1-Benzylcyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-benzylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-10(13)11(6-7-11)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZXHBOMTVGLPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340211 | |
| Record name | 1-Benzylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27356-91-8 | |
| Record name | 1-Benzylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Benzylcyclopropane-1-carboxylic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1-Benzylcyclopropane-1-carboxylic Acid
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. Its rigid cyclopropane scaffold, combined with the benzyl and carboxylic acid functionalities, makes it an attractive motif for introducing conformational constraints and specific binding interactions in pharmacologically active molecules. This guide provides a comprehensive overview of a robust and scalable synthetic pathway to this important compound, grounded in established chemical principles and supported by detailed experimental protocols. The presented methodology is designed for researchers and drug development professionals seeking a reliable route to high-purity this compound.
Recommended Synthetic Pathway: A Two-Step Approach
The most efficient and field-proven pathway for the synthesis of this compound involves a two-step sequence starting from the readily available benzyl cyanide (phenylacetonitrile). This approach is summarized below:
-
Step 1: Phase-Transfer Catalyzed Cyclopropanation. Benzyl cyanide is reacted with 1,2-dibromoethane in a biphasic system using a phase-transfer catalyst to form the intermediate, 1-benzylcyclopropane-1-carbonitrile.
-
Step 2: Hydrolysis. The resulting carbonitrile is hydrolyzed under acidic conditions to yield the final product, this compound.
This pathway is favored due to its use of inexpensive starting materials, high potential yields, and the operational simplicity afforded by phase-transfer catalysis.
Diagram of the Overall Synthesis
Caption: Overall two-step synthesis of this compound.
Part 1: Synthesis of 1-Benzylcyclopropane-1-carbonitrile
The cornerstone of this synthesis is the efficient construction of the cyclopropane ring through a phase-transfer catalyzed (PTC) dialkylation of benzyl cyanide.
Mechanistic Insights and Rationale
The α-protons of benzyl cyanide are acidic due to the electron-withdrawing effect of the nitrile group and the resonance stabilization of the resulting carbanion by the adjacent phenyl ring.[1] This allows for deprotonation by a strong base like sodium hydroxide. However, the reaction of the resulting carbanion with an alkylating agent in a biphasic system (aqueous NaOH and an organic substrate) is notoriously slow due to the insolubility of the reactants in each other's phases.
Phase-transfer catalysis elegantly overcomes this challenge.[2][3] A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBA), acts as a "shuttle" for the carbanion.[4][5]
Phase-Transfer Catalysis Cycle
Caption: Simplified mechanism of phase-transfer catalyzed cyclopropanation.
The process unfolds as follows:
-
Deprotonation at the Interface: Hydroxide ions in the aqueous phase deprotonate the benzyl cyanide at the interface between the aqueous and organic layers.
-
Ion Exchange: The phase-transfer catalyst (Q⁺X⁻) exchanges its anion with the newly formed benzyl cyanide carbanion, creating a lipophilic ion pair (Q⁺[PhCHCN]⁻).[5]
-
Migration to Organic Phase: This ion pair is soluble in the organic phase and migrates away from the interface.
-
Alkylation: In the organic phase, the "naked" and highly reactive carbanion undergoes a sequential double SN2 reaction with 1,2-dibromoethane to form the cyclopropane ring.
-
Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the bromide ions generated during the alkylation and returns to the interface to repeat the cycle.
This catalytic cycle allows for a continuous and efficient reaction, often leading to high yields without the need for anhydrous conditions or expensive and hazardous solvents.[6]
Experimental Protocol: 1-Benzylcyclopropane-1-carbonitrile
| Parameter | Value | Rationale/Notes |
| Reactants | ||
| Benzyl Cyanide | 1.0 equiv | Starting material with acidic α-protons. |
| 1,2-Dibromoethane | 1.2 equiv | Dihaloalkane for cyclopropane ring formation. A slight excess ensures complete reaction of the benzyl cyanide. |
| Sodium Hydroxide | (50% w/w aq. solution) | Strong base for deprotonation. A concentrated solution is crucial for the PTC mechanism.[4][5] |
| Phase-Transfer Catalyst | 0.05 equiv | e.g., Tetrabutylammonium bromide (TBAB). Catalytic amount is sufficient. |
| Solvent | Toluene or neat | Toluene can be used, but the reaction often proceeds well without an additional organic solvent.[7] |
| Temperature | 60-70 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 12-24 hours | Monitor by TLC or GC for disappearance of benzyl cyanide. |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add the 50% aqueous sodium hydroxide solution and the phase-transfer catalyst.
-
Begin vigorous stirring to create a large interfacial area.
-
Add the benzyl cyanide to the flask.
-
Slowly add the 1,2-dibromoethane to the reaction mixture. The addition may be exothermic.
-
Heat the mixture to 60-70 °C and maintain for 12-24 hours, with continued vigorous stirring.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., diethyl ether or toluene).
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-benzylcyclopropane-1-carbonitrile.
-
The crude product can be purified by vacuum distillation or column chromatography.
Part 2: Hydrolysis of 1-Benzylcyclopropane-1-carbonitrile
The final step is the conversion of the nitrile functional group into a carboxylic acid. Both acidic and basic hydrolysis are effective, but acidic hydrolysis is often preferred for a more straightforward workup, as it directly yields the carboxylic acid product.[8][9]
Mechanistic Rationale for Acidic Hydrolysis
-
Protonation: The nitrile nitrogen is protonated by the strong acid, making the nitrile carbon more electrophilic.[8]
-
Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon.
-
Tautomerization: A series of proton transfers leads to the formation of an amide intermediate.
-
Amide Hydrolysis: The amide is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt.
Experimental Protocol: this compound
| Parameter | Value | Rationale/Notes |
| Reactants | ||
| 1-Benzylcyclopropane-1-carbonitrile | 1.0 equiv | The intermediate from Step 1. |
| Sulfuric Acid (conc.) | ~3-4 equiv | Strong acid catalyst and source of water. |
| Water | Sufficient for reflux | |
| Solvent | Aqueous solution | The reaction is carried out in an aqueous acidic medium. |
| Temperature | Reflux (≥100 °C) | High temperature is required to drive the hydrolysis of the stable nitrile and amide intermediate. |
| Reaction Time | 4-8 hours | Monitor by TLC for the disappearance of the starting nitrile. |
Step-by-Step Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine the crude 1-benzylcyclopropane-1-carbonitrile and a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).
-
Heat the mixture to reflux and maintain for 4-8 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
The carboxylic acid product may precipitate upon cooling. If not, slowly pour the cooled reaction mixture into a beaker of ice water.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of hexane and ethyl acetate).
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The proton NMR should show characteristic signals for the benzyl group and the cyclopropane ring protons.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the broad O-H stretch and the C=O stretch of the carboxylic acid.
-
Melting Point: A sharp melting point is indicative of high purity.
Conclusion
The synthesis of this compound via the phase-transfer catalyzed cyclopropanation of benzyl cyanide followed by acidic hydrolysis represents a reliable, scalable, and efficient method. By understanding the underlying mechanisms of each step, particularly the role of the phase-transfer catalyst, researchers can optimize conditions to achieve high yields of this valuable synthetic building block. This guide provides a solid foundation for the successful implementation of this synthetic pathway in a research or drug development setting.
References
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CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. Available at: [Link]
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Ragaini, V., Colombo, G., Barzaghi, P., Chiellini, E., & D'Antone, S. (n.d.). Phase-transfer alkylation of phenylacetonitrile in prototype reactors under magnetic or ultrasound mixing conditions. 2. Kinetic modeling. Industrial & Engineering Chemistry Research. Available at: [Link]
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Organic Syntheses. 1-Phenylcyclopentane-1-carbonitrile. Available at: [Link]
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Izabela, D. G., & Makosza, M. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Catalysts, 10(11), 1336. Available at: [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Phase Transfer Catalysis. Available at: [Link]
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PTC Organics, Inc. Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. Available at: [Link]
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ResearchGate. C-alkylation of benzyl cyanide under controlled PTC assisted.... Available at: [Link]
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Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. Available at: [Link]
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Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Available at: [Link]
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ResearchGate. Plausible catalytic pathway for the alkylation of benzyl cyanide. Available at: [Link]
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Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]
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Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Available at: [Link]
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PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Available at: [Link]
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Philadelphia University. Carboxylic acids and Nitriles. Available at: [Link]
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Organic Syntheses. 3,3-Dimethoxy-1-phenylcyclobutane-1-carbonitrile. Available at: [Link]
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Organic Syntheses. Benzyl Cyanide. Available at: [Link]
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PTC Organics, Inc. PTC O-Alkylation With a Secondary Benzyl Bromide. Available at: [Link]
- Google Patents. CN102381918A - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound.
- Google Patents. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
-
YouTube. Synthesis of Cyclopropanecarboxylic Acid. Available at: [Link]
-
Patsnap Eureka. Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. Available at: [Link]
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ResearchGate. Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Available at: [Link]
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Wikipedia. Benzyl cyanide. Available at: [Link]
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An In-Depth Technical Guide to the Spectral Analysis of 1-Benzylcyclopropane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of 1-Benzylcyclopropane-1-carboxylic Acid
This compound (C₁₁H₁₂O₂) is a disubstituted cyclopropane derivative. The strained three-membered ring and the presence of both a benzyl and a carboxylic acid group at a quaternary carbon create a unique electronic and steric environment. Understanding the precise conformation and electronic properties of this molecule is crucial for its application in drug design and as a synthetic building block. This guide will dissect its spectral characteristics to provide a detailed structural portrait.
Molecular Structure and Basic Information:
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 27356-91-8 | [PubChem][1] |
| Molecular Formula | C₁₁H₁₂O₂ | [PubChem][1] |
| Molecular Weight | 176.21 g/mol | [PubChem][1] |
| SMILES | C1CC1(CC2=CC=CC=C2)C(=O)O | [PubChem][1] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the alkylation of phenylacetonitrile with 1,2-dibromoethane, followed by hydrolysis of the resulting nitrile. This two-step process is a reliable route to obtaining the target compound.
Synthesis Workflow
Sources
An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Benzylcyclopropane-1-carboxylic Acid
Introduction
1-Benzylcyclopropane-1-carboxylic acid is a fascinating molecule that stands at the intersection of several key chemical motifs. It incorporates a strained cyclopropane ring, a versatile carboxylic acid functional group, and a hydrophobic benzyl moiety. This unique combination makes it a valuable building block and a subject of interest for researchers in medicinal chemistry, drug development, and materials science. The rigid, three-dimensional structure imparted by the cyclopropane ring offers a strategic advantage in designing molecules with specific conformational constraints, a critical aspect of modern drug design.
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. As a self-validating manual, it synthesizes theoretical predictions with established analytical principles, offering both foundational knowledge and practical, field-proven protocols for its characterization. The content herein is structured to provide not just data, but a causal understanding of the compound's behavior, empowering researchers to utilize it effectively and safely in their work.
Section 1: Molecular Identity and Physicochemical Properties
The fundamental identity of a compound is rooted in its structure and core physical properties. This compound's structure dictates its behavior, from its spectral signature to its reactivity.
Caption: 2D structure of this compound.
The key physicochemical data for this compound are summarized in the table below. These values are a combination of computed data from robust databases and empirically derived expectations for similar structures.
| Property | Value | Source/Method |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 27356-91-8 | PubChem[1] |
| Molecular Formula | C₁₁H₁₂O₂ | PubChem[1] |
| Molecular Weight | 176.21 g/mol | PubChem[1] |
| Monoisotopic Mass | 176.08373 Da | PubChem[1] |
| Appearance | White to off-white solid (predicted) | Inferred from related structures |
| Melting Point | Data not available in cited literature. | N/A |
| Solubility | Poorly soluble in water; soluble in organic solvents like methanol, ethanol, acetone, and chloroform. | Predicted based on structure |
| pKa | ~4-5 (predicted) | Typical range for carboxylic acids |
| XLogP3-AA | 2.0 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |
Section 2: Spectroscopic Characterization
Spectroscopy is the cornerstone of chemical characterization. The following sections detail the expected spectral features of this compound, providing a reliable fingerprint for its identification and purity assessment.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is highly characteristic due to the presence of the carboxyl group, which typically exists as a hydrogen-bonded dimer in the solid state.[2]
-
O-H Stretch: A very broad and strong absorption band is expected between 2500-3300 cm⁻¹.[3][4] This breadth is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer and often overlaps with the C-H stretching region.[2][3]
-
C-H Stretches: Sharp peaks corresponding to aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the benzyl methylene and cyclopropane groups) will appear just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band is anticipated between 1690-1760 cm⁻¹, characteristic of the carbonyl group in a carboxylic acid.
-
C-O Stretch & O-H Bend: A C-O stretching band should be visible in the 1210-1320 cm⁻¹ region, and O-H bending vibrations can be found around 1400-1440 cm⁻¹ and 910-950 cm⁻¹.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectroscopy:
-
Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically in the 10-13 ppm range.[4] Its chemical shift is highly dependent on concentration and solvent.
-
Aromatic Protons (C₆H₅-): The five protons of the phenyl ring will resonate in the 7.2-7.4 ppm region, likely as a complex multiplet.
-
Benzylic Protons (-CH₂-Ph): The two methylene protons adjacent to the phenyl group are expected to appear as a singlet around 2.8-3.2 ppm.
-
Cyclopropane Protons (-C₃H₄-): The four protons on the cyclopropane ring are diastereotopic. They are expected to resonate in the upfield region, approximately between 0.8-1.5 ppm. They will likely appear as two distinct multiplets, each integrating to two protons, due to complex geminal and cis/trans coupling.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (-COOH): This carbon will appear as a weak signal in the 175-185 ppm range.
-
Aromatic Carbons (C₆H₅-): The six aromatic carbons will produce signals between 125-140 ppm. The ipso-carbon (attached to the methylene group) will be distinct from the ortho, meta, and para carbons.
-
Benzylic Carbon (-CH₂-): The methylene carbon is expected around 35-45 ppm.
-
Quaternary Cyclopropane Carbon: The carbon of the cyclopropane ring bonded to both the benzyl and carboxyl groups will appear around 25-35 ppm.
-
Cyclopropane Methylene Carbons (-CH₂-): The two equivalent methylene carbons of the cyclopropane ring will show a signal in the upfield region, typically 10-20 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, an electron ionization (EI) spectrum would be expected to show:
-
Molecular Ion Peak (M⁺): A peak at m/z = 176, corresponding to the molecular weight of the compound.[1]
-
Key Fragmentations:
-
Loss of COOH: A peak at m/z = 131 (M-45) from the loss of the carboxyl radical.
-
Tropylium Ion: A very prominent peak at m/z = 91, which is the characteristic and highly stable tropylium cation (C₇H₇⁺) formed from rearrangement of the benzyl group.[1]
-
Acylium Ion: A peak at m/z = 131 could also arise from cleavage to form the benzylcyclopropyl acylium ion.
-
Other Fragments: The GC-MS data on PubChem also indicates significant fragments at m/z = 130 (loss of H₂O from the m/z 148 fragment) and m/z = 122.[1]
-
Section 3: Synthesis and Chemical Reactivity
Synthetic Pathways
While multiple synthetic routes are possible, a common and reliable method for preparing substituted cyclopropane carboxylic acids is through a modified malonic ester synthesis. This approach offers high atom economy and uses readily available starting materials.[5]
Caption: A plausible synthetic pathway via malonic ester cyclization.
Causality of Experimental Choices:
-
Cyclization: Diethyl malonate is deprotonated by a strong base like sodium ethoxide (NaOEt), and the resulting enolate acts as a nucleophile, reacting with 1,2-dibromoethane in a double alkylation to form the cyclopropane ring.[5]
-
Saponification: The diester is hydrolyzed to the corresponding dicarboxylic acid using a strong base (e.g., NaOH) followed by acidification.
-
Decarboxylation: Heating the resulting geminal diacid causes the loss of one carboxyl group as CO₂, a thermodynamically favorable process.
-
Alkylation: The remaining cyclopropanecarboxylic acid is deprotonated at the alpha-carbon using a very strong, non-nucleophilic base like LDA. This is necessary because the alpha-proton is not highly acidic. The resulting carbanion is then alkylated with benzyl bromide to yield the final product.
Chemical Reactivity
The reactivity is dominated by the carboxylic acid group.
-
Acidity and Salt Formation: As a carboxylic acid, it readily reacts with bases (e.g., NaOH, NaHCO₃, amines) to form water-soluble carboxylate salts.
-
Derivatization: The carboxyl group can be converted into a variety of derivatives through standard organic transformations. For example, reaction with thionyl chloride (SOCl₂) yields the corresponding acid chloride, which is a highly reactive intermediate for forming esters (with alcohols) and amides (with amines).
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 1-(hydroxymethyl)-1-benzylcyclopropane, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Section 4: Experimental Protocols
The following protocols are designed as self-validating systems for the characterization of a synthesized or procured sample of this compound.
Caption: General workflow for the physicochemical and spectral analysis.
Protocol: Melting Point Determination
-
Preparation: Place a small amount (1-2 mg) of the dry, crystalline solid into a capillary tube, sealed at one end.
-
Apparatus: Insert the capillary tube into a calibrated melting point apparatus.
-
Measurement: Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
-
Validation: A sharp melting range (e.g., within 1-2°C) is indicative of a pure compound.
Protocol: Qualitative Solubility Assessment
-
Preparation: Add approximately 10 mg of the compound to each of four separate test tubes.
-
Solvent Addition: To the tubes, add 1 mL of the following solvents, respectively: deionized water, ethanol, acetone, and hexane.
-
Observation: Agitate each tube and observe the degree of dissolution at room temperature.
-
Validation: The compound is expected to be insoluble in water and hexane but soluble in the more polar organic solvents, ethanol and acetone, consistent with its amphiphilic structure.
Protocol: Spectroscopic Analysis Sample Preparation
-
IR Spectroscopy (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) IR spectrometer and acquire the spectrum. This method is fast and requires minimal sample preparation.
-
NMR Spectroscopy: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Acquire ¹H and ¹³C spectra.
-
Mass Spectrometry (Direct Infusion ESI): Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into an Electrospray Ionization (ESI) mass spectrometer to confirm the molecular weight via the [M+H]⁺ or [M-H]⁻ adducts.
Section 5: Safety and Handling
Scientific integrity requires a commitment to safety. This compound must be handled with appropriate care, following established laboratory safety protocols.
-
GHS Hazard Classification: According to aggregated data from the ECHA C&L Inventory, this compound is classified as:
-
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Conclusion
This compound is a compound with well-defined, predictable, and highly characterizable properties. Its identity can be unequivocally confirmed through a combination of IR, NMR, and mass spectrometry, with each technique providing a unique and complementary piece of the structural puzzle. Its synthesis is achievable through established organic chemistry methodologies, and its reactivity is primarily governed by the versatile carboxylic acid group. This guide provides the foundational and practical knowledge required for researchers, scientists, and drug development professionals to confidently and safely incorporate this valuable molecule into their research endeavors.
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-
PubChemLite. this compound (C11H12O2).[Link]
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ResearchGate. Assignment of the absolute configuration of alpha-chiral carboxylic acids by 1H NMR spectroscopy.[Link]
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University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids.[Link]
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solubility of 1-Benzylcyclopropane-1-carboxylic acid in common organic solvents
An In-depth Technical Guide to the Solubility of 1-Benzylcyclopropane-1-carboxylic Acid in Common Organic Solvents
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development who are working with this compound. The guide covers the theoretical principles governing solubility, predicted solubility based on molecular structure, and detailed experimental protocols for empirical determination. By synthesizing theoretical knowledge with practical methodologies, this document aims to serve as an essential resource for the effective handling and application of this compound in a laboratory setting.
Introduction to this compound
This compound is a carboxylic acid derivative featuring a cyclopropane ring and a benzyl substituent. Its unique structural motifs make it a compound of interest in medicinal chemistry and organic synthesis. A thorough understanding of its solubility in various organic solvents is paramount for its purification, formulation, and application in subsequent chemical reactions or biological assays.
Key Physicochemical Properties: [1][2]
-
Molecular Formula: C₁₁H₁₂O₂
-
Molecular Weight: 176.21 g/mol [1]
-
Predicted XlogP: 2.0[2]
-
Appearance: Solid (predicted)
-
pKa: (Predicted to be in the range of 4-5, typical for carboxylic acids)
The predicted XlogP value of 2.0 suggests that this compound has a moderate degree of lipophilicity.[2] This indicates that it is likely to be more soluble in organic solvents than in water. The presence of the carboxylic acid group, however, introduces polarity and the capacity for hydrogen bonding, which will significantly influence its solubility profile.
Theoretical Framework of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. For this compound, the key interactions to consider are:
-
Van der Waals forces: The nonpolar benzyl and cyclopropyl groups will interact favorably with nonpolar solvents via these forces.
-
Dipole-dipole interactions and Hydrogen bonding: The polar carboxylic acid group can engage in these stronger interactions with polar solvents.
The overall solubility will be a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
Predicted Solubility Profile
Based on its structure, the following solubility profile in common organic solvents can be predicted for this compound:
| Solvent Class | Common Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of the alcohol. The alkyl part of the alcohol can solvate the nonpolar regions of the molecule. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and have sufficient polarity to solvate the molecule. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The nonpolar benzyl and cyclopropyl groups will have favorable interactions with these solvents, but the polar carboxylic acid will be poorly solvated, limiting overall solubility. Diethyl ether may show slightly higher solubility due to its ability to act as a hydrogen bond acceptor. |
| Aqueous | Water, Buffers | Low in neutral water; High in basic solutions | The molecule's significant nonpolar character will limit its solubility in water. However, in basic solutions (e.g., aqueous NaOH or NaHCO₃), it will be deprotonated to form a highly polar and water-soluble carboxylate salt.[3][4][5] |
Experimental Determination of Solubility
To empirically determine the solubility of this compound, a systematic approach is required. The following protocols outline the qualitative and quantitative methods for this purpose.
Qualitative Solubility Testing
This method provides a rapid assessment of solubility in various solvents and helps to classify the compound.
-
Preparation: Add approximately 25 mg of this compound to a series of small, dry test tubes.
-
Solvent Addition: To each test tube, add 0.5 mL of a different solvent (e.g., water, methanol, hexane, ethyl acetate, 5% NaOH, 5% NaHCO₃).
-
Mixing: Vigorously mix the contents of each test tube using a vortex mixer or by flicking the tube for at least 30 seconds.
-
Observation: Observe each tube for the dissolution of the solid. If the solid dissolves completely, the compound is considered soluble. If it remains undissolved, it is insoluble.
Diagram of Qualitative Solubility Workflow:
Caption: Workflow for qualitative solubility testing.
Quantitative Solubility Determination (Isothermal Shake-Flask Method)
This is a standard method for determining the precise solubility of a compound in a given solvent at a specific temperature.
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for several hours to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant (the saturated solution) using a filtered syringe to avoid transferring any solid particles.
-
Quantification: Dilute the extracted sample with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
Diagram of Quantitative Solubility Determination:
Caption: Isothermal shake-flask method for quantitative solubility.
Practical Applications and Considerations
A comprehensive understanding of the solubility of this compound is critical for:
-
Reaction Chemistry: Choosing an appropriate solvent to ensure all reactants are in the same phase.
-
Purification: Selecting a suitable solvent system for recrystallization to obtain a high-purity product.
-
Formulation: Developing stable and effective formulations for drug delivery, where solubility in various excipients is key.
-
Analytical Method Development: Preparing stock solutions and standards for quantification.
Conclusion
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An In-depth Technical Guide on the Postulated Mechanism of Action of 1-Benzylcyclopropane-1-carboxylic Acid in Biological Systems
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzylcyclopropane-1-carboxylic acid is a unique small molecule whose biological activities have not been extensively characterized in the public domain. However, its distinct structural features—a cyclopropane ring, a carboxylic acid moiety, and a benzyl group—suggest potential interactions with specific biological targets. This guide synthesizes current knowledge on structurally related compounds to postulate a mechanism of action for this compound, focusing on its potential as an enzyme inhibitor. We will explore its hypothetical interactions with dopamine β-hydroxylase (DBH) and phenylethanolamine N-methyltransferase (PNMT), two key enzymes in the catecholamine biosynthetic pathway. This document provides a theoretical framework, detailed experimental protocols to validate these hypotheses, and insights into the structure-activity relationships that may govern its biological function.
Introduction: The Therapeutic Potential of Cyclopropane-Containing Molecules
The cyclopropane ring is a recurring motif in medicinal chemistry, valued for its ability to confer conformational rigidity and metabolic stability to drug candidates. This three-membered ring system can lock a molecule into a specific bioactive conformation, enhancing its binding affinity and selectivity for a biological target. The inherent ring strain of the cyclopropane moiety can also contribute to its biological activity, with some cyclopropane-containing natural products acting as potent alkylating agents[1]. When incorporated into a molecule with other pharmacophoric features, such as a carboxylic acid and a benzyl group, the cyclopropane ring can significantly influence its biological profile.
This compound combines these features, making it an intriguing candidate for investigation as a modulator of biological processes. While direct experimental data on this compound is scarce, we can infer its potential mechanism of action by examining the structure-activity relationships (SAR) of inhibitors targeting enzymes that process substrates with similar structural characteristics.
Postulated Mechanism of Action: Inhibition of Catecholamine Biosynthesis
The structural resemblance of this compound to the substrates and inhibitors of enzymes involved in catecholamine biosynthesis suggests that its primary mechanism of action may involve the modulation of this pathway. Specifically, we hypothesize that it may act as an inhibitor of dopamine β-hydroxylase (DBH) and/or phenylethanolamine N-methyltransferase (PNMT).
Hypothetical Inhibition of Dopamine β-Hydroxylase (DBH)
Dopamine β-hydroxylase is a copper-containing monooxygenase that catalyzes the conversion of dopamine to norepinephrine[2]. Inhibition of DBH has been explored as a therapeutic strategy for conditions such as hypertension and cocaine addiction[3][4].
Structural Rationale for Inhibition:
The substrate for DBH, dopamine, is a phenylethylamine derivative[2]. Inhibitors of DBH often mimic this structure. The benzyl group of this compound can be envisioned to occupy the same binding pocket as the phenyl group of dopamine. The cyclopropane ring introduces a rigid scaffold that may position the carboxylic acid to interact with key residues in the active site, potentially chelating the copper ions essential for catalysis or forming hydrogen bonds. The overall conformation of the molecule could allow it to act as a competitive or allosteric inhibitor.
Proposed Inhibitory Pathway:
Caption: Postulated inhibition of Dopamine β-Hydroxylase (DBH) by this compound.
Hypothetical Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)
Phenylethanolamine N-methyltransferase catalyzes the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine[5][6]. Inhibitors of PNMT have been investigated for their potential in treating conditions related to stress and neurodegenerative diseases[6][7].
Structural Rationale for Inhibition:
The substrate for PNMT is norepinephrine, a phenylethanolamine. Similar to the proposed interaction with DBH, the benzyl group of this compound could mimic the phenyl group of norepinephrine. The cyclopropane ring would provide a rigid structure, and the carboxylic acid could form interactions within the active site that prevent the binding of the natural substrate or the cofactor S-adenosylmethionine (SAM)[6][7]. The structure-activity relationships of known PNMT inhibitors suggest that both hydrophobic and hydrogen-bonding interactions are crucial for potent inhibition[5][8].
Proposed Inhibitory Pathway:
Caption: Postulated inhibition of Phenylethanolamine N-Methyltransferase (PNMT) by this compound.
Experimental Protocols for Mechanism Validation
To validate the hypothesized mechanisms of action, a series of in vitro and in silico experiments are proposed.
In Vitro Enzyme Inhibition Assays
Objective: To determine if this compound inhibits the activity of DBH and PNMT and to characterize the nature of this inhibition.
Protocol for Dopamine β-Hydroxylase (DBH) Inhibition Assay:
-
Enzyme and Substrate Preparation:
-
Purify recombinant human DBH or obtain from a commercial source.
-
Prepare a stock solution of dopamine (substrate) in an appropriate buffer (e.g., 50 mM MES, pH 6.0).
-
Prepare a stock solution of ascorbic acid (cofactor) and catalase.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, catalase, ascorbic acid, and varying concentrations of this compound.
-
Add DBH to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding dopamine.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
-
Detection of Norepinephrine:
-
Quantify the amount of norepinephrine produced using a validated method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Calculate the percentage of DBH inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the mechanism of inhibition (competitive, non-competitive, or uncompetitive), perform kinetic studies by varying the concentrations of both the substrate (dopamine) and the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
-
Protocol for Phenylethanolamine N-Methyltransferase (PNMT) Inhibition Assay:
-
Enzyme and Substrate Preparation:
-
Purify recombinant human PNMT or obtain from a commercial source.
-
Prepare a stock solution of norepinephrine (substrate) in an appropriate buffer (e.g., 50 mM phosphate buffer, pH 8.0).
-
Prepare a stock solution of S-adenosyl-L-[methyl-³H]methionine (radiolabeled cofactor).
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Procedure:
-
In microcentrifuge tubes, add the assay buffer, norepinephrine, and varying concentrations of this compound.
-
Add PNMT to each tube and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding S-adenosyl-L-[methyl-³H]methionine.
-
Incubate for a defined period (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding a borate buffer (pH 10).
-
-
Detection of Radiolabeled Epinephrine:
-
Extract the radiolabeled epinephrine into an organic solvent (e.g., a mixture of toluene and isoamyl alcohol).
-
Quantify the radioactivity in the organic phase using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of PNMT inhibition for each concentration of the test compound.
-
Determine the IC50 value.
-
Perform kinetic studies by varying the concentrations of norepinephrine and S-adenosylmethionine to elucidate the mechanism of inhibition.
-
In Silico Molecular Docking and Pharmacophore Modeling
Objective: To predict the binding mode of this compound to the active sites of DBH and PNMT and to identify key interactions.
Workflow for Molecular Docking:
Caption: Workflow for in silico molecular docking of this compound (BCCA).
Pharmacophore Modeling:
A pharmacophore model can be developed based on the structures of known potent inhibitors of DBH and PNMT. This model will define the essential three-dimensional arrangement of chemical features (e.g., hydrophobic centers, hydrogen bond donors/acceptors, aromatic rings) required for inhibitory activity. The structure of this compound can then be mapped onto this pharmacophore to assess its potential fit and predict its activity.
Structure-Activity Relationship (SAR) Insights
Based on the SAR of known inhibitors of DBH and PNMT, we can infer the potential importance of the different structural components of this compound.
| Structural Feature | Postulated Role in Biological Activity |
| Benzyl Group | Mimics the phenyl ring of the natural substrates (dopamine, norepinephrine), engaging in hydrophobic interactions within the active site. |
| Cyclopropane Ring | Provides a rigid scaffold, locking the molecule in a specific conformation that may be optimal for binding. Enhances metabolic stability. |
| Carboxylic Acid | Can act as a hydrogen bond donor/acceptor or a metal chelator (in the case of DBH), forming critical interactions with active site residues. |
Conclusion and Future Directions
This guide presents a scientifically grounded, albeit hypothetical, framework for the mechanism of action of this compound. The proposed inhibition of dopamine β-hydroxylase and phenylethanolamine N-methyltransferase is based on compelling structural analogies to known substrates and inhibitors of these enzymes. The provided experimental protocols offer a clear path for the validation of these hypotheses.
Future research should focus on the synthesis and in vitro testing of this compound and its analogs to establish a definitive SAR. Cellular assays and in vivo studies will be necessary to determine its physiological effects and therapeutic potential. The insights gained from such studies will be invaluable for the rational design of novel therapeutics targeting the catecholamine biosynthetic pathway.
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(S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. (2023). Molecules. [Link]
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Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. (2021). Molecules. [Link]
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Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. (2023). Frontiers in Plant Science. [Link]
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Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. (2023). Frontiers in Plant Science. [Link]
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Identification of 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic Acid as a Potential Inhibitor of Non-Nucleosidase Reverse Transcriptase Inhibitors through InSilico Ligand- and Structure-Based Approaches. (2014). Molecules. [Link]
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Dopamine β-Hydroxylase Inhibitors Enhance the Discriminative Stimulus Effects of Cocaine in Rats. (2014). The Journal of Pharmacology and Experimental Therapeutics. [Link]
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Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (2024). International Journal of Molecular Sciences. [Link]
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In Silico Physicochemical Parameter Predictions. (2013). Molecular Pharmaceutics. [Link]
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Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. (2023). Molecules. [Link]
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discovery and history of 1-Benzylcyclopropane-1-carboxylic acid
An In-Depth Technical Guide to the Synthesis and Implied History of 1-Benzylcyclopropane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a molecule of significant interest in medicinal chemistry due to the unique conformational and physicochemical properties imparted by the cyclopropane ring. While the specific historical discovery of this compound is not prominently documented in readily accessible literature, its synthesis can be understood through the evolution of cyclopropane construction methodologies. This guide provides a comprehensive overview of the plausible synthetic history and detailed modern protocols for obtaining this compound, grounded in established chemical principles. We will explore classical approaches, such as the malonic ester synthesis, and discuss modern, more efficient catalytic methods. This document serves as a technical resource for researchers interested in the synthesis and application of this and related cyclopropane-containing molecules.
Introduction: The Significance of the Cyclopropane Moiety in Drug Discovery
The cyclopropane ring, a three-membered carbocycle, is a fascinating structural motif that has garnered considerable attention in drug design and development.[1] Its rigid structure provides a level of conformational constraint that can be highly beneficial for optimizing ligand-receptor interactions. By locking a molecule into a bioactive conformation, the cyclopropyl group can enhance binding affinity and selectivity for a biological target. Furthermore, the unique electronic nature of the cyclopropane ring, with its "bent" bonds possessing partial π-character, can influence a molecule's metabolic stability and pharmacokinetic profile.
The incorporation of a benzyl group attached to a cyclopropane carboxylic acid scaffold, as in this compound, introduces a lipophilic aromatic moiety that can engage in various non-covalent interactions with biological targets, such as π-π stacking and hydrophobic interactions. The carboxylic acid group provides a handle for further derivatization, salt formation to improve solubility, or direct interaction with polar residues in a binding pocket. Consequently, this compound represents a valuable building block for the synthesis of novel therapeutic agents.
Plausible Historical and Modern Synthetic Routes
While a definitive "discovery" paper for this compound is elusive, its synthesis can be logically deduced from well-established methods for constructing substituted cyclopropanes. The following sections detail the most probable historical and contemporary approaches to its synthesis.
The Classical Approach: Malonic Ester Synthesis
A cornerstone of cyclopropane synthesis, particularly for 1,1-disubstituted derivatives, is the malonic ester synthesis. This method, rooted in classical organic chemistry, offers a reliable, albeit multi-step, pathway. A plausible and historically relevant synthesis of this compound would involve the reaction of a malonic ester with 1,2-dibromoethane to form the cyclopropane ring, followed by alkylation with benzyl bromide, and finally hydrolysis and decarboxylation.
A more direct variation of this classical approach involves the direct dialkylation of a malonic ester with 1,2-dibromoethane, followed by benzylation of the resulting cyclopropane-1,1-dicarboxylate.
Experimental Protocol: Synthesis via Diethyl Cyclopropane-1,1-dicarboxylate
Step 1: Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl malonate dropwise with stirring.
-
After the addition is complete, add 1,2-dibromoethane dropwise to the reaction mixture.
-
Heat the mixture to reflux with continuous stirring for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain diethyl cyclopropane-1,1-dicarboxylate.
Step 2: Benzylation of Diethyl Cyclopropane-1,1-dicarboxylate
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol.
-
Add diethyl cyclopropane-1,1-dicarboxylate to the solution and stir.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).
-
Work up the reaction as described in Step 1 to isolate diethyl 1-benzylcyclopropane-1,1-dicarboxylate.
Step 3: Hydrolysis and Decarboxylation
-
To the diethyl 1-benzylcyclopropane-1,1-dicarboxylate, add an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Heat the mixture to reflux for several hours to effect saponification.
-
Cool the reaction mixture and acidify with a strong mineral acid (e.g., hydrochloric acid or sulfuric acid) until the pH is acidic. This will protonate the carboxylates and induce decarboxylation upon further heating.
-
Gently heat the acidic solution to promote decarboxylation, which is often evidenced by the evolution of carbon dioxide.
-
After decarboxylation is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography.
Caption: Plausible historical synthesis of this compound via the malonic ester route.
Alternative Classical Route: Alkylation of Phenylacetonitrile Derivatives
An alternative classical approach involves the α-alkylation of a phenylacetonitrile derivative with 1,2-dibromoethane to form a cyclopropylnitrile, followed by hydrolysis of the nitrile to the carboxylic acid.[2] This method is particularly useful for synthesizing 1-arylcyclopropane derivatives.
Experimental Protocol: Synthesis via Phenylacetonitrile
Step 1: Synthesis of 1-Benzylcyclopropane-1-carbonitrile
-
To a stirred solution of benzyl cyanide (phenylacetonitrile) in a suitable solvent (e.g., dimethyl sulfoxide or dimethylformamide), add a strong base such as sodium hydride or sodium amide at room temperature under an inert atmosphere.
-
After the deprotonation is complete, add 1,2-dibromoethane dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude 1-benzylcyclopropane-1-carbonitrile by column chromatography or distillation.
Step 2: Hydrolysis of 1-Benzylcyclopropane-1-carbonitrile
-
Heat the 1-benzylcyclopropane-1-carbonitrile under reflux in the presence of a strong acid (e.g., aqueous sulfuric acid or hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide).
-
After the hydrolysis is complete (monitored by the disappearance of the nitrile starting material), cool the reaction mixture.
-
If basic hydrolysis was performed, acidify the mixture to precipitate the carboxylic acid.
-
Collect the solid product by filtration or extract the aqueous solution with an organic solvent.
-
Purify the crude this compound by recrystallization.
Caption: Alternative synthesis of this compound from benzyl cyanide.
Modern Synthetic Approaches
Modern organic synthesis offers more efficient and potentially stereoselective methods for the construction of cyclopropanes. While specific application to this compound may not be extensively reported, the principles of modern catalytic cyclopropanation can be applied.
One such approach is the transition-metal-catalyzed cyclopropanation of an appropriate alkene with a diazo compound. For the synthesis of this compound, this could involve the reaction of ethyl 2-benzylacrylate with a carbene source.
Another modern strategy involves the intramolecular cyclization of a suitably functionalized precursor. For instance, a γ-halo ester or nitrile could undergo base-mediated cyclization.
Data Summary
The following table summarizes the key features of the plausible synthetic routes to this compound.
| Synthetic Route | Starting Materials | Key Intermediates | Advantages | Disadvantages |
| Malonic Ester Synthesis | Diethyl malonate, 1,2-dibromoethane, benzyl bromide | Diethyl cyclopropane-1,1-dicarboxylate, Diethyl 1-benzylcyclopropane-1,1-dicarboxylate | Well-established, reliable, uses readily available starting materials. | Multi-step, can have moderate overall yields, requires harsh conditions for hydrolysis and decarboxylation. |
| Phenylacetonitrile Route | Benzyl cyanide, 1,2-dibromoethane | 1-Benzylcyclopropane-1-carbonitrile | Fewer steps than the malonic ester route. | Requires strong bases, hydrolysis of the nitrile can be challenging and require harsh conditions. |
Conclusion
While the precise historical origins of this compound remain to be fully elucidated from primary literature, its synthesis can be confidently approached through established and logical synthetic pathways. The classical malonic ester and phenylacetonitrile routes provide robust, albeit sometimes lengthy, methods for its preparation. These historical methods laid the groundwork for the synthesis of a vast array of substituted cyclopropanes. Modern advancements in catalysis and synthetic methodology continue to provide more efficient and elegant solutions for the construction of these valuable building blocks. This guide provides the foundational knowledge for researchers to synthesize this compound and to appreciate the chemical ingenuity that has driven the field of cyclopropane chemistry.
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A Theoretical and Computational Scrutiny of 1-Benzylcyclopropane-1-carboxylic Acid: A Guide for Researchers
Abstract
This technical guide provides a comprehensive theoretical framework for the study of 1-benzylcyclopropane-1-carboxylic acid, a molecule of significant interest due to the unique stereoelectronic properties of its strained cyclopropane core. While direct, extensive computational literature on this specific molecule is nascent, this document synthesizes established theoretical principles and findings from analogous substituted cyclopropanes to offer a robust predictive analysis. We delve into the molecule's conformational landscape, electronic structure, and spectroscopic characteristics, underpinned by Density Functional Theory (DFT). This guide is intended for researchers, scientists, and drug development professionals, offering both foundational understanding and actionable protocols for further computational and experimental investigation.
Introduction: The Significance of the Cyclopropane Moiety
The cyclopropane ring, a recurring motif in biologically active compounds, imparts a unique combination of rigidity and electronic character. Its inherent strain, arising from C-C-C bond angles compressed to 60° from the ideal 109.5° of sp³ hybridized carbons, results in "bent" bonds with significant p-character.[1] This feature allows the cyclopropane ring to engage in electronic conjugation with adjacent π-systems, profoundly influencing molecular conformation and reactivity. In this compound, the interplay between the electron-donating cyclopropane ring, the aromatic benzyl group, and the electron-withdrawing carboxylic acid function creates a fascinating subject for theoretical exploration. Understanding these intramolecular interactions is paramount for its potential application in medicinal chemistry, where such rigid scaffolds are invaluable for designing potent and selective therapeutic agents.
Conformational Landscape: A Dance of Sterics and Electronics
The conformational preferences of this compound are dictated by the rotational freedom around the C(ring)-CH₂ bond of the benzyl group and the C(ring)-COOH bond of the carboxylic acid. The rigidity of the cyclopropane ring itself simplifies the conformational analysis to these two key dihedral angles.
Theoretical Underpinnings of Conformational Stability
Theoretical studies on substituted cyclopropanes reveal that the orientation of substituents is governed by a delicate balance of steric hindrance and electronic interactions.[2][3] Electronegative substituents, like the carboxylic acid, can influence the electronic structure of the cyclopropane ring, while bulky groups like the benzyl substituent will have significant steric demands.[2]
The most stable conformers are expected to arise from orientations that minimize steric clash while optimizing favorable electronic interactions, such as hyperconjugation between the cyclopropane's Walsh orbitals and the π-system of the phenyl ring or the carbonyl group.
Predicted Conformational Isomers
Based on analogous systems, we can predict the key low-energy conformers of this compound. The rotation of the benzyl group will likely favor a conformation where the phenyl ring is either bisecting the cyclopropane ring or gauche to one of the C-C bonds to alleviate steric strain. Similarly, the carboxylic acid group's orientation will be influenced by potential intramolecular hydrogen bonding and electronic communication with the cyclopropane ring. A study on a related compound, trans-(1R,2R)-1-Benzyl-2-phenylcyclopropanecarboxylic acid, demonstrated that the carboxyl group adopts a conformation that encourages electron-density transfer from the cyclopropane ring to the carbonyl π system.[4]
In-Silico Analysis Workflow: A Practical Guide
To rigorously characterize the theoretical properties of this compound, a multi-step computational workflow is recommended. This workflow provides a self-validating system where initial low-level calculations inform more refined, high-level investigations.
Caption: A typical workflow for the computational analysis of this compound.
Electronic Properties: Unveiling Reactivity and Interactions
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For this compound, the HOMO is expected to have significant contributions from the phenyl ring and the Walsh orbitals of the cyclopropane, indicating these are the primary sites for electrophilic attack. The LUMO is likely to be centered on the carboxylic acid group and the phenyl ring, suggesting these regions are susceptible to nucleophilic attack. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP)
An MEP map visually represents the charge distribution and is invaluable for predicting non-covalent interactions. For this molecule, the MEP will show a negative potential (red/yellow) around the oxygen atoms of the carboxylic acid, highlighting their role as hydrogen bond acceptors. The acidic proton of the carboxyl group will exhibit a positive potential (blue), marking it as a hydrogen bond donor. The phenyl ring will show a region of negative potential above and below the plane of the ring, characteristic of its π-electron cloud.
Caption: Conceptual MEP map for this compound.
Theoretical Spectroscopic Data
Computational chemistry provides powerful tools for predicting spectroscopic data, which can be used to interpret experimental results or to confirm the identity of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.[5][6]
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| Carboxyl H | > 10 | ~175-180 | Deshielded due to the electronegativity of oxygen and potential for hydrogen bonding. |
| Aromatic H | 7.2 - 7.4 | ~127-140 | Typical range for a monosubstituted benzene ring. |
| Benzyl CH₂ | ~3.0 | ~40 | Influenced by the adjacent aromatic ring and cyclopropane. |
| Cyclopropane CH₂ | 0.5 - 1.5 | ~15-25 | Highly shielded due to the unique electronic structure of the cyclopropane ring. |
Note: These are estimated values. Actual calculated values will depend on the level of theory and basis set used.
Infrared (IR) Spectroscopy
Theoretical frequency calculations can predict the positions and intensities of vibrational modes in the IR spectrum. Key predicted frequencies for this compound would include:
-
O-H stretch (carboxylic acid): A broad band around 3000 cm⁻¹
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹
-
C=O stretch (carboxylic acid): A strong absorption around 1700-1725 cm⁻¹
Methodologies: Detailed Protocols
Protocol for Conformational Analysis and Geometry Optimization
-
Initial Structure Generation: Build the 3D structure of this compound in a molecular modeling program.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.
-
DFT Optimization: For each unique low-energy conformer, perform a geometry optimization using DFT. A common and effective level of theory is B3LYP with the 6-31G(d) basis set. This provides a good balance between accuracy and computational cost for initial optimizations.
-
Frequency Analysis: At the same level of theory, perform a frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also yield zero-point vibrational energies and thermal corrections.
-
Refined Energy Calculation: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set, such as 6-311+G(d,p).
Protocol for NMR Chemical Shift Prediction
-
Optimized Geometry: Use the lowest energy, optimized geometry of this compound obtained from the protocol above.
-
GIAO Calculation: Perform an NMR calculation using the GIAO method. A suitable level of theory is mPW1PW91/6-311+G(2d,p), which has been shown to provide accurate results for organic molecules.[5]
-
Reference and Scaling: Calculate the NMR shieldings for a reference compound, typically tetramethylsilane (TMS), at the same level of theory. The predicted chemical shifts are then obtained by subtracting the calculated shieldings of the molecule of interest from the shielding of TMS. Empirical scaling factors may be applied to improve agreement with experimental data.
Conclusion and Future Directions
This guide has outlined a theoretical framework for the comprehensive study of this compound. By leveraging established computational methodologies, researchers can gain significant insights into its conformational preferences, electronic structure, and spectroscopic signatures. The protocols provided herein offer a starting point for in-silico investigations that can guide synthetic efforts and inform the design of novel molecules with potential therapeutic applications. Future work should focus on performing these detailed calculations and corroborating the theoretical predictions with experimental data to build a complete and validated model of this intriguing molecule.
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The Strategic Deployment of 1-Benzylcyclopropane-1-carboxylic Acid: A Technical Guide for Synthetic Chemists
Introduction: The Value Proposition of a Strained Scaffold
In the landscape of modern medicinal chemistry and materials science, the pursuit of novel molecular architectures that offer precise three-dimensional arrangements of functional groups is paramount. Among the myriad of available building blocks, those incorporating strained ring systems have garnered significant attention due to their ability to impart unique conformational rigidity and metabolic stability to target molecules. 1-Benzylcyclopropane-1-carboxylic acid, a seemingly simple yet elegantly designed scaffold, has emerged as a powerful tool for the discerning synthetic chemist. Its inherent ring strain and strategically placed functional groups—a carboxylic acid for versatile derivatization and a benzyl group for steric influence and potential secondary interactions—make it a cornerstone for the construction of complex molecular entities with profound biological and material properties. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this valuable synthetic intermediate, offering both theoretical insights and practical, field-proven protocols for its effective utilization.
Core Synthesis: Constructing the Cyclopropane Framework
The efficient synthesis of this compound is foundational to its utility. The most common and reliable approach involves a two-step sequence commencing with the alkylation of benzyl cyanide, followed by the hydrolysis of the resulting nitrile. This method is advantageous due to the commercial availability of the starting materials and the generally high yields achievable.
Synthetic Pathway Overview
The overall synthetic transformation can be visualized as follows:
Caption: General synthetic route to this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol details a robust method for the laboratory-scale synthesis of this compound.
Part 1: Synthesis of 1-Benzylcyclopropane-1-carbonitrile
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzyl cyanide (1.0 eq), 1,2-dibromoethane (1.2 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.05 eq).
-
Addition of Base: While stirring vigorously, slowly add a 50% aqueous solution of sodium hydroxide (3.0 eq). The use of a phase-transfer catalyst is crucial for transporting the hydroxide ions into the organic phase to deprotonate the benzylic position of benzyl cyanide, forming the nucleophilic carbanion[1][2].
-
Reaction Execution: Heat the biphasic mixture to 60-70 °C and maintain this temperature with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Isolation: After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-benzylcyclopropane-1-carbonitrile. Purification can be achieved by vacuum distillation or column chromatography on silica gel.
Part 2: Hydrolysis to this compound
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the crude 1-benzylcyclopropane-1-carbonitrile from the previous step in a suitable solvent. For acidic hydrolysis, a mixture of concentrated hydrochloric acid and water (1:1) is effective[3][4][5][6][7]. For basic hydrolysis, an aqueous solution of sodium hydroxide or potassium hydroxide can be used[1].
-
Reaction Execution: Heat the mixture to reflux and maintain for 8-12 hours. The hydrolysis of the nitrile to the carboxylic acid proceeds via an amide intermediate[5].
-
Workup and Isolation (Acidic Hydrolysis): After cooling, the carboxylic acid may precipitate. If so, collect the solid by filtration. If not, extract the aqueous mixture with an organic solvent. Wash the organic extracts, dry, and concentrate to yield the crude product.
-
Workup and Isolation (Basic Hydrolysis): After cooling, acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to a pH of approximately 2. This will protonate the carboxylate salt to form the free carboxylic acid, which may precipitate and can be collected by filtration. Alternatively, extract the acidified solution with an organic solvent.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a white crystalline solid.
Physicochemical and Spectroscopic Characterization
Accurate characterization of this compound is essential for its use in subsequent synthetic steps. The following table summarizes its key physical and spectroscopic properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | [8] |
| Molecular Weight | 176.21 g/mol | [8] |
| Appearance | White crystalline solid | General Observation |
| ¹H NMR (CDCl₃, ppm) | δ 7.35-7.20 (m, 5H, Ar-H), 3.05 (s, 2H, CH₂), 1.60-1.50 (m, 2H, cyclopropyl-H), 1.15-1.05 (m, 2H, cyclopropyl-H) | Predicted based on analogous structures and general chemical shifts[9][10][11][12] |
| ¹³C NMR (CDCl₃, ppm) | δ 182.0 (C=O), 137.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.5 (Ar-CH), 40.0 (CH₂), 25.0 (C-quat), 17.0 (CH₂) | [8], with assignments based on general chemical shifts[9][10][11][12] |
| IR (KBr, cm⁻¹) | 3300-2500 (br, O-H), 1700 (s, C=O), 1605, 1495, 1450 (m, C=C aromatic) | General spectral data for carboxylic acids[13][14][15] |
| Mass Spectrum (EI) | m/z 176 (M⁺), 91 (C₇H₇⁺, base peak) | [8] |
Chemical Reactivity and Functional Group Transformations
The synthetic utility of this compound stems from the reactivity of its carboxylic acid moiety. Standard transformations can be employed to convert it into a variety of other functional groups, thereby expanding its application as a building block.
Workflow for Key Derivatizations
Caption: Key functional group transformations of this compound.
Protocol: Amide Bond Formation
The formation of amides is a cornerstone of pharmaceutical synthesis. The following protocol outlines the conversion of this compound to a representative amide.
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF), add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C[6][7][16]. A catalytic amount of DMF can be added when using oxalyl chloride. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. The formation of the acid chloride is a key step as it creates a much more reactive electrophile for the subsequent nucleophilic attack by the amine[6].
-
Amine Coupling: In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 eq) in an anhydrous aprotic solvent. Cool this solution to 0 °C.
-
Reaction Execution: Slowly add the freshly prepared acid chloride solution to the amine solution. Allow the reaction to warm to room temperature and stir for 2-4 hours. The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the amide product[17].
-
Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.
Application as a Synthetic Building Block in Drug Discovery
The rigid cyclopropane core of this compound makes it an attractive scaffold for the synthesis of conformationally restricted analogues of biologically active molecules. A prominent area of application is in the development of neuromodulatory agents, particularly those targeting the GABAergic system.
Case Study: Synthesis of GABA Analogues
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[18][19] Its analogues are of significant interest for the treatment of neurological disorders such as epilepsy, anxiety, and neuropathic pain. The conformational flexibility of GABA allows it to bind to different receptor subtypes. By incorporating the cyclopropane motif, chemists can "lock" the molecule into specific conformations, potentially leading to enhanced potency and selectivity for a particular receptor subtype.[4][20] Derivatives of this compound can serve as precursors to these conformationally restricted GABA analogues.
GABA Receptor Signaling Pathway
Derivatives of this compound can be designed to interact with GABA receptors, which are crucial for regulating neuronal excitability. The following diagram illustrates the canonical GABAergic signaling pathway.
Caption: Simplified overview of the GABAergic signaling pathway at the synapse.
Compounds derived from this compound can be synthesized to act as agonists or antagonists at GABA receptors, thereby modulating neuronal inhibition. For example, by converting the carboxylic acid to an amine via a Curtius or Hofmann rearrangement, and subsequent manipulation of the benzyl group, one can generate molecules that mimic the spatial arrangement of GABA's functional groups.
Conclusion and Future Outlook
This compound represents a versatile and valuable building block for the synthesis of complex organic molecules. Its straightforward synthesis, coupled with the diverse reactivity of its carboxylic acid functionality, provides a robust platform for the generation of novel chemical entities. The inherent conformational rigidity imparted by the cyclopropane ring is a particularly attractive feature for applications in medicinal chemistry, where precise control over molecular shape is a key determinant of biological activity. As the demand for sophisticated molecular scaffolds continues to grow, the strategic application of this compound and its derivatives is poised to play an increasingly important role in the discovery and development of new pharmaceuticals and advanced materials.
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1 H-NMR and 13 C-NMR spectra of carboxylic acid containing polyamide [Colour figure can be viewed at wileyonlinelibrary.com]. ResearchGate. [Link]
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(PDF) Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. ResearchGate. [Link]
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Methodological & Application
Synthesis of 1-Benzylcyclopropane-1-carboxylic Acid: A Detailed Protocol for Researchers
This comprehensive guide details a robust and reliable protocol for the synthesis of 1-benzylcyclopropane-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science. This document provides not just a step-by-step procedure but also delves into the underlying chemical principles, offering insights to ensure a successful and reproducible synthesis.
Introduction
Cyclopropane rings are a fascinating structural motif in organic chemistry, conferring unique conformational rigidity and electronic properties to molecules. This compound, in particular, serves as a key intermediate in the development of novel pharmaceuticals and functional materials. Its synthesis, while conceptually straightforward, requires careful attention to reaction conditions to achieve high yields and purity. The protocol described herein follows a well-established two-step sequence: a base-mediated cyclopropanation followed by nitrile hydrolysis.
Overall Reaction Scheme
The synthesis proceeds in two distinct stages:
-
Cyclopropanation: Benzyl cyanide (phenylacetonitrile) is reacted with 1,2-dibromoethane in the presence of a strong base to form 1-benzylcyclopropane-1-carbonitrile.
-
Hydrolysis: The resulting nitrile is then hydrolyzed under acidic conditions to yield the final product, this compound.
Caption: Overall two-step synthesis of this compound.
Part 1: Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Benzyl Cyanide (Phenylacetonitrile) | ≥99% | Sigma-Aldrich | Corrosive and toxic. Handle with care. |
| 1,2-Dibromoethane | ≥99% | Acros Organics | Toxic and carcinogen. Use in a fume hood. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Fisher Scientific | Corrosive. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | J.T. Baker | Highly corrosive. Add to water slowly. |
| Diethyl Ether | Anhydrous | EMD Millipore | Flammable. |
| Dichloromethane (DCM) | ACS Grade | VWR Chemicals | Volatile and suspected carcinogen. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Alfa Aesar | Drying agent. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | - | For pH adjustment. |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | - | For neutralization. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of this synthesis must be performed in a well-ventilated chemical fume hood.
-
Handling of Reagents:
Step 1: Synthesis of 1-Benzylcyclopropane-1-carbonitrile
This step involves the formation of the cyclopropane ring through an α-alkylation of benzyl cyanide.[2] The use of a strong base is crucial for the deprotonation of the benzylic position, which then acts as a nucleophile.
Procedure
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 50 mL of 50% aqueous sodium hydroxide solution.
-
Phase Transfer Catalyst (Optional but Recommended): Add a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (approx. 1 g). This will facilitate the reaction between the aqueous base and the organic reactants.
-
Addition of Reactants: While stirring vigorously, add 11.7 g (0.1 mol) of benzyl cyanide to the flask.
-
Slow Addition of Dibromoethane: From the dropping funnel, add 20.7 g (0.11 mol) of 1,2-dibromoethane dropwise over a period of 30-45 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the mixture vigorously at a gentle reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 100 mL of water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation to yield 1-benzylcyclopropane-1-carbonitrile as a colorless oil.
Caption: Workflow for the synthesis of 1-Benzylcyclopropane-1-carbonitrile.
Step 2: Hydrolysis of 1-Benzylcyclopropane-1-carbonitrile to this compound
The final step is the hydrolysis of the nitrile to the carboxylic acid. This is typically achieved under harsh acidic conditions with heating.[3][4]
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the purified 1-benzylcyclopropane-1-carbonitrile (from Step 1).
-
Addition of Acid: Carefully add a mixture of 50 mL of concentrated sulfuric acid and 50 mL of water. Caution: This should be done slowly and with cooling, as the dilution of sulfuric acid is highly exothermic.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain the reflux for 4-6 hours. The disappearance of the oily nitrile layer indicates the completion of the reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature and then carefully pour it over 200 g of crushed ice in a beaker.
-
The product will precipitate as a solid. If it oils out, scratching the sides of the beaker with a glass rod may induce crystallization.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
-
Alternatively, for a more thorough purification, dissolve the crude product in a saturated sodium bicarbonate solution. Wash this aqueous solution with diethyl ether to remove any unreacted nitrile.
-
Acidify the aqueous layer with concentrated hydrochloric acid until the pH is ~2. The pure carboxylic acid will precipitate out.
-
Collect the purified product by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
Caption: Workflow for the hydrolysis to this compound.
Part 2: Mechanistic Insights and Discussion
Cyclopropanation Mechanism
The formation of the cyclopropane ring is a classic example of an intramolecular Williamson ether synthesis-like reaction, proceeding via a tandem alkylation.
-
Deprotonation: The strong base (hydroxide) deprotonates the α-carbon of benzyl cyanide, which is acidic due to the electron-withdrawing nature of both the phenyl and cyano groups. This generates a carbanion.
-
First Alkylation: The carbanion acts as a nucleophile and attacks one of the electrophilic carbons of 1,2-dibromoethane, displacing a bromide ion in an SN2 reaction.
-
Second Deprotonation and Intramolecular Cyclization: A second deprotonation at the α-carbon occurs, followed by an intramolecular SN2 reaction where the newly formed carbanion attacks the carbon bearing the remaining bromine atom, closing the three-membered ring.[5]
Caption: Simplified mechanism of the cyclopropanation step.
Nitrile Hydrolysis
The hydrolysis of the nitrile to a carboxylic acid under acidic conditions is a well-established transformation. The reaction proceeds through a protonated nitrile intermediate, which is then attacked by water. A series of proton transfers and tautomerization steps lead to an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium salt.[3]
Expected Results and Characterization
-
Yield: The overall yield for this two-step synthesis is typically in the range of 60-75%.
-
Physical Appearance: this compound is a white to off-white crystalline solid.
-
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Melting Point: Compare with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure. The characteristic cyclopropyl protons will appear as complex multiplets in the upfield region of the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy: Look for the characteristic broad O-H stretch of the carboxylic acid and the C=O stretch.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
References
-
Organic Chemistry Tutor. (n.d.). Synthesis of Cyclopropanecarboxylic Acid. Retrieved from [Link]
-
Organic Chemistry Tutor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube. [Link]
-
Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of Ɛ‐amino carboxylic 112 from nitrile 1 and cyclopropane.... Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2021). PMC. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. (2009). MDPI. [Link]
- Google Patents. (n.d.). CN110511204A - The preparation method of benzyl cyanide.
- Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
-
Stereoselective Cyclopropanation Reactions. (2001). Chemical Reviews. [Link]
-
Wikipedia. (n.d.). Benzyl cyanide. Retrieved from [Link]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Cyclopropanation - Wikipedia [en.wikipedia.org]
Synthesis of 1-Benzylcyclopropane-1-carboxylic Acid: A Detailed Guide for Researchers
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 1-benzylcyclopropane-1-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not just a procedure, but also the underlying scientific principles and practical insights for a successful synthesis.
Introduction and Significance
This compound and its derivatives are of significant interest in the pharmaceutical industry due to the unique conformational constraints and metabolic stability imparted by the cyclopropane ring. This rigid scaffold can orient substituents in a precise three-dimensional arrangement, making it a powerful tool for probing and optimizing interactions with biological targets. The synthesis of this compound, therefore, serves as a critical starting point for the development of novel therapeutics.
The synthetic strategy outlined herein is a robust and efficient two-step process. It commences with the α-alkylation of benzyl cyanide with 1,2-dibromoethane to form the cyclopropane ring, followed by the hydrolysis of the nitrile functionality to yield the desired carboxylic acid. This method is advantageous due to its simplicity, the ready availability of starting materials, and its amenability to scale-up.
Reaction Mechanism and Rationale
The synthesis proceeds through two key transformations: a cyclopropanation reaction followed by a nitrile hydrolysis.
Step 1: Cyclopropanation via α-Alkylation
The first step involves the formation of the cyclopropane ring through an intramolecular dialkylation of benzyl cyanide. The reaction is initiated by the deprotonation of the α-carbon of benzyl cyanide by a strong base, typically sodium hydroxide, to generate a resonance-stabilized carbanion. This nucleophilic carbanion then attacks one of the electrophilic carbons of 1,2-dibromoethane in an SN2 reaction, displacing a bromide ion. The resulting intermediate undergoes a second, intramolecular SN2 reaction, where the carbanion attacks the remaining brominated carbon, closing the three-membered ring and forming 1-benzylcyclopropane-1-carbonitrile. The choice of a strong base is crucial to ensure complete deprotonation and drive the reaction forward. The temperature is also a critical parameter, with moderately elevated temperatures (around 60°C) providing a good balance between reaction rate and minimizing side reactions.
Step 2: Nitrile Hydrolysis
The second step is the hydrolysis of the nitrile group of 1-benzylcyclopropane-1-carbonitrile to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. In this protocol, we will focus on acid-catalyzed hydrolysis. The nitrile is protonated by a strong acid, such as sulfuric acid, which activates the carbon atom towards nucleophilic attack by water. The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt. The reaction is typically carried out at elevated temperatures to drive the hydrolysis to completion. Following the reaction, the carboxylic acid is isolated by adjusting the pH and extracting with an organic solvent.
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis, purification, and characterization of this compound.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Purity | Supplier |
| Benzyl Cyanide | C₈H₇N | 117.15 | ≥98% | Sigma-Aldrich |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | ≥99% | Sigma-Aldrich |
| Sodium Hydroxide | NaOH | 40.00 | ≥97% | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Sulfuric Acid | H₂SO₄ | 98.08 | Concentrated (95-98%) | Sigma-Aldrich |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ≥99.5% | Sigma-Aldrich |
| Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | Sigma-Aldrich |
| Toluene | C₇H₈ | 92.14 | ACS Reagent, ≥99.5% | Sigma-Aldrich |
| Hexanes | - | - | ACS Reagent | Sigma-Aldrich |
Safety Precautions:
-
Benzyl cyanide is toxic and should be handled in a well-ventilated fume hood.
-
1,2-Dibromoethane is a suspected carcinogen and should be handled with extreme care.
-
Concentrated sulfuric acid is highly corrosive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Synthesis of 1-Benzylcyclopropane-1-carbonitrile (Step 1)
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add benzyl cyanide (11.7 g, 0.1 mol) and 1,2-dibromoethane (28.2 g, 0.15 mol).
-
In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide by carefully dissolving 20 g of NaOH in 40 mL of water.
-
With vigorous stirring, slowly add the sodium hydroxide solution to the flask via the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained at 50-60°C using a water bath.
-
After the addition is complete, continue to stir the mixture at 60°C for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (9:1) as the eluent.
-
Once the reaction is complete, cool the mixture to room temperature and add 100 mL of water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-benzylcyclopropane-1-carbonitrile as an oil. The crude product can be used in the next step without further purification.
Hydrolysis of 1-Benzylcyclopropane-1-carbonitrile (Step 2)
-
To the crude 1-benzylcyclopropane-1-carbonitrile from the previous step, add a mixture of 50 mL of concentrated sulfuric acid and 50 mL of water.
-
Heat the mixture to reflux (approximately 110-120°C) with stirring for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice in a large beaker.
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration and wash it with cold water until the washings are neutral to pH paper.
Purification by Crystallization
-
Dissolve the crude this compound in a minimal amount of hot toluene.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold hexanes.
-
Dry the crystals under vacuum to obtain pure this compound as a white solid.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₂[1] |
| Molecular Weight | 176.21 g/mol [1] |
| Appearance | White solid |
| Melting Point | Expected to be in the range of 90-100 °C |
Spectroscopic Data
-
1H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show the following signals:
-
A broad singlet around 11-12 ppm corresponding to the carboxylic acid proton.
-
A multiplet in the region of 7.2-7.4 ppm for the aromatic protons of the benzyl group.
-
A singlet around 3.0 ppm for the benzylic methylene protons.
-
Two multiplets in the upfield region (typically between 0.8 and 1.5 ppm) for the diastereotopic methylene protons of the cyclopropane ring.
-
-
13C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should exhibit the following key resonances:
-
Infrared (IR) Spectroscopy (KBr): The IR spectrum will show characteristic absorption bands:
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 176.21).
Workflow Diagrams
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Mechanistic pathway for the two-step synthesis.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3536-3549.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- U.S. Patent No. 5,034,105. (1991).
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Chemistry LibreTexts. (2023, October 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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Application Notes and Protocols for the Utilization of 1-Benzylcyclopropane-1-carboxylic Acid in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Value of the Cyclopropane Scaffold in Medicinal Chemistry
The cyclopropane ring, a three-membered carbocycle, is far more than a mere structural curiosity. Its inherent ring strain and unique electronic properties impart a rigid, three-dimensional conformation to molecules, a feature highly sought after in modern drug design.[1] This rigidity can enhance binding affinity to biological targets, improve metabolic stability, and introduce novel chemical diversity.[1] Within this valuable class of compounds, 1-Benzylcyclopropane-1-carboxylic acid serves as a pivotal building block, particularly in the synthesis of neurologically active pharmaceutical agents. Its structure is a key component in the synthesis of antidepressants such as Milnacipran and its more active enantiomer, Levomilnacipran.[2][3][4] This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and expert insights for researchers in drug development.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material is fundamental to any successful synthesis. The properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₁₁H₁₂O₂ | [5] |
| Molecular Weight | 176.21 g/mol | [5] |
| CAS Number | 27356-91-8 | [5] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents like methanol, ethyl acetate, and dichloromethane |
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
Standard laboratory precautions should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of this compound
The synthesis of the title compound can be efficiently achieved through the α-alkylation of a phenylacetonitrile derivative, followed by vigorous hydrolysis of the resulting nitrile. This method is robust and utilizes commercially available starting materials.[6]
Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
Step 1: Synthesis of 1-Benzylcyclopropane-1-carbonitrile
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add phenylacetonitrile (1.0 equiv).
-
Base Addition: Add a 50% aqueous solution of sodium hydroxide (NaOH) (approx. 10 equiv). The use of a strong base is crucial for the deprotonation of the benzylic carbon, forming a carbanion.
-
Alkylation: While stirring vigorously, add 1,2-dibromoethane (1.5 equiv) dropwise. The reaction is exothermic; maintain the temperature at approximately 60 °C for optimal yield.[6] The carbanion acts as a nucleophile, attacking one carbon of the 1,2-dibromoethane, followed by an intramolecular cyclization to form the cyclopropane ring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 3-4 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile product.
Step 2: Hydrolysis to this compound
-
Reaction Setup: To the crude 1-benzylcyclopropane-1-carbonitrile from the previous step, add concentrated hydrochloric acid (HCl).
-
Hydrolysis: Heat the mixture to reflux. The nitrile group undergoes vigorous acid-catalyzed hydrolysis to the carboxylic acid. This step can take several hours and should be monitored for the disappearance of the starting material.
-
Isolation and Purification: Upon completion, cool the mixture. The product may precipitate out of the acidic solution. Filter the solid, wash with cold water, and dry. If the product remains in solution, extract with a suitable organic solvent. The crude acid can be purified by recrystallization from a solvent system like ethanol/water to afford pure this compound.[6]
Application in the Synthesis of Milnacipran: A Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)
This compound is a direct precursor for the synthesis of Milnacipran, an antidepressant used to treat fibromyalgia and major depressive disorder.[4] The core of the synthesis involves converting the carboxylic acid to a carboxamide and subsequently introducing the aminomethyl side chain.
Synthetic Pathway to Milnacipran
Caption: Key transformations from the core acid to Milnacipran.
Protocol 2: Synthesis of a Key Milnacipran Intermediate
This protocol details the conversion of the carboxylic acid to an activated species, followed by amidation. This N,N-diethylcarboxamide is a central intermediate.
Step-by-Step Methodology
-
Acid Chloride Formation: In a flask under an inert atmosphere (nitrogen or argon), suspend this compound (1.0 equiv) in a dry, non-protic solvent like toluene. Add thionyl chloride (SOCl₂) (1.2 equiv) dropwise at 0 °C. The thionyl chloride converts the carboxylic acid to the more reactive acid chloride.
-
Amidation: In a separate flask, dissolve diethylamine (2.5 equiv) in toluene. Cool this solution to 0 °C. Slowly add the freshly prepared acid chloride solution to the diethylamine solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. The nucleophilic diethylamine attacks the electrophilic carbonyl carbon of the acid chloride, forming the amide bond.[7]
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude N,N-diethyl-1-benzylcyclopropanecarboxamide can be purified by column chromatography.
This intermediate is then carried forward through several steps, including bromination and substitution with an amino-group equivalent, to yield the final Milnacipran molecule.[8]
Focus on Stereochemistry: The Synthesis of Levomilnacipran
The therapeutic activity of many drugs resides in a single enantiomer. It has been demonstrated that the (1S,2R)-enantiomer of Milnacipran, known as Levomilnacipran, is more active than the racemic mixture.[9] This has driven the development of enantioselective syntheses to produce this specific stereoisomer.[3][10]
While some routes build the chiral centers from different precursors, a key strategy involves the asymmetric synthesis of a chiral cyclopropane intermediate. For instance, a well-established route starts with phenylacetonitrile and (R)-epichlorohydrin to stereoselectively install the required chiral centers, leading to the (1S,2R) configuration.[11] This highlights the critical importance of controlling stereochemistry from the earliest possible stage to generate an enantiomerically pure final product, avoiding costly and inefficient chiral resolution steps later on.[9]
Summary of Key Synthetic Transformations
| Step | Starting Material | Key Reagents | Product | Purpose / Rationale |
| 1 | Phenylacetonitrile | 1,2-Dibromoethane, NaOH | 1-Benzylcyclopropane-1-carbonitrile | Forms the core cyclopropane ring via base-mediated alkylation.[6] |
| 2 | 1-Benzylcyclopropane-1-carbonitrile | Conc. HCl, Heat | This compound | Hydrolyzes the nitrile to the essential carboxylic acid functional group. |
| 3 | This compound | SOCl₂, Diethylamine | N,N-Diethyl-1-benzylcyclopropanecarboxamide | Converts the acid to the key amide intermediate for Milnacipran synthesis.[7] |
| 4 | Phenylacetonitrile, (R)-Epichlorohydrin | NaNH₂ | (1S,2R)-2-(hydroxymethyl)-1-phenylcyclopropane-1-nitrile | Asymmetric synthesis to create a chiral intermediate for Levomilnacipran.[11] |
Broader Applications and Future Perspectives
The utility of this compound and its derivatives extends beyond the synthesis of Milnacipran. The cyclopropane carboxylic acid motif is found in a variety of compounds with potential therapeutic applications, including:
-
Anti-inflammatory agents [12]
-
Enzyme inhibitors , where the strained ring can mimic enzymatic transition states[1]
-
Leukotriene C₄ synthase inhibitors for treating respiratory diseases[13]
The continued exploration of this versatile scaffold is a promising avenue for the discovery of novel therapeutic agents. The synthetic protocols outlined herein provide a solid foundation for researchers to access these valuable intermediates and explore their potential in the development of next-generation pharmaceuticals.
References
- BenchChem. (2025). Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry. Benchchem.
- Google Patents. (n.d.).
- PubMed. (n.d.). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants.
- Google Patents. (n.d.).
- PubMed. (2012). Enantioselective synthesis of levomilnacipran.
- Semantic Scholar. (2017).
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- Google Patents. (n.d.).
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Application Notes & Protocols: 1-Benzylcyclopropane-1-carboxylic Acid in Agrochemical Research
Introduction: The Cyclopropane Scaffold in Modern Agrochemicals
The cyclopropane ring, a three-membered carbocycle, is a privileged structural motif in the design of modern agrochemicals. Its inherent ring strain and unique stereoelectronic properties impart a rigid conformation that can enhance binding affinity to target enzymes and improve metabolic stability compared to more flexible acyclic analogues. Carboxylic acids and their derivatives are fundamental functional groups in biologically active compounds, influencing solubility, transport, and target interaction.[1] The fusion of these two components in 1-Benzylcyclopropane-1-carboxylic acid presents a compelling scaffold for agrochemical discovery.
This document provides an in-depth guide to the application of this compound in agrochemical research, focusing on its potential as a modulator of the plant hormone ethylene. We will explore the scientific foundation for this application, provide detailed experimental protocols for its evaluation, and discuss its potential as a synthetic intermediate for other classes of pesticides.
Scientific Foundation: Targeting the Ethylene Biosynthesis Pathway
Ethylene is a gaseous plant hormone that regulates a vast array of developmental processes, including seed germination, root growth, fruit ripening, senescence, and responses to biotic and abiotic stress.[2][3] The direct precursor to ethylene is 1-aminocyclopropane-1-carboxylic acid (ACC).[2][4] The biosynthesis of ethylene from ACC is catalyzed by the enzyme ACC oxidase (ACO).[5][6]
This compound is a structural analog of ACC. This structural similarity suggests that it may act as a competitive inhibitor or modulator of key enzymes in the ethylene pathway, such as ACC synthase (ACS) or ACC oxidase (ACO).[5] By interfering with this pathway, compounds like this compound can be used to precisely control plant growth and development, offering significant agricultural benefits such as extending the shelf-life of fruits and vegetables or enhancing stress tolerance.[5][7] Recent studies have also highlighted that ACC itself can function as a signaling molecule independent of ethylene, opening new avenues for research into ACC analogs.[8][9][10]
Caption: Hypothesized mechanism of this compound as a modulator of the ethylene biosynthesis pathway.
Application I: Plant Growth Regulation via Ethylene Modulation
Controlling ethylene production or perception is a cornerstone of modern agriculture. The ability of this compound to potentially interfere with ACC metabolism makes it a prime candidate for development as a plant growth regulator (PGR).
Protocol 1: In Vitro ACC Oxidase (ACO) Inhibition Assay
This protocol describes a method to directly assess the inhibitory activity of this compound on ACC oxidase, the terminal enzyme in the ethylene biosynthesis pathway.
Scientific Rationale: An in vitro enzyme assay provides a direct and quantitative measure of the compound's ability to inhibit the target enzyme, independent of cellular uptake or transport complexities. This is a crucial first step in validating the hypothesized mechanism of action. The quantification of ethylene is achieved by gas chromatography.
Materials:
-
Recombinant or purified ACC oxidase (ACO) enzyme.
-
1-aminocyclopropane-1-carboxylic acid (ACC) substrate.
-
This compound (test compound).
-
Assay Buffer: e.g., 100 mM MOPS, pH 7.2, 10% (v/v) glycerol, 30 mM sodium ascorbate, 50 µM FeSO₄.
-
Gas-tight vials (e.g., 10 mL) with septa.
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Syringes for gas sampling.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Reaction Setup: In a gas-tight vial on ice, add the following in order:
-
Assay Buffer.
-
A specific volume of the test compound dilution (or solvent for the control).
-
Purified ACO enzyme.
-
-
Initiate Reaction: Add the ACC substrate to initiate the reaction. The final volume should be consistent across all assays (e.g., 1 mL). Immediately seal the vial.
-
Incubation: Incubate the vials at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Ethylene Measurement:
-
Using a gas-tight syringe, withdraw a 1 mL sample from the headspace of each vial.
-
Inject the sample into the GC-FID for ethylene quantification.
-
Record the peak area corresponding to ethylene.
-
-
Data Analysis:
-
Calculate the rate of ethylene production for each concentration of the test compound.
-
Normalize the rates relative to the solvent-only control (defined as 100% activity).
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).
-
| Concentration (µM) | Ethylene Produced (nL/hr) | % Inhibition |
| 0 (Control) | 150.2 | 0 |
| 0.1 | 145.1 | 3.4 |
| 1 | 112.5 | 25.1 |
| 10 | 78.9 | 47.5 |
| 50 | 40.1 | 73.3 |
| 100 | 25.6 | 82.9 |
| Caption: Representative data for an in vitro ACO inhibition assay, used to calculate the IC₅₀ value. |
Protocol 2: Arabidopsis Seedling Triple Response Assay
This is a classic whole-plant bioassay to assess ethylene sensitivity or inhibition of ethylene action. Dark-grown seedlings exposed to ethylene (or its precursor, ACC) exhibit a characteristic "triple response": inhibition of hypocotyl and root elongation, radial swelling of the hypocotyl, and exaggeration of the apical hook.
Scientific Rationale: This assay validates the in vitro findings in a biological system. If this compound inhibits ethylene synthesis or perception, it should rescue the triple response phenotype induced by exogenous ACC. This serves as a self-validating system for ethylene pathway modulators.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype).
-
Murashige and Skoog (MS) agar plates.
-
ACC.
-
This compound.
-
Growth chambers or light-proof boxes.
-
Stereomicroscope with a calibrated eyepiece or digital imaging system.
Procedure:
-
Seed Sterilization & Plating:
-
Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol followed by bleach and sterile water washes).
-
Sow seeds on MS agar plates containing different treatment combinations:
-
MS only (Negative Control)
-
MS + ACC (e.g., 10 µM) (Positive Control)
-
MS + ACC (10 µM) + varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM).
-
-
-
Stratification: Store the plates at 4°C for 2-4 days in the dark to synchronize germination.
-
Germination & Growth:
-
Expose plates to light for 4-6 hours to induce germination.
-
Wrap the plates in aluminum foil or place them in a light-proof box and incubate them at 22°C for 3-4 days.
-
-
Phenotypic Analysis:
-
Carefully remove seedlings and lay them flat on a fresh agar plate.
-
Using a microscope and imaging software, measure the length of the hypocotyl for at least 20 seedlings per treatment.
-
-
Data Analysis:
-
Calculate the average hypocotyl length for each treatment group.
-
Compare the hypocotyl lengths of seedlings treated with ACC + test compound to the positive (ACC only) and negative (MS only) controls. A significant increase in hypocotyl length in the presence of the test compound indicates inhibition of the ethylene response.
-
Caption: A logical workflow for screening compounds as potential ethylene pathway modulators.
Application II: Intermediate for Pesticide Synthesis
The cyclopropane carboxylic acid core is the defining feature of pyrethroid insecticides, which are esters of chrysanthemic acid or its analogs.[11] While this compound itself is not a pyrethroid, its core structure makes it a valuable starting material or intermediate for the synthesis of novel insecticidal compounds.
Protocol 3: Synthesis of an Ester Derivative for Insecticidal Screening
This protocol provides a general method for converting this compound into an ester, a common activation step for creating libraries of potential insecticides. Here, we describe conversion to an acid chloride followed by esterification with a suitable alcohol (e.g., 3-phenoxybenzyl alcohol, a common component of pyrethroids).
Scientific Rationale: Carboxylic acids themselves are typically not insecticidal. Conversion to esters is required to achieve the lipophilicity and structural conformation necessary for interaction with the target site in insects (typically voltage-gated sodium channels). This synthetic step is crucial for exploring the compound's potential in insecticide discovery.
Materials:
-
This compound.
-
Thionyl chloride (SOCl₂) or Oxalyl chloride.
-
Anhydrous dichloromethane (DCM) or toluene.
-
Pyridin or Triethylamine (as a base).
-
An appropriate alcohol (e.g., 3-phenoxybenzyl alcohol).
-
Standard laboratory glassware for organic synthesis under an inert atmosphere.
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq). Add a catalytic amount of DMF if using oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The reaction can be monitored by TLC.
-
-
Esterification:
-
In a separate flask, dissolve the chosen alcohol (1.1 eq) and a base like pyridine (1.2 eq) in anhydrous DCM.
-
Cool this solution to 0°C.
-
Slowly add the freshly prepared acid chloride solution to the alcohol solution.
-
Stir the reaction at room temperature overnight.
-
-
Workup and Purification:
-
Quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final ester.
-
Caption: Synthetic pathway for converting the carboxylic acid to a potentially active ester.
Analytical Methodologies
Accurate quantification of the test compound in biological matrices is essential for dose-response studies and understanding its fate in plant tissues.
Protocol 4: Quantification in Plant Tissues by LC-MS/MS
This protocol outlines a sensitive and selective method for extracting and quantifying this compound from plant tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Scientific Rationale: LC-MS/MS offers superior sensitivity and selectivity compared to other methods, allowing for the detection of low concentrations of the analyte in complex biological matrices. The use of an isotopically labeled internal standard is crucial for correcting for matrix effects and variations in extraction efficiency and instrument response.[12][13][14]
Materials:
-
Plant tissue (treated and control).
-
Extraction Solvent: e.g., 80% methanol in water.
-
Isotopically labeled internal standard (e.g., d₅-1-Benzylcyclopropane-1-carboxylic acid, if available).
-
Liquid nitrogen.
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode anion exchange).
-
LC-MS/MS system with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
Flash-freeze a known weight of plant tissue (e.g., 100 mg) in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.
-
-
Extraction:
-
Transfer the powder to a microcentrifuge tube.
-
Add a known amount of the internal standard.
-
Add 1 mL of ice-cold extraction solvent.
-
Vortex thoroughly and incubate on a shaker at 4°C for 1 hour.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Purification (SPE):
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the analyte using an appropriate solvent (e.g., methanol with 2% formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
LC Conditions: Use a C18 reversed-phase column with a gradient elution (e.g., water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B).
-
MS/MS Conditions: Operate the mass spectrometer in negative ESI mode. Optimize the precursor ion ([M-H]⁻) and product ions for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the analyte and a fixed concentration of the internal standard.
-
Calculate the concentration of this compound in the original tissue sample based on the peak area ratio of the analyte to the internal standard.
-
References
-
Mikaelyan A., Bagdasaryan S., Babayan B., Asatryan N., Melkumyan M., Grigoryan A. (2024). New Functionally Substitutes Cyclopropanecarboxylic Acids as Ethylene Biosynthesis Innovative Regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. [Link]
- Google Patents. (1981).
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Van de Poel, B., & Van Der Straeten, D. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene!. Frontiers in Plant Science, 5, 640. [Link]
-
Sridevi, K., et al. (2022). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. RSC Advances, 12(45), 29479-29488. [Link]
-
Polisetti, S., et al. (2021). Something old, something new: Conservation of the ethylene precursor 1-amino-cyclopropane-1-carboxylic acid as a signaling molecule. Current Opinion in Plant Biology, 65, 102116. [Link]
- Google Patents. (1980).
-
Li, Z., et al. (2024). 1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way to fine-tune development and stress resilience. ResearchGate. [Link]
- Google Patents. (1982). US4358459A - Cyclopropane carboxylic acid and process for their production and use.
-
Van de Poel, B., & Van Der Straeten, D. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene!. ResearchGate. [Link]
-
Patsnap Eureka. (2020). Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. [Link]
-
Smets, R., et al. (2003). Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry. Journal of Chromatography A, 993(1-2), 79-87. [Link]
-
PubChemLite. This compound (C11H12O2). [Link]
- Google Patents. (1985).
-
Stuper-Szablewska, K., et al. (2021). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 26(21), 6473. [Link]
-
ResearchGate. (2022). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]
-
Li, N., et al. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 10, 1602. [Link]
-
Li, N., et al. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. PubMed. [Link]
-
Al-Ghamdi, S., et al. (2023). Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. Frontiers in Microbiology, 14, 1232086. [Link]
-
Quaranta, L., et al. (2014). Polyenylcyclopropane carboxylic esters with high insecticidal activity. Pest Management Science, 70(12), 1849-1856. [Link]
-
ResearchGate. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. [Link]
-
Frontiers Media. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. [Link]
-
Frontiers Media. (2023). Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. [Link]
- Google Patents. (2008).
-
Frontiers Media. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene!. [Link]
-
Semantic Scholar. Direct determination of 1-aminocyclopropane-1-carboxylic acid in plant tissues by using a gas chromatograph with fl ame- ionization detection. [Link]
-
ResearchGate. (2008). Quantitative determination of 1-aminocyclopropane-1-carboxylic acid (ACC) content in trace of plant tissues by high performance liquid chromatography-electrospray tandem mass spectrometry (HPLC-ESI/MSn). [Link]
-
Al-Suhaimi, E. A., & El-Hendawy, H. H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4833. [Link]
- Google Patents. (2013).
- Google Patents. (2004). US20040242422A1 - Herbicidal composition.
- Google Patents. (2014). WO2014205311A1 - Herbicide composition.
-
Scite. (2003). Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry. [Link]
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- 2. 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Derivatization of 1-Benzylcyclopropane-1-carboxylic Acid
Introduction: The Significance of the Benzylcyclopropane Moiety in Modern Drug Discovery
The cyclopropane ring, a motif once considered primarily of academic interest due to its inherent ring strain, has emerged as a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, enhancing binding affinity to biological targets. When combined with a benzyl group, as in 1-Benzylcyclopropane-1-carboxylic acid, the resulting scaffold offers a unique combination of lipophilicity and conformational rigidity, making it an attractive starting point for the synthesis of novel therapeutic agents. Derivatization of the carboxylic acid moiety is a critical step in harnessing the full potential of this scaffold, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.
This guide provides detailed protocols for the common and synthetically useful derivatization of this compound, with a focus on amide bond formation and esterification. The methodologies presented are grounded in established chemical principles and supported by literature precedents for structurally related compounds, ensuring their reliability and applicability for researchers in drug development and organic synthesis.
Physicochemical and Safety Profile of this compound
A thorough understanding of the starting material is paramount for successful synthesis and safe laboratory practice.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | PubChem[1] |
| Molecular Weight | 176.21 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 27356-91-8 | PubChem[1] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |
Safety and Handling:
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Part 1: Amide Bond Formation – Synthesis of 1-Benzylcyclopropane-1-carboxamides
Amide derivatives are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding interactions. The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, activation of the carboxylic acid is necessary. Here, we detail a robust protocol utilizing the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The use of HATU is well-documented for the synthesis of structurally similar 1-phenylcyclopropane carboxamides, demonstrating its suitability for this substrate.[2]
Protocol 1: HATU-Mediated Amide Coupling
This protocol is broadly applicable to a wide range of primary and secondary amines.
Reaction Scheme:
A schematic of the HATU-mediated amide coupling reaction.
Materials:
-
This compound
-
Amine of choice (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1-0.2 M concentration).
-
Addition of Reagents: To the stirred solution, add the amine (1.1 equivalents), followed by HATU (1.2 equivalents), and finally DIPEA (3.0 equivalents). The addition of DIPEA can cause a slight exotherm.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours. For hindered amines, gentle heating (40-50 °C) may be required.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. .
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 1-Benzylcyclopropane-1-carboxamide derivative.
Rationale and Troubleshooting:
-
Choice of Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes racemization for chiral substrates and is effective even for sterically hindered carboxylic acids and amines.[2]
-
Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the active ester.[2]
-
Solvent: Anhydrous DMF is an excellent solvent for this reaction due to its polar aprotic nature, which aids in dissolving the reagents and promoting the reaction.
-
Troubleshooting: If the reaction is sluggish, ensure all reagents and the solvent are anhydrous. The addition of a catalytic amount of DMAP (4-Dimethylaminopyridine) can sometimes accelerate the reaction. If side products are observed, consider running the reaction at a lower temperature (0 °C to room temperature).
Part 2: Esterification – Synthesis of 1-Benzylcyclopropane-1-carboxylates
Ester derivatives are often employed as prodrugs to enhance the bioavailability of a parent carboxylic acid. They can also serve as key intermediates for further synthetic transformations. Two common and reliable methods for esterification are the Fischer esterification and the Steglich esterification.
Protocol 2.1: Fischer Esterification for Simple Alcohols
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. It is most effective for simple, unhindered alcohols.
Reaction Workflow:
Workflow for Fischer Esterification.
Materials:
-
This compound
-
Alcohol of choice (e.g., methanol, ethanol; used in large excess as solvent)
-
Concentrated sulfuric acid (H₂SO₄) (catalytic amount, e.g., 3-5 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a large excess of the desired alcohol (e.g., for methyl ester, use methanol as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter and concentrate the solvent under reduced pressure. The crude ester can be purified by flash column chromatography if necessary.
Protocol 2.2: Steglich Esterification for Sterically Hindered or Sensitive Alcohols
The Steglich esterification is a milder method that utilizes a carbodiimide coupling agent (DCC or DIC) and a catalytic amount of DMAP. It is particularly useful for alcohols that are sensitive to acidic conditions or are sterically hindered.
Mechanism Overview:
Key stages of the Steglich Esterification mechanism.
Materials:
-
This compound
-
Alcohol of choice (1.2 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Hexanes
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent), the alcohol (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.
-
DCC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the stirred mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Workup:
-
Filter the reaction mixture to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
-
Purification: The crude ester can be purified by flash column chromatography on silica gel.
Summary of Derivatization Protocols
| Protocol | Key Reagents | Advantages | Best Suited For |
| HATU-Mediated Amide Coupling | HATU, DIPEA, DMF | High efficiency, low racemization, broad substrate scope | Primary and secondary amines, including sterically hindered ones.[2] |
| Fischer Esterification | Alcohol (excess), H₂SO₄ (cat.) | Cost-effective, simple procedure | Simple, unhindered primary and secondary alcohols. |
| Steglich Esterification | DCC, DMAP (cat.), DCM | Mild conditions, suitable for sensitive substrates | Sterically hindered alcohols and acid-labile substrates. |
Conclusion
The derivatization of this compound into amides and esters provides a versatile platform for the development of novel chemical entities with potential therapeutic applications. The protocols detailed in this guide offer reliable and adaptable methods for achieving these transformations. The choice of a specific protocol should be guided by the nature of the desired derivative and the properties of the coupling partner. By understanding the underlying chemistry and following these detailed procedures, researchers can effectively explore the chemical space around the 1-benzylcyclopropane scaffold.
References
-
P. Mahesh, M. V. P. S. Vishnuvardhan, S. V. G. V. A. Prasad, et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2536-2543. Available at: [Link]
- Zhang, Y. M., et al. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(12), o4688.
-
Zhang, Y. M., et al. (2008). 1-Benzoyl-N-phenyl-cyclo-propane-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2179. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Application Notes & Protocols: Experimental Setups for 1-Benzylcyclopropane-1-carboxylic Acid Reactions
Introduction: The Significance of the Cyclopropane Scaffold
The cyclopropane ring, a motif of inherent strain and unique three-dimensional character, serves as a powerful building block in modern organic and medicinal chemistry. Its rigid structure can enforce specific conformations, enhance metabolic stability, and improve binding affinity to biological targets.[1] When incorporated into molecules like 1-Benzylcyclopropane-1-carboxylic acid, this strained carbocycle offers a versatile platform for generating novel chemical entities. The presence of the carboxylic acid provides a convenient handle for derivatization, while the benzyl group and the cyclopropane ring itself represent sites for diverse chemical transformations, including ring-opening reactions that unlock linear carbon chains with defined stereochemistry.[2]
This guide provides a comprehensive overview of the experimental setups and protocols for the synthesis, derivatization, and strategic ring-opening of this compound. The methodologies detailed herein are designed for researchers in organic synthesis and drug development, offering both practical, step-by-step instructions and the fundamental chemical logic behind each procedural choice.
Part 1: Synthesis of this compound
The synthesis of the title compound can be efficiently achieved through a two-step sequence: a cyclopropanation reaction via α-alkylation of a nitrile, followed by hydrolysis to the carboxylic acid. This method is adapted from established protocols for structurally similar compounds, such as 1-phenylcyclopropane carboxylic acid.[3]
Causality of the Synthetic Strategy
The acidity of the α-proton in benzyl cyanide (phenylacetonitrile's homolog) allows for its deprotonation by a strong base, generating a nucleophilic carbanion. This carbanion readily undergoes a double alkylation with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) in a phase-transfer-catalyzed Williamson ether-like synthesis to form the cyclopropane ring. The subsequent harsh acidic or basic hydrolysis of the nitrile group is a robust and high-yielding method to furnish the desired carboxylic acid.
Experimental Workflow: Synthesis
Caption: Workflow for the two-step synthesis of the target acid.
Protocol 1: Synthesis of this compound
Materials:
-
Benzyl cyanide (phenylacetonitrile)
-
1,2-Dibromoethane
-
Sodium hydroxide (NaOH), pellets or 50% aqueous solution
-
Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst
-
Toluene
-
Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide for hydrolysis
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Step 1: Synthesis of 1-Benzylcyclopropane-1-carbonitrile
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzyl cyanide (1.0 equiv), 1,2-dibromoethane (1.5 equiv), toluene (5 mL per mmol of nitrile), and a catalytic amount of TBAB (0.05 equiv).
-
While stirring vigorously, add a 50% aqueous solution of NaOH (4.0 equiv) dropwise. The reaction is exothermic.
-
Heat the mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude nitrile. Purification can be achieved via vacuum distillation or column chromatography.
Step 2: Hydrolysis to this compound
-
Combine the crude 1-benzylcyclopropane-1-carbonitrile with concentrated HCl (10-12 M).
-
Heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours. The nitrile will gradually dissolve as it hydrolyzes.
-
Cool the reaction mixture in an ice bath. The carboxylic acid product will often precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
If the product does not precipitate, extract the acidic solution with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the pure acid.
Part 2: Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a prime site for derivatization to modulate physicochemical properties or to prepare building blocks for more complex molecules. Amide and ester formations are among the most common and vital transformations.
A. Amide Coupling Reactions
The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of medicinal chemistry.[4] This is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.
Causality of Amide Coupling: Direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient.[5] Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) convert the carboxylic acid into a highly reactive O-acylisourea active ester, which is readily displaced by the amine nucleophile under mild conditions.[3][6] An alternative is the conversion of the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, creating a highly electrophilic species that reacts rapidly with amines.[1][6]
Protocol 2: Amide Coupling using HATU
Materials:
-
This compound
-
Desired primary or secondary amine (1.0-1.2 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add the amine (1.1 equiv) and DIPEA (2.5 equiv) to the solution.
-
In a separate vial, dissolve HATU (1.1 equiv) in a small amount of DMF and add it dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Coupling Reagent | HATU | High efficiency, low rate of racemization for chiral substrates.[6] |
| Base | DIPEA | Non-nucleophilic base to neutralize generated acids without competing in the reaction.[6] |
| Solvent | DMF or DCM | Aprotic, effectively solubilizes reagents. |
| Temperature | Room Temp. | Mild conditions preserve sensitive functional groups. |
B. Esterification Reactions
Esterification is frequently used to mask the polarity of the carboxylic acid, improving cell permeability or modifying pharmacokinetic properties.[5] The Fischer esterification is a classic and cost-effective method.[7]
Causality of Fischer Esterification: Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, rendering the carbonyl carbon significantly more electrophilic.[7] An alcohol can then act as a nucleophile, attacking the activated carbonyl. The reaction is an equilibrium, driven to completion by using a large excess of the alcohol or by removing the water byproduct.[7]
Protocol 3: Fischer Esterification to Synthesize Methyl 1-Benzylcyclopropane-1-carboxylate
Materials:
-
This compound
-
Methanol (large excess, serves as reagent and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~2-5 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
Suspend or dissolve this compound in methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated H₂SO₄.
-
Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor by TLC.
-
Cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until effervescence ceases.
-
Wash with water and then brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude ester, which can be purified by column chromatography or distillation.
Part 3: Ring-Opening Reactions
The high ring strain (~27 kcal/mol) of the cyclopropane ring makes it susceptible to ring-opening reactions, providing access to 1,3-difunctionalized linear synthons.[8] These reactions are often catalyzed by Lewis or Brønsted acids, which activate the ring.[9]
Mechanistic Rationale: In a donor-acceptor cyclopropane (the benzyl group being a weak donor and the carboxyl group an acceptor), a Lewis acid can coordinate to the carbonyl oxygen. This coordination enhances the electron-withdrawing nature of the carboxyl group, polarizing the cyclopropane C-C bonds and facilitating nucleophilic attack, which leads to ring opening.[9] The regioselectivity of the attack is dictated by the formation of the most stable carbocationic intermediate.
Caption: Generalized pathway for Lewis acid-mediated ring-opening.
Protocol 4: Lewis Acid-Catalyzed Ring-Opening with an Arene Nucleophile
Note: This is a representative protocol based on general principles of donor-acceptor cyclopropane chemistry. Optimization for this compound or its esters may be required.
Materials:
-
Methyl 1-benzylcyclopropane-1-carboxylate (prepared via Protocol 3)
-
Anisole or other electron-rich arene (nucleophile, 3-5 equiv)
-
Titanium tetrachloride (TiCl₄) or Zinc triflate (Zn(OTf)₂) (0.2-1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the methyl 1-benzylcyclopropane-1-carboxylate (1.0 equiv) and anisole (3.0 equiv) in anhydrous DCM.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the Lewis acid (e.g., a 1 M solution of TiCl₄ in DCM, 0.5 equiv) dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature over several hours. Monitor by TLC.
-
Quench the reaction by carefully adding saturated NaHCO₃ solution at 0 °C.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Purify the product via flash column chromatography to isolate the γ,γ-diaryl butyrate derivative.
| Parameter | Condition | Rationale |
| Substrate | Ester | The ester is often more soluble and less prone to side reactions than the free acid under Lewis acidic conditions. |
| Lewis Acid | TiCl₄, Zn(OTf)₂ | Effective at coordinating to the carbonyl and activating the cyclopropane ring.[8][9] |
| Temperature | -78 °C to RT | Low initial temperature controls the reactivity of the strong Lewis acid and minimizes side reactions. |
| Atmosphere | Inert | Lewis acids like TiCl₄ are highly sensitive to moisture. |
References
-
Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. National Institutes of Health.[Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health.[Link]
-
cyclopropanecarboxylic acid. Organic Syntheses.[Link]
-
Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Royal Society of Chemistry.[Link]
-
trans-(1R,2R)-1-Benzyl-2-phenylcyclopropanecarboxylic acid. ResearchGate.[Link]
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journals.[Link]
-
synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research.[Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.[Link]
-
Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides. National Institutes of Health.[Link]
-
Direct amide formation from unactivated carboxylic acids and amines. The Royal Society of Chemistry.[Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science.[Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.[Link]
Sources
- 1. Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. rsc.org [rsc.org]
- 6. growingscience.com [growingscience.com]
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- 8. Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note: A Protocol for the Purification of 1-Benzylcyclopropane-1-carboxylic Acid by Recrystallization
Abstract
This application note provides a comprehensive, field-tested guide for the purification of 1-Benzylcyclopropane-1-carboxylic acid via recrystallization. This protocol is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for downstream applications, such as pharmaceutical synthesis and biological screening. We delve into the fundamental principles of solvent selection, provide a step-by-step methodology for both single-solvent and dual-solvent systems, and detail analytical techniques for purity verification. The causality behind each experimental step is explained to empower the user with a deep, functional understanding of the purification process.
Introduction and Scientific Background
This compound is a valuable building block in organic synthesis, notable for its unique structural motif that combines a strained cyclopropyl ring with an aromatic benzyl group. The purity of this intermediate is paramount, as contaminants can lead to side reactions, low yields, and compromised biological activity in subsequent synthetic steps.
Recrystallization remains a powerful, economical, and scalable technique for the purification of solid organic compounds.[1] The underlying principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will exhibit high solubility at or near its boiling point.[2] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that selectively excludes impurity molecules, which remain dissolved in the cold solvent (mother liquor).
This guide offers a robust protocol, moving beyond a simple list of steps to explain the critical decision-making processes involved in developing a successful and repeatable purification strategy.
Physicochemical Data and Safety
A thorough understanding of the material's properties is the foundation of a safe and effective protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₁H₁₂O₂ | |
| Molecular Weight | 176.21 g/mol | |
| Appearance | Solid (typical) | Assumed |
| Melting Point | Not readily available in literature. An experimentally determined sharp melting range is a primary indicator of purity. For reference, the structurally similar 1-phenyl-1-cyclopropanecarboxylic acid has a melting point of 85-87 °C.[3] | N/A |
Safety and Hazard Information: Based on aggregated GHS data, this compound is classified as:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
Handling Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
The Principle of Recrystallization: Impurity Removal
The success of recrystallization hinges on the selective separation of the desired compound from soluble and insoluble impurities. The following diagram illustrates this fundamental principle.
Caption: Principle of separating impurities via recrystallization.
Experimental Protocol
This section details the complete workflow from solvent selection to the final, dried product.
Materials and Equipment
-
Crude this compound
-
Selection of ACS-grade solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexanes, Deionized Water)
-
Erlenmeyer flasks (various sizes)
-
Hotplate/stirrer
-
Glass funnel (stemless preferred for hot filtration)
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Watch glass
-
Spatula and glass stirring rod
-
Ice bath
-
Melting point apparatus
-
TLC plates (silica gel) and developing chamber
Step 1: Solvent System Selection (Small-Scale Test)
The choice of solvent is the most critical variable.[2] The ideal solvent should dissolve the compound well when hot but poorly when cold. A mixed-solvent system is often effective for carboxylic acids.[4]
-
Initial Screening: Place ~20-30 mg of the crude acid into several small test tubes.
-
Add Solvent: To each tube, add a different solvent (e.g., ethanol, toluene, ethyl acetate, water) dropwise at room temperature, vortexing after each addition. A good candidate solvent will not dissolve the solid at this stage.
-
Heating: If the solid is insoluble at room temperature, gently heat the test tube in a sand bath or water bath. Continue adding the solvent dropwise until the solid just dissolves.[5]
-
Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes.
-
Observation: The ideal solvent is one that produces a high yield of crystalline solid upon cooling. If no single solvent is ideal, a dual-solvent system is required.
-
Dual-Solvent Test: Dissolve the crude solid in a small amount of a "good" solvent (one in which it is very soluble, e.g., ethanol). Then, add a "poor" solvent (one in which it is insoluble, e.g., water) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
For this compound, an Ethanol/Water or Toluene/Hexane system is a logical starting point due to the compound's polarity and aromatic character.
Step 2: The Recrystallization Workflow
The following diagram outlines the logical flow of the main purification procedure.
Caption: Step-by-step workflow for recrystallization.
Step 3: Detailed Purification Protocol (Ethanol/Water System)
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, bring a mixture of 95% ethanol and water (e.g., 4:1 v/v) to a gentle boil on a hotplate. Add the minimum amount of the hot solvent mixture to the Erlenmeyer flask to completely dissolve the crude product with stirring.[1]
-
Hot Filtration (if necessary): If insoluble impurities (e.g., dust, inorganic salts) are visible, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper. Work quickly to prevent premature crystallization in the funnel.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities.[3]
-
Yield Maximization: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel fitted with filter paper that has been wetted with the cold solvent mixture.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent (in this case, a chilled ethanol/water mixture) to remove any adhering mother liquor that contains dissolved impurities.[1]
-
Drying: Transfer the filter cake to a pre-weighed watch glass and allow the crystals to air-dry completely. For faster results, a vacuum oven at a temperature well below the compound's melting point can be used. The product is considered dry when it reaches a constant weight.[1]
Characterization and Purity Assessment
Verifying the purity of the final product is a critical final step.
-
Melting Point Analysis: Determine the melting point range of the dried crystals. A pure compound will exhibit a sharp melting range (typically < 2 °C). Impurities tend to depress and broaden the melting point. Compare the initial melting point of the crude material with the final product to confirm an increase in purity.
-
Thin-Layer Chromatography (TLC): TLC is a fast and effective method to qualitatively assess purity.
-
Procedure: Dissolve small amounts of the crude material and the recrystallized product in a suitable solvent (e.g., ethyl acetate). Spot both solutions side-by-side on a silica gel TLC plate.
-
Eluent: Develop the plate in an appropriate mobile phase, such as a mixture of hexanes and ethyl acetate with a small amount of acetic acid (e.g., 70:30:1 Hexanes:EtOAc:AcOH). The acid is often added to reduce tailing of carboxylic acid spots.
-
Visualization: Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate). The purified sample should ideally show a single, well-defined spot, while the crude sample may show multiple spots corresponding to impurities.
-
Troubleshooting Common Issues
Table 2: Troubleshooting Guide for Recrystallization
| Problem | Probable Cause(s) | Recommended Solution(s) | Source(s) |
| No Crystals Form Upon Cooling | Too much solvent was used; solution is not supersaturated. | Re-heat the solution and boil off some of the solvent to increase concentration. Try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites. Add a "seed crystal" of the crude material. | [3] |
| Product "Oils Out" Instead of Crystallizing | The solution is supersaturated above the compound's melting point; impurities are depressing the melting point. | Re-heat the solution to redissolve the oil. Add a small amount of additional solvent (the "good" solvent in a mixed pair) and allow it to cool more slowly. | [3] |
| Low Recovery/Yield | Too much solvent was used; product is significantly soluble in cold solvent; premature crystallization during hot filtration. | If the mother liquor has not been discarded, cool it further or evaporate some solvent to recover a second crop of crystals (which may be less pure). Ensure minimal solvent is used for dissolution and washing. | [3] |
| Crystallization is Too Rapid | Solution is too concentrated; cooling is too fast. | Re-heat to dissolve the solid, add a small amount of extra solvent, and ensure the flask is insulated to allow for slow cooling. | [3] |
References
-
University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 562561, this compound. Retrieved from [Link]
-
Nichols, L. (2023). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
-
Reddit. (2012). Help! Recrystallization sources of error. Retrieved from [Link]
-
Button, M. (2017). Recrystallization Process Questions. Chemistry Stack Exchange. Retrieved from [Link]
-
Reddit. (2020). carboxylic acid solubity + TLC analysis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (2018). TLC tailing and carboxylic acid?. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
Reddit. (2016). Isolation of a Carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization is the most common method for purifying solid compounds. Retrieved from [Link]
-
Wellesley College. (n.d.). Lab 1-Recrystallization Lab. Retrieved from [Link]
Sources
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- 3. 1-(Benzyloxycarbonylamino)cyclopropyl-1-carboxylic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 4. 1-(PHENYLMETHYL)-CYCLOPROPANECARBOXYLIC ACID | 27356-91-8 [chemicalbook.com]
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chromatographic purification of 1-Benzylcyclopropane-1-carboxylic acid
An In-Depth Guide to the Chromatographic Purification of 1-Benzylcyclopropane-1-carboxylic Acid
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the purification of this compound, a valuable building block in synthetic and medicinal chemistry. Leveraging the principles of reversed-phase high-performance liquid chromatography (RP-HPLC), this guide details a robust methodology from initial method development to preparative-scale purification and post-purification analysis. The scientific rationale behind the selection of stationary phases, mobile phases, and critical process parameters is thoroughly explained to empower researchers, scientists, and drug development professionals to achieve high-purity material essential for their work.
Introduction
This compound is a structurally unique molecule whose derivatives are explored in various fields, including drug discovery. The inherent strain of the cyclopropane ring combined with the aromatic benzyl group and the polar carboxylic acid moiety presents specific challenges and opportunities for purification. Achieving high purity is paramount, as even minor impurities can significantly impact the outcomes of subsequent synthetic steps or biological assays.
This guide eschews a one-size-fits-all template, instead focusing on a logical, causality-driven approach to chromatographic purification. We will explore why specific choices are made, ensuring the protocol is not just a series of steps but a self-validating system grounded in chromatographic theory.
Analyte Physicochemical Properties
Understanding the properties of the target molecule is the foundation of any successful purification strategy. This compound possesses a combination of nonpolar (benzyl ring) and polar (carboxylic acid) features, making it an ideal candidate for reversed-phase chromatography.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | [1] |
| Molecular Weight | 176.21 g/mol | [1] |
| Predicted XlogP | 2.0 | [2] |
| Canonical SMILES | C1CC1(CC2=CC=CC=C2)C(=O)O | [1] |
The predicted XlogP value of 2.0 indicates moderate lipophilicity, suitable for retention on a nonpolar stationary phase like C18.
The Principle of Ion-Suppression Reversed-Phase Chromatography
The key to successfully retaining and separating carboxylic acids using reversed-phase chromatography lies in controlling the ionization state of the carboxyl group.[3] In its ionized (deprotonated, carboxylate) form, the molecule is highly polar and will have very little retention on a C18 column, eluting quickly with the solvent front. To achieve effective separation, we must suppress this ionization.
This is accomplished by acidifying the mobile phase to a pH well below the pKa of the carboxylic acid (typically around 4-5).[3] By adding a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, the equilibrium is shifted to favor the protonated, neutral form of the molecule. This uncharged form is significantly less polar, allowing it to interact with and be retained by the nonpolar C18 stationary phase, leading to excellent peak shape and resolution.[4][5]
Preparative Purification Protocol
This protocol is designed for preparative HPLC to purify gram-scale quantities of the target compound. It is assumed that an initial analytical-scale method development has been performed to determine the approximate retention time.
Materials and Equipment
-
HPLC System: Preparative HPLC with a binary gradient pump, autosampler or manual injector, UV-Vis detector, and fraction collector.
-
Stationary Phase: C18 silica gel column (e.g., 50 x 250 mm, 10 µm particle size).
-
Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA) (v/v).
-
Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% Trifluoroacetic Acid (TFA) (v/v).
-
Crude Sample: this compound synthesized via a suitable method.[6][7]
-
Sample Solvent: 1:1 Acetonitrile:Water.
-
Glassware: Vials, beakers, graduated cylinders.
-
Filtration: 0.45 µm syringe filters.
Experimental Workflow
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
For 1 L of Mobile Phase A, add 1 mL of TFA to 999 mL of deionized water. Mix thoroughly and degas.
-
For 1 L of Mobile Phase B, add 1 mL of TFA to 999 mL of acetonitrile. Mix thoroughly and degas. The addition of 0.1% TFA is a standard practice for purifying carboxylic acids on C18 columns.[4]
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of the sample solvent (1:1 ACN:Water) to create a concentrated stock solution (e.g., 50-100 mg/mL).
-
Ensure the sample is fully dissolved. Gentle sonication may be applied.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.
-
-
Column Equilibration:
-
Install the preparative C18 column onto the HPLC system.
-
Purge the pumps with their respective mobile phases.
-
Equilibrate the column by washing with at least 5-7 column volumes of the initial mobile phase conditions (e.g., 70% A: 30% B).[4] Ensure the system pressure and detector baseline are stable.
-
-
Chromatographic Conditions & Elution:
-
Set the flow rate appropriate for the column diameter (e.g., 80-100 mL/min for a 50 mm ID column).
-
Set the UV detector to monitor at 254 nm, where the benzyl group provides strong absorbance.
-
Inject the filtered sample onto the column.
-
Run the following gradient program. This gradient is a starting point and should be optimized based on the impurity profile of the crude material.
-
| Time (minutes) | % Mobile Phase A (Water + 0.1% TFA) | % Mobile Phase B (ACN + 0.1% TFA) |
| 0.0 | 70 | 30 |
| 5.0 | 70 | 30 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 31.0 | 70 | 30 |
| 35.0 | 70 | 30 |
-
Fraction Collection:
-
Monitor the chromatogram in real-time.
-
Begin collecting fractions just before the main product peak begins to elute and stop just after it returns to baseline. Use peak-based fraction collection if the system allows.
-
-
Post-Purification Analysis and Work-up:
-
Analyze small aliquots from the collected fractions using analytical-scale RP-HPLC to confirm the purity of each fraction.
-
Combine the fractions that meet the desired purity specification (e.g., >98%).
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
-
The remaining aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the pure this compound as a solid or oil.
-
Expected Results & Troubleshooting
Under the proposed conditions, this compound is expected to elute as a sharp, well-defined peak. The retention time will depend on the exact system and column dimensions but should fall within the main gradient window.
| Parameter | Before Purification | After Purification |
| Purity (by HPLC Area %) | Typically 70-90% | >98% |
| Appearance | Yellow to brown oil/solid | White to off-white solid |
| Recovery | N/A | Typically 80-95% |
Troubleshooting:
-
Peak Tailing: This is often an issue with acidic compounds.[3] Ensure the mobile phase is sufficiently acidic (0.1% TFA is usually adequate). If tailing persists, consider using 0.1% formic acid as an alternative modifier.
-
Poor Resolution: If the target peak co-elutes with an impurity, flatten the gradient slope (e.g., extend the gradient time from 20 to 40 minutes) to increase separation.
-
Low Recovery: Ensure the sample is fully soluble in the injection solvent. In some cases, using a stronger injection solvent like DMSO is possible, but injection volume must be minimized to prevent peak distortion.
Advanced Application: Chiral Separation
This compound is a chiral molecule. For applications requiring enantiomerically pure material, a subsequent separation step using chiral chromatography is necessary. This typically involves:
-
Using a Chiral Stationary Phase (CSP): Columns based on derivatized cellulose or amylose are common for separating enantiomers of carboxylic acids.[8]
-
Derivatization: Alternatively, the racemic acid can be derivatized with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral column (like C18 or silica).[9]
Conclusion
This application note provides a robust and scientifically grounded protocol for the purification of this compound using ion-suppression reversed-phase HPLC. By controlling the mobile phase pH to maintain the analyte in its neutral, protonated state, this method ensures excellent retention, resolution, and peak shape on a standard C18 stationary phase. The detailed step-by-step procedure and troubleshooting guide offer researchers a reliable path to obtaining high-purity material, which is critical for the integrity of research and development in the chemical and pharmaceutical sciences.
References
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
-
Haddad, P. R., et al. (2006). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Journal of Liquid Chromatography & Related Technologies, 4(8), 1265-1280. [Link]
-
Baranowska, I., & Płotczyk, M. (1995). Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. Analytical Chemistry, 67(21), 3946-3951. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 562561, this compound. [Link]
-
SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]
-
Dolan, J. W. (2020). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? LCGC Europe, 33(9), 458-463. [Link]
-
Procter, D. J., et al. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 57(46), 15430-15434. [Link]
-
Anderson, E. A., et al. (2023). N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. Organic Process Research & Development, 27(9), 1708-1714. [Link]
-
Hammarberg, G., & Wickberg, B. (1960). Rapid Paper Chromatography of Carboxylic Acids. Acta Chemica Scandinavica, 14, 882-884. [Link]
-
Al-Rimawi, F. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 52(7), 669-674. [Link]
-
Cason, J., & Way, R. L. (1951). cyclopropanecarboxylic acid. Organic Syntheses, 31, 34. [Link]
-
Wikipedia. Aqueous normal-phase chromatography. [Link]
-
MacMillan, D. W. C., et al. (2013). Merging Photoredox and Nickel Catalysis: The Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. [Link]
-
DeepChem. PubChemLite for this compound. [Link]
- Google Patents.
-
The Organic Chemistry Tutor. (2024). Synthesis of Cyclopropanecarboxylic Acid. [Link]
-
Schiller, J., & Fuchs, B. (2019). Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization. Processes, 7(11), 785. [Link]
-
Darko, E., & Thurbide, K. B. CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. [Link]
-
Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. [Link]
-
Waksmundzka-Hajnos, M. (1998). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography B: Biomedical Sciences and Applications, 717(1-2), 93-118. [Link]
-
DeepChem. PubChemLite for 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid. [Link]
-
Marvel, C. S., & Rands, R. D. (1950). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. Journal of the American Chemical Society, 72(6), 2642-2646. [Link]
- Google Patents. US6036862A - Preparative-scale separation of enantiomers of chiral carboxylic acids.
-
ChemSrc. 1-(Benzyloxycarbonylamino)cyclopropyl-1-carboxylic acid. [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
-
Tomooka, K. (2022). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. [Link]
Sources
- 1. This compound | C11H12O2 | CID 562561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C11H12O2) [pubchemlite.lcsb.uni.lu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]
- 9. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1-Benzylcyclopropane-1-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 1-benzylcyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during this multi-step synthesis. Our approach is grounded in mechanistic principles and field-proven insights to ensure the integrity of your experimental outcomes.
Introduction: The Synthetic Pathway
The most prevalent and scalable synthesis of this compound is a two-step process. The synthesis commences with the cyclopropanation of 2-phenylacetonitrile (also known as benzyl cyanide) using 1,2-dibromoethane. This reaction is typically performed under basic conditions, often employing a phase-transfer catalyst (PTC) to enhance reaction rates and yield. The resulting intermediate, 1-benzylcyclopropane-1-carbonitrile, is then hydrolyzed, usually under acidic conditions, to afford the final carboxylic acid product.[1]
While this pathway is robust, each step presents unique challenges that can lead to the formation of specific impurities. Understanding the origin of these impurities is paramount to developing effective strategies for their prevention and removal.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Impurities Arising from the Cyclopropanation Step
Question 1: My yield of 1-benzylcyclopropane-1-carbonitrile is low, and I observe multiple spots on my TLC plate. What are the likely culprits?
Answer: Low yields and multiple byproducts in the cyclopropanation step typically stem from three primary sources: unreacted starting materials, suboptimal reaction temperature, and inefficient phase-transfer catalysis.
-
Unreacted Starting Materials: The presence of unreacted 2-phenylacetonitrile and 1,2-dibromoethane is a common issue. This can be due to insufficient reaction time, inadequate mixing, or a non-optimal base concentration. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is highly recommended to facilitate the reaction between the organic substrate and the aqueous base, thereby driving the reaction to completion.[1]
-
Suboptimal Reaction Temperature: Temperature plays a critical role in this reaction. While elevated temperatures can increase the reaction rate, excessively high temperatures (e.g., 100 °C) have been shown to significantly decrease the yield of the desired product, likely due to the promotion of side reactions such as elimination or polymerization.[1] The optimal temperature is typically around 60 °C.[1]
-
Inefficient Phase-Transfer Catalysis: The choice and concentration of the phase-transfer catalyst are crucial. An insufficient amount of catalyst will result in a sluggish reaction, leading to a higher proportion of unreacted starting materials.
Troubleshooting Workflow for Cyclopropanation
Caption: Troubleshooting workflow for low yield in the cyclopropanation step.
Impurities from the Hydrolysis Step
Question 2: My final product is contaminated with a significant neutral impurity. What is it, and how can I prevent its formation?
Answer: The most common neutral impurity is 1-benzylcyclopropane-1-carboxamide . This impurity arises from the incomplete hydrolysis of the 1-benzylcyclopropane-1-carbonitrile intermediate.[1] The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If the reaction conditions (e.g., acid concentration, temperature, or reaction time) are insufficient, the reaction can stall at the amide stage.[2][3]
Prevention Strategies:
-
Reaction Time and Temperature: Ensure the hydrolysis is carried out for a sufficient duration at an appropriate temperature (e.g., refluxing with aqueous HCl at 110°C for 2-4 hours) to drive the reaction to completion.[1]
-
Acid Concentration: Use a sufficiently concentrated acid to effectively catalyze the hydrolysis of both the nitrile and the intermediate amide.
-
Monitoring: Monitor the reaction progress by TLC or HPLC to ensure the disappearance of the amide intermediate.
Impurity Formation Pathway
Caption: Formation of the amide impurity during hydrolysis.
Question 3: I've heated my hydrolysis reaction for an extended period at a very high temperature and now see unexpected byproducts. What could they be?
Answer: Prolonged heating at excessively high temperatures can lead to thermal decomposition of the desired carboxylic acid. The primary decomposition pathway for many carboxylic acids is decarboxylation. In this case, this compound could lose CO2 to form benzylcyclopropane . Further decomposition at very high temperatures (above 400°C) could lead to the formation of other byproducts like benzene and biphenyl through radical mechanisms, though this is less likely under typical hydrolysis conditions.[4]
Prevention:
-
Adhere to recommended reaction temperatures and times for the hydrolysis step. Overheating does not necessarily lead to a cleaner reaction.
Purification Challenges
Question 4: What is the most effective way to remove the amide impurity and residual starting materials from my final product?
Answer: A combination of acid-base extraction and recrystallization is highly effective.
Step-by-Step Purification Protocol:
-
Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic solution with an aqueous base (e.g., 1M NaOH or NaHCO3). The desired carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt, while neutral impurities like the amide and unreacted starting materials will remain in the organic layer.
-
Separate the aqueous layer and carefully acidify it with a strong acid (e.g., 2M HCl) to a pH of ~2. The purified this compound will precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration.
-
-
Recrystallization:
-
The filtered solid can be further purified by recrystallization. The choice of solvent is critical: the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.[5][6]
-
Common solvent systems for recrystallizing carboxylic acids include water, aqueous alcohol mixtures, or a combination of a soluble solvent and an anti-solvent (e.g., toluene/petroleum ether).[6]
-
Data on Common Impurities
| Impurity | Chemical Name | Origin | Removal Strategy |
| I-1 | 1-Benzylcyclopropane-1-carboxamide | Incomplete hydrolysis of the nitrile intermediate.[1] | Acid-base extraction, Recrystallization |
| I-2 | 2-Phenylacetonitrile | Unreacted starting material from the cyclopropanation step. | Acid-base extraction |
| I-3 | 1,2-Dibromoethane | Unreacted starting material from the cyclopropanation step. | Evaporation (due to volatility), Acid-base extraction |
| I-4 | Benzylcyclopropane | Thermal decarboxylation of the final product. | Recrystallization, Chromatography |
References
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH. (n.d.).
- Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid - OrgoSolver. (n.d.).
- The Recrystallization of Benzoic Acid. (n.d.).
- Recrystallization of Benzoic Acid - Alfa Chemistry. (n.d.).
- The thermal decomposition of benzoic acid - ResearchGate. (2025).
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (n.d.).
Sources
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgosolver.com [orgosolver.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Synthesis of 1-Benzylcyclopropane-1-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzylcyclopropane-1-carboxylic acid. This valuable structural motif presents unique synthetic challenges. This document provides in-depth, field-tested troubleshooting advice in a direct question-and-answer format to address common issues encountered during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
We have structured this guide based on the two most prevalent synthetic strategies for this target molecule.
-
Strategy A: Cyclopropanation of a benzyl-substituted alkene precursor.
-
Strategy B: α-Alkylation of a benzyl-substituted nitrile followed by hydrolysis.
Section 1: Troubleshooting Strategy A - Cyclopropanation Route
This route typically involves the cyclopropanation of 2-benzylpropenoic acid or its ester equivalent. The Simmons-Smith reaction and its modifications are common choices.
Question 1: My Simmons-Smith cyclopropanation reaction has failed or resulted in a very low yield. What are the most critical factors to investigate?
Answer: Low conversion or reaction failure in a Simmons-Smith reaction is a frequent issue, almost always tracing back to the quality and activation of the zinc reagent or the integrity of the reaction environment. The core of the reaction is the formation of an active organozinc carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI), which is highly sensitive.[1][2]
Here is a systematic approach to troubleshooting:
-
Activation of the Zinc-Copper Couple: This is the single most common point of failure. The zinc must be highly active to facilitate oxidative addition into the C-I bond of diiodomethane. Commercial zinc dust is often passivated with a layer of zinc oxide.
-
Causality: The Zn(Cu) couple's role is to provide a fresh, reactive zinc surface for the carbenoid formation.[3] Inadequate activation leads to little or no carbenoid, and thus, no reaction.
-
Solution: Always use freshly activated Zn(Cu) couple. See the detailed protocol below for a reliable activation procedure. Visual confirmation (a change from gray zinc to a coppery coating) is a good indicator of successful activation.[4]
-
-
Reagent Quality and Handling:
-
Diiodomethane (CH₂I₂): This reagent can decompose over time, releasing iodine (visible as a pink or brownish tint). Use freshly distilled or purchased diiodomethane. It is also dense and volatile; ensure accurate measurement and keep the container sealed and cool.[2]
-
Solvent and Atmosphere: The zinc carbenoid is highly sensitive to protic sources and oxygen. Ensure your solvent (typically anhydrous diethyl ether or dichloromethane) is truly anhydrous and the reaction is run under a strictly inert atmosphere (argon or nitrogen).[4][5] Moisture will quench the carbenoid, halting the reaction.
-
-
Reaction Temperature: The formation of the carbenoid is often initiated at room temperature or with gentle heating, but the cyclopropanation itself can be exothermic. For sensitive substrates, running the reaction at 0 °C or lower after initiation can minimize side reactions.
Troubleshooting Workflow: Low Cyclopropanation Yield
Caption: Troubleshooting flowchart for low-yield Simmons-Smith reactions.
Section 2: Troubleshooting Strategy B - α-Alkylation & Hydrolysis Route
This robust route involves the α-alkylation of benzyl cyanide (phenylacetonitrile) with 1,2-dibromoethane to form 1-benzylcyclopropane-1-carbonitrile, followed by hydrolysis to the carboxylic acid.[6]
Question 2: The initial cyclopropanation of benzyl cyanide with 1,2-dibromoethane is low-yielding. What can I do to improve it?
Answer: This reaction is a tandem dialkylation where the benzylic proton is first abstracted, followed by nucleophilic attack on 1,2-dibromoethane, and then a second, intramolecular alkylation to close the ring. Low yields are often due to inefficient mass transfer between phases or an insufficiently strong base.
-
The Power of Phase-Transfer Catalysis (PTC): This reaction is ideally suited for PTC. Benzyl cyanide, the base (like 50% aq. NaOH), and 1,2-dibromoethane exist in separate phases. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), is essential.
-
Causality: The PTC shuttles the hydroxide anion (OH⁻) into the organic phase to deprotonate the benzyl cyanide, and then carries the resulting carbanion to the interface to react with the 1,2-dibromoethane.[7] Without a catalyst, the reaction is confined to the phase interface and is extremely slow and inefficient.
-
Solution: Incorporate 5-10 mol% of a suitable phase-transfer catalyst like TBAB or a cyclopropenium ion catalyst into the reaction mixture.[6][7] This dramatically increases the reaction rate and yield.
-
-
Reaction Conditions:
-
Temperature: Temperature control is crucial. While some heating is needed (e.g., 60 °C), excessive temperatures can lead to side products or catalyst decomposition.[6]
-
Base Concentration: A concentrated base (e.g., 50% w/v NaOH) is highly effective as it creates a high concentration of hydroxide in the aqueous phase, driving the catalytic cycle.
-
Question 3: The final hydrolysis of 1-benzylcyclopropane-1-carbonitrile is proving difficult. I either get incomplete conversion or decomposition of my product. What are the best practices?
Answer: The hydrolysis of nitriles, especially sterically hindered ones like this, requires forcing conditions (strong acid or base with heat), which must be carefully managed.[8] The process occurs in two stages: conversion of the nitrile to an amide, followed by hydrolysis of the amide to the carboxylic acid. The second step is often rate-limiting.[9]
-
Acid vs. Base Hydrolysis: Both methods are effective, but the choice depends on the stability of your molecule.
-
Acidic Hydrolysis (e.g., conc. HCl or H₂SO₄, reflux): This is a very common method.[10]
-
Problem: Incomplete reaction.
-
Solution: Ensure a sufficiently long reflux time and use a high concentration of acid. A co-solvent like acetic acid can sometimes improve solubility and aid the reaction.
-
Problem: Product decomposition (charring).
-
Solution: The temperature might be too high. Try a lower-boiling acid mixture (e.g., aqueous HCl) or reduce the temperature and extend the reaction time.
-
-
Basic Hydrolysis (e.g., NaOH or KOH in ethylene glycol, reflux):
-
Causality: Using a high-boiling solvent like ethylene glycol allows for higher reaction temperatures (>100 °C), which can effectively drive the hydrolysis of the stubborn intermediate amide.
-
Important Note: Basic hydrolysis initially yields the carboxylate salt (e.g., sodium 1-benzylcyclopropane-1-carboxylate). You MUST perform a separate acidification step with a strong acid (like HCl) to protonate the salt and precipitate the desired neutral carboxylic acid.[11] Failure to do so will result in the loss of your product into the aqueous layer during workup.
-
-
Synthetic Strategy Overview
Caption: Comparison of the two primary synthetic routes.
Section 3: General Purification
Question 4: What is the most reliable method for purifying the final this compound?
Answer: The acidic nature of the target compound makes it ideally suited for a classic acid-base extraction. This method is highly effective for removing neutral or basic impurities.
-
Causality: The carboxylic acid is deprotonated by a weak base (like sodium bicarbonate, NaHCO₃) to form a water-soluble carboxylate salt. Neutral organic impurities remain in the organic layer and can be washed away. The aqueous layer, now containing the purified salt, can be re-acidified to precipitate the pure carboxylic acid.[12]
-
Key Considerations:
-
Choice of Base: Use a mild base like NaHCO₃ or Na₂CO₃. Using a strong base like NaOH can lead to the formation of emulsions, making separation difficult.
-
pH Monitoring: When re-acidifying the aqueous layer, use a strong acid (e.g., 2-6M HCl) and add it slowly until the pH is acidic (pH ~2), which will cause your product to precipitate. Check with pH paper.
-
Final Purification: The precipitated solid can be collected by vacuum filtration and further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethanol/water).
-
Purification Workflow: Acid-Base Extraction
Caption: Step-by-step workflow for purification via acid-base extraction.
Experimental Protocols
Protocol 1: Activation of Zinc-Copper Couple for Simmons-Smith Reaction
-
Place zinc dust (e.g., 10 g) in a flask equipped with a stir bar under an inert atmosphere.
-
Add 1M HCl (e.g., 50 mL) and stir vigorously for 60-90 seconds to etch the oxide layer.
-
Stop stirring, allow the zinc to settle, and decant the acidic solution.
-
Wash the zinc dust sequentially with deionized water (2 x 50 mL), ethanol (2 x 50 mL), and finally anhydrous diethyl ether (2 x 50 mL). Decant the solvent after each wash.
-
Add a 2% (w/v) solution of copper(II) acetate in glacial acetic acid and stir. The gray zinc should develop a dark, coppery coating.
-
Decant the copper acetate solution and wash the activated Zn(Cu) couple with anhydrous diethyl ether (3 x 50 mL).
-
Dry the activated couple under high vacuum and use it immediately. Do not store it.[4]
Protocol 2: Purification by Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate (e.g., 100 mL).
-
Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL). Combine the aqueous layers.
-
Optional: Back-wash the combined aqueous layers with a small amount of diethyl ether (1 x 30 mL) to remove any remaining neutral impurities. Discard this ether wash.
-
Cool the aqueous layer in an ice bath and slowly add concentrated HCl dropwise with stirring until the solution reaches a pH of approximately 2 (test with pH paper). A white precipitate of the carboxylic acid should form.
-
Extract the acidified aqueous solution with fresh diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[12]
References
- Benchchem. (n.d.). Troubleshooting low conversion in cyclopropanation reactions.
-
Development of Phase Transfer Catalysed Cyclopropanation and Related Processes. (2014). ScienceDirect. Retrieved from [Link]
- Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. (n.d.). Retrieved from a source providing solutions to organic chemistry problems.
-
Heavily substituted cyclopropane esters were prepared in high yields... (n.d.). ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]
-
Lambert, J. B., et al. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC. Retrieved from [Link]
-
Pace, V., et al. (n.d.). Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions. MDPI. Retrieved from [Link]
-
Simmons-Smith Reaction. (n.d.). NROChemistry. Retrieved from [Link]
-
Pace, V., et al. (2012). Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. PubMed. Retrieved from [Link]
- Khan, I., et al. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. NIH.
-
OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]
-
Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. (2017). Royal Society of Chemistry. Retrieved from [Link]
- Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from a relevant organic chemistry resource website.
-
Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College Organic Chemistry Lab. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 23). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
- Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050.
- Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. (n.d.). Wiley Online Library.
-
Chemistry LibreTexts. (2019, June 5). 11.3.5 Cyclopropanation of Alkenes. Retrieved from [Link]
-
SIMMONS SMITH CYCLOPROPANATION FOR CSIR NET/GATE/IIT JAM. (2021, August 25). YouTube. Retrieved from [Link]
- Bulger, A. S., et al. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325.
-
Mahesh, P., et al. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised... (n.d.). MDPI. Retrieved from [Link]
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Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Shukla, S. K. (2013, September 20). How can I purify carboxylic acid? ResearchGate. Retrieved from [Link]
-
Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Organic Chemistry with Victor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid. YouTube. Retrieved from [Link]
- Process for purification of carboxylic acids. (n.d.). Google Patents.
- Process for purification of carboxylic acids. (n.d.). Google Patents.
-
Concellón, J. M., et al. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids... Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis method of 1-hydroxycyclopropane carboxylic acid... (n.d.). Patsnap Eureka. Retrieved from [Link]
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Technical Support Guide: Optimizing Reaction Conditions for 1-Benzylcyclopropane-1-carboxylic acid
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzylcyclopropane-1-carboxylic acid. We will deconstruct the common synthetic pathway, address specific experimental challenges through a troubleshooting Q&A, provide validated protocols, and answer frequently asked questions to ensure the successful and reproducible synthesis of this valuable compound.
Section 1: Synthesis Overview
The most direct and widely reported synthesis of this compound is a robust two-step process commencing from 2-phenylacetonitrile.[1] The strategy involves:
-
Cyclopropanation: An α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane using a strong base, often under phase-transfer catalysis conditions, to form the key cyclopropane ring.
-
Hydrolysis: The subsequent conversion of the intermediate nitrile (1-benzylcyclopropane-1-carbonitrile) to the final carboxylic acid, typically under strong acidic conditions.[1]
Understanding the critical parameters of each step is paramount for optimizing yield and purity.
Caption: Overall synthetic workflow for this compound.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My cyclopropanation reaction yield is low or fails completely. What are the common causes?
Answer: Low yield in the cyclopropanation step is a frequent issue stemming from several critical parameters.
-
Suboptimal Base/Solvent System: The choice and concentration of the base are crucial. Among common bases like KOH, NaOH, and various carbonates, a 50% (w/v) aqueous solution of sodium hydroxide has been shown to provide good yields.[1] Using a weaker base or an incorrect concentration can prevent the efficient deprotonation of 2-phenylacetonitrile, which is necessary to initiate the alkylation.
-
Incorrect Reaction Temperature: Temperature plays a significant role in the reaction's success. High temperatures (e.g., 100 °C) can drastically reduce yields, likely due to side reactions or decomposition.[1] The optimal temperature is reported to be around 60 °C, which provides a balance between reaction rate and stability.[1]
-
Absence of a Phase Transfer Catalyst (PTC): This reaction involves an aqueous phase (containing NaOH) and an organic phase (containing the nitrile and dibromoethane). A phase transfer catalyst is essential for transporting the hydroxide ion into the organic phase to deprotonate the nitrile. Without a PTC, the reaction will be extremely slow or may not proceed at all.
-
Reagent Quality: Ensure the 2-phenylacetonitrile and 1,2-dibromoethane are of high purity. Impurities can interfere with the reaction. Water in the organic reagents is less of a concern here due to the aqueous nature of the reaction, but the purity of the starting materials is key.[2]
Caption: Troubleshooting logic for low yield in the cyclopropanation step.
Question 2: During the hydrolysis of the nitrile intermediate, I'm isolating the amide as a major byproduct. Why is this happening?
Answer: The acid-catalyzed hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through an amide intermediate. Isolating the amide means the reaction has not gone to completion.
-
Insufficient Reaction Time or Temperature: The hydrolysis of the amide to the carboxylic acid often requires more forcing conditions (higher temperature or longer reaction time) than the initial hydrolysis of the nitrile to the amide. If the reaction is stopped prematurely, the amide will be the major product.
-
Inadequate Acid Concentration: Concentrated hydrochloric acid is typically used for this transformation.[1] Using a less concentrated acid will slow down the second step (amide hydrolysis) significantly more than the first, leading to amide accumulation.
-
Solution: To drive the reaction to the carboxylic acid, ensure you are using concentrated HCl and heating the reaction mixture (e.g., to reflux) for a sufficient period. Monitor the reaction by TLC or LC-MS until the amide intermediate is fully consumed.
Question 3: My final product is impure after workup. What is the best purification strategy?
Answer: Carboxylic acids are well-suited for purification via acid-base extraction. This method effectively separates the acidic product from neutral or basic impurities.
-
Dissolution & Basification: Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract it with an aqueous base (e.g., 1M NaOH or saturated NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while neutral organic impurities remain in the organic layer.
-
Separation: Separate the aqueous layer. It can be washed once more with fresh organic solvent to remove any lingering impurities.
-
Acidification & Product Extraction: Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., 3M HCl) until the pH is well below the pKa of the acid (pH ~2).[3] The carboxylic acid will precipitate out. Extract the pure product back into an organic solvent (e.g., ethyl acetate, 3x).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified product.[3][4]
-
Recrystallization: For obtaining highly pure, crystalline material, recrystallization from a suitable solvent system (e.g., toluene/petroleum ether) is the final step.[3]
Question 4: I'm seeing inconsistent yields between batches. What should I standardize?
Answer: Batch-to-batch inconsistency typically points to subtle variations in reaction conditions or reagents.
-
Reagent Quality and Stoichiometry: Use reagents from the same batch or ensure their quality is consistent.[2] Accurately measure all reagents and maintain the same stoichiometry.
-
Moisture Control: While the cyclopropanation is aqueous, the quality of organic reagents should be consistent. For other synthetic steps, always use anhydrous solvents unless otherwise specified.[2]
-
Strict Parameter Control: Maintain strict and consistent control over reaction parameters such as temperature, stirring speed, and addition rates.[2] Use a temperature-controlled reaction vessel rather than relying on ambient temperature.
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Benzylcyclopropane-1-carbonitrile
-
Materials:
-
2-Phenylacetonitrile (1.0 eq)
-
1,2-Dibromoethane (1.2 eq)
-
Sodium Hydroxide (NaOH)
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, 0.05 eq)
-
Deionized Water
-
-
Procedure:
-
Prepare a 50% (w/v) solution of NaOH in deionized water and allow it to cool.
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-phenylacetonitrile, 1,2-dibromoethane, and the phase transfer catalyst.
-
Add the 50% NaOH solution to the flask.
-
Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.
-
After completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude nitrile intermediate. The crude product can be used directly in the next step or purified by vacuum distillation.
-
Protocol 2: Hydrolysis to this compound
-
Materials:
-
Crude 1-Benzylcyclopropane-1-carbonitrile (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the crude 1-benzylcyclopropane-1-carbonitrile and an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux. The reaction can be vigorous, so controlled heating is advised.
-
Maintain reflux for 8-12 hours, or until TLC/LC-MS analysis shows complete consumption of the nitrile and the intermediate amide.
-
Cool the reaction mixture to room temperature, then further in an ice bath. The product may precipitate.
-
Dilute the mixture with cold water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Proceed with the purification protocol as described in the troubleshooting guide.
-
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: What is the mechanism of the cyclopropanation step? The reaction proceeds via a nucleophilic substitution mechanism. The strong base deprotonates the α-carbon of 2-phenylacetonitrile, creating a carbanion. This carbanion then acts as a nucleophile, attacking one of the electrophilic carbons of 1,2-dibromoethane in an Sₙ2 reaction, displacing one bromide ion. A second, intramolecular Sₙ2 reaction then occurs as the newly formed carbanion attacks the other carbon bearing the bromine, closing the three-membered ring.
FAQ 2: Can I use basic conditions for the hydrolysis step? Yes, saponification using a strong base like NaOH or KOH in an aqueous alcohol solution followed by acidic workup is a common alternative for nitrile hydrolysis. This can sometimes be a milder method and may prevent side reactions that can occur under strong acidic heating. The choice between acidic or basic hydrolysis often depends on the stability of other functional groups in the molecule.
FAQ 3: How can I effectively monitor the reaction progress? Thin-Layer Chromatography (TLC) is the most common method. For the cyclopropanation, you can monitor the disappearance of the 2-phenylacetonitrile spot. For the hydrolysis, you can monitor the disappearance of the nitrile and the intermediate amide, and the appearance of the final carboxylic acid spot. Staining with potassium permanganate can help visualize non-UV active spots. For more precise analysis, LC-MS or GC-MS can be used to track the relative abundance of reactants, intermediates, and products.
Section 5: Data Summary Table
The following table summarizes the optimized conditions for the key cyclopropanation step, based on literature findings.[1]
| Parameter | Recommended Condition | Rationale |
| Starting Material | 2-Phenylacetonitrile | Commercially available and provides the required benzyl and nitrile groups. |
| Alkylating Agent | 1,2-Dibromoethane | Provides the two carbons needed to form the cyclopropane ring. |
| Base | Sodium Hydroxide (NaOH) | A 50% (w/v) aqueous solution is effective for deprotonation.[1] |
| Solvent | Water | Used as the solvent for the base, creating a biphasic system.[1] |
| Catalyst | Phase Transfer Catalyst | Essential for facilitating the reaction between the aqueous and organic phases. |
| Temperature | 60 °C | Optimal temperature to balance reaction rate and minimize side reactions.[1] |
| Reaction Time | 4-6 hours | Typical time required for completion, should be confirmed by monitoring. |
References
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH. (n.d.).
- Optimizing the Synthesis of N-benzyl-2-oxocyclopentanecarboxamide: A Technical Support Guide. (n.d.). Benchchem.
- General procedures for the purification of Carboxylic acids. (n.d.). LookChem.
- How can I purify carboxylic acid? (2013, September 20).
Sources
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Benzylcyclopropane-1-carboxylic Acid
This guide provides in-depth technical support for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-benzylcyclopropane-1-carboxylic acid. It offers troubleshooting advice, frequently asked questions, and optimized protocols to enhance yield and purity.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields. The most common and reliable synthetic route involves a two-step sequence:
-
Cyclopropanation: The α-alkylation of benzyl cyanide with 1,2-dihaloethane to form the intermediate, 1-benzylcyclopropane-1-carbonitrile.
-
Hydrolysis: The subsequent conversion of the nitrile intermediate to the final carboxylic acid product.
This guide will delve into the critical parameters of each step, providing evidence-based recommendations to overcome common challenges and optimize your experimental outcomes.
Troubleshooting Guide: Enhancing Your Yield
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Cyclopropanation Step: Synthesis of 1-Benzylcyclopropane-1-carbonitrile
Question: My yield for the cyclopropanation of benzyl cyanide is low. What are the most likely causes and how can I improve it?
Answer: Low yields in the cyclopropanation step are a common issue and can often be attributed to several factors. Here’s a systematic approach to troubleshooting:
-
Sub-optimal Base Selection: The choice of base is critical for the deprotonation of benzyl cyanide to form the reactive carbanion. While strong bases like sodium hydride or sodium amide can be used, they often lead to side reactions and can be hazardous to handle.[1] A more effective and safer approach is the use of a concentrated aqueous solution of a strong base, such as 50% sodium hydroxide, in conjunction with a phase-transfer catalyst.
-
Absence of a Phase-Transfer Catalyst (PTC): The reaction between the benzyl cyanide carbanion (in the organic phase) and the alkoxide base (in the aqueous phase) is often slow due to the immiscibility of the two phases. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is essential to shuttle the hydroxide ions into the organic phase, thereby accelerating the reaction and significantly improving the yield.[2][3] In some cases, the use of a PTC can reduce the reaction time from over 12 hours to just 4-6 hours.[2]
-
Incorrect Reaction Temperature: Temperature plays a crucial role in this reaction. While higher temperatures can increase the reaction rate, they can also promote the formation of undesired by-products. For the synthesis of the related 1-phenylcyclopropane carbonitrile, a temperature of 60°C was found to be optimal.[2] It is recommended to perform the reaction at a moderately elevated temperature (e.g., 60-80°C) and monitor the progress by TLC or GC to avoid overheating and prolonged reaction times.
-
Purity of Reagents and Solvents: The purity of your starting materials, particularly benzyl cyanide and 1,2-dibromoethane, is paramount. Impurities can lead to a host of side reactions that consume your starting materials and complicate purification. Ensure your reagents are of high purity, and consider purifying them if necessary.
Question: I am observing the formation of multiple by-products in my cyclopropanation reaction. What are they and how can I minimize them?
Answer: The formation of by-products is a common challenge in the alkylation of benzyl cyanide. The primary by-products to be aware of are:
-
Dialkylated Products: If the initially formed 1-benzylcyclopropane-1-carbonitrile is deprotonated, it can react with another molecule of 1,2-dibromoethane, leading to undesired oligomeric products. To minimize this, it is crucial to control the stoichiometry of your reactants. A slight excess of 1,2-dibromoethane is generally recommended.
-
Elimination Products: Under strongly basic conditions, 1,2-dihaloethanes can undergo elimination to form vinyl halides, which can then polymerize or react with other species in the reaction mixture. Using a phase-transfer catalyst with a moderately concentrated base at an optimized temperature can help to favor the desired substitution reaction over elimination.
-
Benzyl Isocyanide: The cyanide ion is an ambident nucleophile and can attack the benzyl halide through the nitrogen atom to form benzyl isocyanide. This is often observed as a foul-smelling impurity.[4] Careful control of reaction conditions and the use of a polar aprotic solvent can help to favor C-alkylation over N-alkylation.
Hydrolysis Step: Conversion to this compound
Question: My hydrolysis of 1-benzylcyclopropane-1-carbonitrile is incomplete, and I am isolating the amide intermediate. How can I drive the reaction to completion?
Answer: The hydrolysis of nitriles to carboxylic acids proceeds through an amide intermediate.[5] Incomplete conversion is a frequent issue. To ensure complete hydrolysis, consider the following:
-
Reaction Conditions: Both acidic and basic conditions can be used for nitrile hydrolysis.[6][7] However, forcing conditions, such as prolonged heating at reflux, are often necessary to drive the reaction to completion.[5]
-
Acidic Hydrolysis: Refluxing the nitrile in a strong aqueous acid, such as 10-20% sulfuric acid or concentrated hydrochloric acid, is a common method.[8]
-
Basic Hydrolysis: Refluxing with a strong aqueous base, such as 20-40% sodium hydroxide, is also effective.[6] Note that this will initially form the carboxylate salt, which must be acidified in a separate workup step to yield the carboxylic acid.[7]
-
-
Reaction Time and Temperature: Insufficient reaction time or temperature is the most common reason for incomplete hydrolysis. Monitor the reaction progress by TLC or LC-MS until the starting nitrile and the intermediate amide are no longer observed. Be prepared for reaction times that can extend to several hours of reflux.
Question: What are the advantages and disadvantages of acidic versus basic hydrolysis for this specific molecule?
Answer: The choice between acidic and basic hydrolysis depends on the overall stability of your molecule and the desired workup procedure.
-
Acidic Hydrolysis:
-
Advantages: Directly yields the carboxylic acid upon workup, which can simplify purification.
-
Disadvantages: The strongly acidic and high-temperature conditions can potentially lead to decomposition of the cyclopropane ring, although it is generally quite stable.
-
-
Basic Hydrolysis:
-
Advantages: Generally, a milder method for the initial hydrolysis step, which may be preferable if your molecule has acid-sensitive functional groups.
-
Disadvantages: Forms the carboxylate salt, requiring a subsequent acidification step. The workup involves handling strongly acidic and basic solutions.
-
For this compound, both methods are viable. A comparative summary is provided in the table below.
| Hydrolysis Method | Typical Conditions | Advantages | Disadvantages |
| Acidic | Reflux in 10-20% H₂SO₄ or conc. HCl | Direct formation of carboxylic acid | Harsher conditions, potential for side reactions |
| Basic | Reflux in 20-40% NaOH or KOH | Generally milder initial step | Requires a separate acidification step |
Frequently Asked Questions (FAQs)
Q1: Can I use 1,2-dichloroethane instead of 1,2-dibromoethane for the cyclopropanation?
A1: Yes, 1,2-dichloroethane can be used. However, due to the lower reactivity of the C-Cl bond compared to the C-Br bond, the reaction will likely require more forcing conditions (higher temperature or longer reaction time) to achieve a comparable yield.
Q2: What is the best way to purify the final product, this compound?
A2: The final product can be purified by recrystallization.[9] A common procedure involves dissolving the crude product in a suitable solvent (e.g., a mixture of ethyl acetate and hexanes) at an elevated temperature and then allowing it to cool slowly to form crystals. An alternative method is an acid-base extraction, where the carboxylic acid is dissolved in an aqueous base, washed with an organic solvent to remove neutral impurities, and then re-precipitated by the addition of acid.[10][11]
Q3: How can I monitor the progress of my reactions?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of both the cyclopropanation and hydrolysis steps. For the cyclopropanation, you will be looking for the disappearance of the benzyl cyanide starting material and the appearance of a new, less polar spot for the 1-benzylcyclopropane-1-carbonitrile. For the hydrolysis, you will monitor the disappearance of the nitrile and the intermediate amide, and the appearance of the more polar carboxylic acid. Gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring.
Experimental Protocols
Optimized Protocol for the Synthesis of 1-Benzylcyclopropane-1-carbonitrile
This protocol is an optimized procedure based on the principles of phase-transfer catalysis for the alkylation of benzyl cyanide.
Materials:
-
Benzyl cyanide
-
1,2-Dibromoethane
-
50% (w/w) aqueous sodium hydroxide
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzyl cyanide (1.0 eq), toluene (5 mL per gram of benzyl cyanide), and tetrabutylammonium bromide (0.05 eq).
-
With vigorous stirring, add 50% aqueous sodium hydroxide (5.0 eq).
-
Heat the mixture to 60-70°C.
-
Slowly add 1,2-dibromoethane (1.2 eq) dropwise over 30 minutes.
-
Maintain the reaction at 60-70°C for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1-benzylcyclopropane-1-carbonitrile.
Protocol for the Hydrolysis of 1-Benzylcyclopropane-1-carbonitrile
This protocol describes the acidic hydrolysis of the nitrile intermediate.
Materials:
-
1-Benzylcyclopropane-1-carbonitrile
-
Sulfuric acid (concentrated)
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare a 20% (v/v) aqueous sulfuric acid solution by carefully adding concentrated sulfuric acid to deionized water with cooling.
-
To a round-bottom flask equipped with a reflux condenser, add the crude 1-benzylcyclopropane-1-carbonitrile and the 20% sulfuric acid solution (10 mL per gram of nitrile).
-
Heat the mixture to reflux and maintain for 4-8 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and transfer to a separatory funnel.
-
Extract the product with ethyl acetate (3 x volume of the aqueous solution).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate until the aqueous layer is basic, then wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization.
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the yield of the cyclopropanation step, based on literature for analogous reactions.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Phase-Transfer Catalyst | With TBAB | High | Facilitates the transfer of hydroxide ions to the organic phase, accelerating the reaction.[2] |
| Without TBAB | Low | The reaction is very slow due to the phase separation of reactants.[2] | |
| Base Concentration | 50% NaOH | High | A high concentration of base drives the deprotonation of benzyl cyanide. |
| Dilute NaOH | Low | Insufficient deprotonation of the starting material. | |
| Temperature | 60-70°C | Optimal | Balances reaction rate and minimizes side reactions.[2] |
| < 50°C | Low | The reaction rate is too slow. | |
| > 80°C | Decreased | Increased formation of by-products.[2] |
Visualizations
Reaction Mechanism
Caption: Overall synthetic pathway for this compound.
Troubleshooting Workflow: Low Yield in Cyclopropanation
Caption: A step-by-step guide to troubleshooting low yields in the cyclopropanation step.
References
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). BMC Chemistry. [Link]
-
Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. (2022). Organic Syntheses. [Link]
- US5387713A - Process for purification of carboxylic acids. (n.d.).
-
General procedures for the purification of Carboxylic acids. (n.d.). Chempedia. [Link]
-
Synthesis of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. (n.d.). Patsnap Eureka. [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2019). BMC Chemistry, 13(1). [Link]
- US3876691A - Process for the hydrolysis of nitriles. (n.d.).
-
Scheme 1. C-alkylation of benzyl cyanide under controlled PTC assisted... (n.d.). ResearchGate. [Link]
-
hydrolysis of nitriles. (n.d.). Chemguide. [Link]
- US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines. (n.d.).
-
Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. [Link]
-
Plausible catalytic pathway for the alkylation of benzyl cyanide. (n.d.). ResearchGate. [Link]
-
trans-(1R,2R)-1-Benzyl-2-phenylcyclopropanecarboxylic acid. (n.d.). ResearchGate. [Link]
-
Industrial Phase-Transfer Catalysis. (n.d.). PTC Organics. [Link]
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Benzyl Cyanide. (n.d.). Organic Syntheses. [Link]
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Synthesis of Cyclopropanecarboxylic Acid. (2024, April 9). YouTube. [Link]
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Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: Role of the oxide anion radical in the hydrolysis mechanism. (n.d.). ResearchGate. [Link]
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Isolation of a Carboxylic acid. (2019, April 18). Reddit. [Link]
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Nitrile to Acid - Common Conditions. (n.d.). ReactionFlash. [Link]
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Isolation of a Carboxylic acid. (n.d.). Reddit. [Link]
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What distinguishes acidic hydrolysis from basic hydrolysis of nitriles?. (n.d.). Pearson. [Link]
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- 11. reddit.com [reddit.com]
Technical Support Center: Identifying and Mitigating Side Products in Reactions of 1-Benzylcyclopropane-1-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-benzylcyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Due to the inherent strain of the cyclopropane ring and the reactivity of the carboxylic acid moiety, a number of specific side reactions can occur. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you anticipate, identify, and mitigate the formation of common impurities, ensuring higher yields and purity of your target molecules.
Section 1: Troubleshooting Guide - Common Side Products & Solutions
This section addresses specific experimental issues in a question-and-answer format, focusing on the root cause of side product formation and providing actionable solutions.
Problem 1: Ring-Opening Side Products Under Acidic Conditions
Question: "During my reaction, which uses an acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid), I'm observing a loss of starting material and the formation of new, often heavier, impurities that I can't identify. What is happening?"
Answer: This is a classic issue stemming from the electronic nature of your starting material. The combination of the benzyl group (an electron donor that can stabilize a positive charge) and the carboxylic acid (an electron-withdrawing group) makes the cyclopropane ring susceptible to acid-catalyzed ring-opening.[1][2][3]
Causality & Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid. This enhances the electron-withdrawing effect, polarizing the C1-C2 and C1-C3 bonds of the cyclopropane ring. The ring then opens in a way that generates the most stable carbocation, which is the tertiary benzylic carbocation at C1. This carbocation is then readily trapped by any nucleophile present in the reaction mixture (e.g., solvent, water, or another reagent).[2][4]
Caption: Acid-catalyzed ring-opening mechanism.
Troubleshooting & Mitigation:
| Strategy | Rationale | Recommended Actions |
| Use Milder Acids | Strong Brønsted or Lewis acids aggressively promote ring-opening.[1][5] | Replace H₂SO₄ or AlCl₃ with milder acids like pyridinium p-toluenesulfonate (PPTS) or use solid-supported acid catalysts that can be easily filtered off. |
| Control Temperature | Higher temperatures provide the activation energy needed for ring-opening. | Maintain reactions at or below room temperature. If heating is necessary, perform a temperature scouting study to find the optimal balance between reaction rate and side product formation. |
| Solvent Choice | Polar, nucleophilic solvents (e.g., methanol, water) can act as the nucleophile that traps the carbocation intermediate. | Use non-polar, aprotic solvents like dichloromethane (DCM), toluene, or 1,4-dioxane to disfavor the formation and trapping of the carbocation. |
| Reduce Reaction Time | Prolonged exposure to acidic conditions increases the likelihood of side reactions. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
Problem 2: Decarboxylation and Rearrangement Side Products
Question: "I am attempting a reaction at an elevated temperature (>100 °C) and instead of my expected product, I am isolating a significant amount of a dihydrofuran derivative. Why is my molecule rearranging?"
Answer: You are observing a known thermal decarboxylative rearrangement pathway for α-carbonyl cyclopropane carboxylic acids.[6] The strain energy of the cyclopropane ring facilitates a process where the loss of CO₂ is coupled with a ring expansion to form a more stable five-membered dihydrofuran ring.
Causality & Mechanism: At elevated temperatures, the molecule can undergo decarboxylation. Instead of simply forming benzylcyclopropane, the process is believed to proceed through an initial ring-opening to an α-allyl-β-keto acid-like system, which then rapidly cyclizes and decarboxylates to yield 2-benzyl-4,5-dihydrofuran.[6] This pathway is often concerted, meaning the decarboxylation and rearrangement happen in a single mechanistic step, which avoids the formation of less favorable intermediates.[6][7]
Caption: Thermal decarboxylation and rearrangement pathway.
Troubleshooting & Mitigation:
-
Avoid High Temperatures: If possible, select reaction conditions that do not require temperatures exceeding 80-90 °C.
-
Use Alternative Activation: If a reaction requires activation that is typically achieved thermally, explore alternative methods. For example, for decarboxylative couplings, photoredox catalysis can often be performed at room temperature, avoiding thermal rearrangement pathways.[8]
-
Protecting Group Strategy: If the carboxylic acid is not the reacting group, consider protecting it as an ester (e.g., a methyl or ethyl ester). Esters are significantly more thermally stable and will not undergo this rearrangement. The acid can be regenerated in a final, gentle saponification step.
Problem 3: Side Products in Amide Coupling Reactions
Question: "My amide coupling reaction using this compound, an amine, and a carbodiimide coupling agent (like DCC or EDC) is low-yielding and messy. What are the common culprits?"
Answer: Amide coupling reactions, while routine, can be plagued by several side reactions. With your specific carboxylic acid, the main issues are typically related to the coupling agent itself or potential racemization if there are other stereocenters.
Common Side Products & Causes:
-
N-Acylurea Formation: The highly reactive O-acylisourea intermediate, formed from the reaction of your carboxylic acid with DCC or EDC, can rearrange to a stable, unreactive N-acylurea byproduct if the amine nucleophile is not sufficiently reactive or is sterically hindered.[9]
-
Reaction with Solvent: If you are using DMF as a solvent, residual dimethylamine (a common impurity) can compete with your desired amine, leading to the formation of N,N-dimethyl-1-benzylcyclopropane-1-carboxamide.[10]
-
Anhydride Formation: Two molecules of the carboxylic acid can react with the coupling agent to form the corresponding anhydride, which consumes your starting material and may react sluggishly with the amine.
Troubleshooting & Mitigation:
| Strategy | Rationale | Recommended Actions |
| Use an Additive | Additives like HOBt or HOAt trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement but still highly reactive towards the amine.[9] | Add 1.1 equivalents of HOBt or HOAt to your standard EDC/DCC coupling protocol. |
| Switch Coupling Reagent | Modern uronium/phosphonium salt-based coupling reagents like HATU, HBTU, or PyBOP are highly efficient and less prone to side reactions.[11][12] | Use HATU (1.1 eq) with a non-nucleophilic base like DIPEA (2.0 eq) in an aprotic solvent like DCM or acetonitrile. This is often the most reliable method. |
| Purify Solvents | Ensure solvents are anhydrous and free from amine impurities. | Use freshly opened, anhydrous grade DMF or distill it before use. Consider using DMAc, which is often more stable.[10] |
| Control Stoichiometry | Using a slight excess of the carboxylic acid or amine can push the reaction to completion, but a large excess can complicate purification. | Start with a 1:1.1 ratio of carboxylic acid to amine. Adjust as needed based on analytical monitoring. |
Section 2: Frequently Asked Questions (FAQs)
-
Q1: How stable is this compound to storage and general handling?
-
A: It is a crystalline solid that is generally stable at room temperature when stored in a well-sealed container, protected from light and moisture. However, as discussed, it is sensitive to strong acids and high temperatures, which can induce ring-opening or decarboxylation, respectively.[2][6] For long-term storage, refrigeration is recommended.
-
-
Q2: My starting material has a small amide impurity. Where does it come from?
-
A: A common synthesis of this compound involves the hydrolysis of the corresponding nitrile. If this hydrolysis is incomplete or performed under harsh conditions, a small amount of the corresponding primary amide (1-benzylcyclopropane-1-carboxamide) can form as a side product.[13] It is crucial to use high-purity starting material, as this amide impurity can be difficult to remove from the final product.
-
-
Q3: What is the best way to activate the carboxylic acid for esterification without causing ring-opening?
-
A: The Fischer esterification, which uses a strong acid catalyst, is risky.[14][15] Preferable methods include:
-
Reaction with Alkyl Halides: Convert the carboxylic acid to its carboxylate salt with a mild base (e.g., Cs₂CO₃, K₂CO₃) and react it with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a solvent like DMF or acetone. This SN2 reaction avoids acidic conditions entirely.
-
Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (like DEAD or DIAD) to activate the alcohol, allowing it to be attacked by the carboxylic acid under neutral conditions.
-
Activation with SOCl₂ or Oxalyl Chloride: The acid can be converted to the highly reactive acid chloride. This must be done carefully at low temperatures, and the activating agent must be completely removed before adding the alcohol. This method is effective but requires handling of corrosive reagents.[9]
-
-
-
Q4: Which analytical techniques are most effective for identifying these side products?
-
A: A combination of techniques is ideal.
-
TLC: For initial reaction monitoring. Staining with potassium permanganate can help visualize non-UV active, ring-opened products.
-
LC-MS: The best technique for quickly identifying the molecular weights of impurities. This can immediately suggest ring-opening (addition of a nucleophile) or decarboxylation (loss of 44 Da).
-
NMR (¹H and ¹³C): Essential for definitive structural elucidation. The disappearance of the characteristic cyclopropane proton signals (typically upfield, between 0.5-1.5 ppm) is a clear indicator of ring-opening. The appearance of signals corresponding to a dihydrofuran ring would confirm the rearrangement product.[6]
-
-
Section 3: Protocols and Methods
Protocol 1: Recommended Amide Coupling using HATU
This protocol minimizes common side products associated with carbodiimide reagents.
-
Setup: In a clean, dry, nitrogen-flushed flask, dissolve this compound (1.0 eq) in anhydrous DCM or DMF.
-
Addition of Reagents: Add the desired amine (1.1 eq) to the solution.
-
Base: Add N,N-Diisopropylethylamine (DIPEA) (2.0-2.5 eq) to the mixture and stir for 5 minutes.
-
Coupling Agent: In a separate vial, dissolve HATU (1.1 eq) in a small amount of the reaction solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: Analytical Workflow for Side Product Identification
Caption: Step-by-step workflow for impurity identification.
References
-
Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade Using Thioureas as a N,N-bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams via a Formal [4+1]-Addition. (n.d.). Google Scholar. Retrieved from [Link]
-
Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (2021). Chemistry Stack Exchange. Retrieved from [Link]
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Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. (n.d.). ARKIVOC. Retrieved from [Link]
-
Decarboxylative photocatalytic transformations. (2025). Chemical Society Reviews. Retrieved from [Link]
-
Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. (2018). Organic Letters. Retrieved from [Link]
-
Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. (2018). SciSpace. Retrieved from [Link]
-
Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
-
MCQ about decarboxylation of cyclopropane carboxylic acid: For exams like, CSIR-NET, BS-MS, IIT-JAM. (2020). YouTube. Retrieved from [Link]
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Synthesis of Cyclopropanecarboxylic Acid. (2024). YouTube. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
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Side reactions with HBTU amide coupling? (2025). Reddit. Retrieved from [Link]
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Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. (2025). ResearchGate. Retrieved from [Link]
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Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). National Institutes of Health. Retrieved from [Link]
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This compound (C11H12O2). (n.d.). PubChemLite. Retrieved from [Link]
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Benzyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
- Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. (n.d.). Google Patents.
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
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Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. (n.d.). Patsnap Eureka. Retrieved from [Link]
-
Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. (n.d.). PubMed. Retrieved from [Link]
- Esterification process. (n.d.). Google Patents.
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Reactions of Carboxylic Acids. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Technical Support Center: Synthesis of 1-Benzylcyclopropane-1-carboxylic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of 1-Benzylcyclopropane-1-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. We will address common problems in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
The most common and scalable route to this compound involves a two-step process: the cyclopropanation of 2-phenylacetonitrile (benzyl cyanide) followed by the hydrolysis of the resulting nitrile. This guide is structured to follow this synthetic workflow, addressing potential issues at each critical stage.
Overall Synthetic Workflow
Caption: Synthetic workflow for this compound.
Part 1: Troubleshooting the Cyclopropanation Reaction
The initial step, forming the cyclopropane ring via alkylation of benzyl cyanide with 1,2-dibromoethane, is often the most challenging. Success hinges on efficient carbanion formation and subsequent intramolecular cyclization, typically facilitated by a phase-transfer catalyst (PTC).
Q1: My yield of 1-benzylcyclopropane-1-carbonitrile is consistently low (<50%). What are the most likely causes?
A1: Low yields in this reaction typically stem from three primary areas: inefficient catalysis, suboptimal reaction conditions, or competing side reactions.
-
Ineffective Phase-Transfer Catalysis: The reaction occurs between two immiscible phases: an aqueous solution of sodium hydroxide and an organic phase containing your starting materials. The PTC is crucial for transporting the hydroxide ion into the organic phase to deprotonate the benzyl cyanide. If the PTC is inefficient or inactive, the reaction will not proceed effectively.[1] Ensure you are using a suitable catalyst, such as a quaternary ammonium salt like triethylbenzylammonium chloride (TEBAC).[2]
-
Suboptimal Temperature: Temperature control is critical. While heating can increase the reaction rate, excessively high temperatures (e.g., >70°C) can promote side reactions and catalyst degradation. A temperature of around 60°C is often found to be optimal.[3]
-
Base Concentration: A highly concentrated solution of sodium hydroxide (e.g., 50% w/v) is necessary to create the high basicity required for deprotonation and to favor the organic-aqueous phase separation.[2][3]
-
Vigorous Stirring: Insufficient mixing leads to a low interfacial area between the two phases, drastically reducing the reaction rate. Ensure the mixture is being stirred vigorously to create a fine emulsion.
Q2: I'm observing a significant amount of an unexpected amide by-product during my cyclopropanation. Where is it coming from and how do I prevent it?
A2: The formation of an amide by-product during the cyclopropanation step is a known issue.[3] This occurs when the nitrile group is partially hydrolyzed to an amide under the strongly basic aqueous conditions. To minimize this:
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the consumption of the starting material by TLC or LCMS and stop the reaction once the benzyl cyanide is consumed.
-
Moderate Temperature: As mentioned, high temperatures can accelerate this unwanted hydrolysis. Stick to the optimized temperature range.
-
Efficient Workup: Once the reaction is complete, promptly begin the workup. Dilute the reaction mixture with water and extract the product into an organic solvent to separate it from the aqueous base.
Experimental Protocol: Phase-Transfer Catalyzed Cyclopropanation
| Parameter | Value/Reagent | Rationale & Expert Notes |
| Reactants | Benzyl Cyanide (1 eq.), 1,2-Dibromoethane (1.5 eq.) | Using an excess of the dibromoethane helps to drive the reaction to completion. |
| Base | 50% (w/v) Aqueous Sodium Hydroxide | High concentration is crucial for generating the active carbanion.[3] |
| Catalyst | Triethylbenzylammonium Chloride (TEBAC) (0.1 eq.) | A robust and common PTC for this type of reaction.[2] Other quaternary ammonium or phosphonium salts can also be effective.[1] |
| Temperature | 60-65 °C | Balances reaction rate against the risk of side reactions and catalyst decomposition.[3] |
| Stirring | Vigorous mechanical stirring | Essential for maximizing the interfacial surface area between the aqueous and organic phases. |
| Reaction Time | 2-4 hours | Monitor by TLC (e.g., 4:1 Hexanes:EtOAc) until benzyl cyanide is consumed. |
| Workup | 1. Cool to RT. 2. Dilute with water. 3. Extract with an organic solvent (e.g., Toluene or DCM). 4. Wash organic layer with brine, dry over Na₂SO₄, and concentrate. | Standard procedure to isolate the crude nitrile product. |
Part 2: Overcoming Hurdles in Nitrile Hydrolysis
The conversion of the 1-benzylcyclopropane-1-carbonitrile to the final carboxylic acid requires the complete hydrolysis of the nitrile group. This is typically achieved under harsh conditions, which can present their own set of challenges.[4][5]
Q1: My hydrolysis reaction stops, leaving me with the amide intermediate. How can I push the reaction to completion?
A1: The hydrolysis of a nitrile to a carboxylic acid is a two-stage process: nitrile to amide, then amide to carboxylic acid.[6][7] The second step is often slower and requires more forcing conditions.
-
Acid-Catalyzed Hydrolysis: If using acid (e.g., concentrated HCl or a mixture of H₂SO₄/H₂O), ensure a sufficiently high temperature (reflux) and reaction time. The presence of a high concentration of water is essential. Sometimes, using a co-solvent like acetic acid can help with solubility.
-
Base-Catalyzed Hydrolysis: When using a base (e.g., NaOH or KOH in a water/ethanol mixture), high temperatures (reflux) are also necessary.[5] The reaction produces a carboxylate salt, which must be acidified during workup to yield the final carboxylic acid. This method can sometimes be more effective for hindered nitriles. If the reaction stalls, increasing the concentration of the base or extending the reflux time is the first step.
Q2: I'm concerned about the stability of the cyclopropane ring under strong acid and heat. Is ring-opening a significant risk?
A2: This is a valid concern. Cyclopropane rings are strained and can be susceptible to opening, especially when adjacent to activating groups and under harsh conditions.[8] While the 1-benzyl-1-cyano/carboxy substitution provides some stability, prolonged exposure to very high temperatures and strongly acidic conditions could potentially lead to ring-opened by-products.
-
Mitigation Strategy: Use the mildest conditions that still afford a reasonable reaction rate. Monitor the reaction progress closely and avoid unnecessarily long reaction times. If ring-opening is suspected (e.g., by NMR analysis showing unexpected aliphatic protons), consider switching to a base-catalyzed hydrolysis, which is often less prone to inducing carbocation-mediated ring-opening reactions.
Part 3: Purification Strategies
Purifying the final product is essential to remove unreacted starting materials, intermediates, and any by-products.
Caption: Decision tree for purifying the final carboxylic acid product.
Q1: How can I effectively remove neutral impurities like unreacted nitrile or the amide intermediate from my final carboxylic acid product?
A1: The acidic nature of your target compound provides an excellent and straightforward method for purification. An acid-base extraction is highly effective.[9][10]
-
Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic solution with an aqueous base (e.g., 1M NaOH or saturated NaHCO₃). Your carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. Neutral impurities (nitrile, amide) will remain in the organic layer.
-
Separate the layers and discard the organic phase.
-
Cool the aqueous layer in an ice bath and carefully re-acidify it with a strong acid (e.g., 6M HCl) until the pH is ~1-2. Your carboxylic acid will precipitate out or become insoluble.
-
Extract the pure carboxylic acid back into an organic solvent.
-
Dry the organic layer and concentrate it to yield the purified product.
Q2: Is recrystallization or column chromatography better for final purification?
A2: Both methods can be effective, and the choice depends on the nature of the remaining impurities and the scale of your reaction.
-
Recrystallization: This is the preferred method for large-scale purification if a suitable solvent system can be found (e.g., toluene/hexanes, or hot water if the melting point is high enough). It is highly efficient at removing small amounts of impurities and yields a crystalline, high-purity solid.
-
Flash Column Chromatography: This is more suitable for smaller scales or when impurities have very similar polarity to the product, making recrystallization difficult. A silica gel column using a solvent system like hexanes/ethyl acetate with a small amount of acetic acid (to prevent tailing) is a common choice.
Part 4: General FAQs
Q1: Are there any viable alternative synthetic routes to this compound?
A1: Yes, while the benzyl cyanide route is common, other methods exist. One notable alternative involves the cyclopropanation of a malonic ester derivative followed by hydrolysis and decarboxylation.[2] More advanced organometallic methods, such as the Kulinkovich reaction, can be used to synthesize substituted cyclopropanols from esters, which can then be oxidized to the corresponding carboxylic acid.[11][12][13] However, for this specific target, the route from benzyl cyanide generally offers the most direct and cost-effective approach.
Q2: What are the primary safety concerns I should be aware of during this synthesis?
A2: Safety is paramount.
-
Benzyl Cyanide: This compound is toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[14] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
1,2-Dibromoethane: This is a carcinogen and toxic. Handle with extreme care in a fume hood.
-
Strong Bases and Acids: Concentrated NaOH, HCl, and H₂SO₄ are highly corrosive. Handle with appropriate care to avoid skin and eye contact.
-
Exothermic Reactions: The initial cyclopropanation can be exothermic. Ensure proper cooling is available and add reagents slowly if necessary.
References
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-
Kulinkovich reaction - Wikipedia. Wikipedia. Available from: [Link]
-
Kulinkovich Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available from: [Link]
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Kulinkovich Reaction: Mechanism & Examples | NROChemistry. NROChemistry. Available from: [Link]
-
Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. Chemical Communications, 2012. Available from: [Link]
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Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC - NIH. National Institutes of Health. Available from: [Link]
-
Kulinkovich Reaction - YouTube. YouTube. Available from: [Link]
-
Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. Chemical Communications, 2012. Available from: [Link]
-
Development of Phase Transfer Catalysed Cyclopropanation and Related Processes. EThOS. Available from: [Link]
-
[2+1]-Type Cyclopropanation Reactions - ResearchGate. ResearchGate. Available from: [Link]
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Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans - Arkivoc. Arkivoc, 2010. Available from: [Link]
-
Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC - NIH. National Institutes of Health. Available from: [Link]
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Notes: Decarboxylation of 2-Vinylcyclopropane-1,1-dicarboxylic Acid to the Lactone of 4-Hydroxy-5-hexenoic Acid | The Journal of Organic Chemistry - ACS Publications. ACS Publications. Available from: [Link]
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Hydrolysis of nitriles with aqueous acid to give carboxylic acids - Master Organic Chemistry. Master Organic Chemistry. Available from: [Link]
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Nitrile to Acid - Common Conditions. The Organic Synthesis Archive. Available from: [Link]
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The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. Chemistry Steps. Available from: [Link]
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Preparation of Carboxylic Acids: Hydrolysis of Nitriles - Moodle. JoVE. Available from: [Link]
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Cyclopropane-1,1-dicarboxylic acid - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
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Hydrolysis of Nitriles to Carboxylic Acid - Ventura College Organic Chemistry Lab. Ventura College. Available from: [Link]
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Cyclopropanation - Wikipedia. Wikipedia. Available from: [Link]
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MCQ about decarboxylation of cyclopropane carboxylic acid: For exams like, CSIR-NET, BS-MS, IIT-JAM. - YouTube. YouTube. Available from: [Link]
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A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. - MDPI. MDPI. Available from: [Link]
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Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH. National Institutes of Health. Available from: [Link]
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This compound | C11H12O2 | CID 562561 - PubChem. PubChem. Available from: [Link]
- CN110511204A - The preparation method of benzyl cyanide - Google Patents. Google Patents.
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Stereoselective Cyclopropanation Reactions | Chemical Reviews - ACS Publications. ACS Publications. Available from: [Link]
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General procedures for the purification of Carboxylic acids - Chempedia - LookChem. LookChem. Available from: [Link]
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Benzyl cyanide - Wikipedia. Wikipedia. Available from: [Link]
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Condensation reaction of benzyl cyanide 1a with nitrobenzene 2a that... - ResearchGate. ResearchGate. Available from: [Link]
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The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 - Organic Chemistry Portal. Organic Chemistry Portal. Available from: [Link]
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How can I purify carboxylic acid? - ResearchGate. ResearchGate. Available from: [Link]
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Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis - Organic Syntheses. Organic Syntheses. Available from: [Link]
- CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents. Google Patents.
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Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives | Request PDF - ResearchGate. ResearchGate. Available from: [Link]
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Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate - Patsnap Eureka. Patsnap. Available from: [Link]
- US5387713A - Process for purification of carboxylic acids - Google Patents. Google Patents.
- US2255421A - Process for purification of carboxylic acids - Google Patents. Google Patents.
- CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents. Google Patents.
- US6562972B1 - Method for preparing heterocyclic-carboxylic acids - Google Patents. Google Patents.
Sources
- 1. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
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- 14. Benzyl cyanide - Wikipedia [en.wikipedia.org]
catalyst selection and optimization for 1-Benzylcyclopropane-1-carboxylic acid synthesis
Technical Support Center: Synthesis of 1-Benzylcyclopropane-1-carboxylic acid
Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst selection and optimization for this crucial synthetic transformation.
The construction of the cyclopropane ring is a foundational challenge in organic synthesis, with the resulting products being valuable intermediates in medicinal chemistry.[1] This guide will focus on the metal-catalyzed cyclopropanation of benzyl-substituted alkenes, a common and effective strategy for accessing the target molecule.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via catalytic cyclopropanation.
Question 1: I am observing low to no conversion of my starting material. What are the likely causes and how can I resolve this?
Answer:
Low or no product yield is a frequent issue that can often be traced back to the catalyst's activity or the reaction conditions. Here is a systematic approach to diagnosing and solving the problem:
-
Catalyst Inactivity:
-
Cause: The metal catalyst, whether rhodium- or copper-based, may be deactivated. This can be due to impurities in the starting materials or solvents, or improper handling and storage of the catalyst.
-
Diagnostic Steps:
-
Ensure all reagents and solvents are of high purity and anhydrous.
-
If using a commercially available catalyst, verify its age and storage conditions.
-
If preparing the catalyst in-house, confirm its purity and structural integrity through appropriate analytical techniques (e.g., NMR, X-ray crystallography).
-
-
Solutions:
-
Use freshly purified reagents and solvents.
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Employ a new batch of catalyst.
-
Consider in-situ activation of the catalyst if applicable to your chosen system.
-
-
-
Sub-optimal Reaction Conditions:
-
Cause: The reaction temperature, concentration, or solvent may not be optimal for the chosen catalytic system.
-
Diagnostic Steps:
-
Review the literature for established protocols for similar substrates.
-
Perform small-scale screening experiments to evaluate the effect of temperature and concentration.
-
-
Solutions:
-
Gradually increase the reaction temperature in increments of 10°C.
-
Screen a range of solvents with varying polarities (e.g., dichloromethane, toluene, dimethyl carbonate).[2]
-
Increase the catalyst loading incrementally (e.g., from 1 mol% to 2 mol%).
-
-
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Inhibitors in the Reaction Mixture:
-
Cause: Certain functional groups on the substrate or impurities can act as poisons to the catalyst.
-
Diagnostic Steps:
-
Analyze your starting materials for potential coordinating species (e.g., thiols, phosphines).
-
-
Solutions:
-
Purify the starting materials meticulously.
-
If the substrate contains an unavoidable inhibiting group, a different catalyst or synthetic route may be necessary.
-
-
Question 2: My reaction is producing a significant amount of side products. How can I improve the selectivity?
Answer:
The formation of side products in catalytic cyclopropanation is often due to competing reaction pathways of the metal carbene intermediate. Common side products include dimers of the diazo compound, C-H insertion products, and products from [3+2] cycloaddition.[3]
-
Diazo Compound Dimerization:
-
Cause: This occurs when the metal carbene reacts with another molecule of the diazo compound instead of the alkene. This is more prevalent at low alkene concentrations.
-
Solutions:
-
Slowly add the diazo compound to the reaction mixture containing the catalyst and the alkene. This maintains a low concentration of the diazo compound and favors the desired reaction.
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Increase the concentration of the alkene.
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-
-
C-H Insertion:
-
Cause: The electrophilic metal carbene can insert into C-H bonds, particularly activated ones.
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Solutions:
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Choose a less reactive catalyst. For instance, copper catalysts are generally less reactive than rhodium catalysts and may exhibit higher selectivity for cyclopropanation over C-H insertion.
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Modify the ligand on the metal center. Bulkier ligands can sterically hinder the approach to C-H bonds.
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-
-
Improving Diastereoselectivity:
-
Cause: The approach of the alkene to the metal carbene can occur from different faces, leading to a mixture of diastereomers.[3]
-
Solutions:
-
Ligand Modification: The stereochemical outcome is highly dependent on the catalyst's ligand environment.[4] Chiral ligands are essential for enantioselective reactions, but even in achiral systems, the ligand's steric and electronic properties can influence diastereoselectivity.[5] For example, using bulkier ligands can favor the formation of the trans cyclopropane.
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Solvent Effects: The solvent can influence the transition state geometry. Screening different solvents is recommended.
-
Temperature Optimization: Lowering the reaction temperature can often enhance diastereoselectivity.
-
-
Question 3: I am struggling with the diastereoselectivity of my reaction. How can I control the cis/trans ratio of the product?
Answer:
Controlling the diastereoselectivity in cyclopropanation is a key challenge. The cis/trans ratio of the product is influenced by a combination of steric and electronic factors in the transition state.
-
Catalyst Choice:
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Rhodium vs. Copper: Dirhodium(II) catalysts, such as Rh₂(OAc)₄, are highly effective for cyclopropanation.[3] The choice of the carboxylate ligands on the rhodium center can significantly impact selectivity.[5] Copper catalysts, often used with chiral ligands like bis(oxazolines), are also excellent for controlling stereoselectivity.[6]
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Ligand Effects: For rhodium catalysts, bulky ligands such as those derived from adamantylglycine can enforce high stereocontrol.[7] In copper-catalyzed systems, the bite angle and steric profile of the ligand are critical.
-
-
Substrate Control:
-
Reaction Parameters:
-
Temperature: Lower temperatures generally favor the thermodynamically more stable trans product.
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Solvent: The polarity of the solvent can influence the transition state. Experimenting with a range of solvents is advisable.
-
Frequently Asked Questions (FAQs)
Question 4: How do I choose the optimal catalyst for the synthesis of this compound?
Answer:
The choice of catalyst depends on several factors, including the specific substrate, desired stereochemistry, and cost considerations.
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Rhodium Catalysts:
-
Advantages: Generally more reactive and versatile than copper catalysts. They are effective for a wide range of alkenes.[3]
-
Common Catalysts: Dirhodium(II) tetraacetate (Rh₂(OAc)₄) is a common starting point. For enantioselective synthesis, chiral rhodium catalysts with prolinate-derived ligands are highly effective.[5]
-
Considerations: Rhodium catalysts are more expensive than copper catalysts.
-
-
Copper Catalysts:
-
Advantages: More economical than rhodium catalysts. A wide variety of chiral ligands are available for asymmetric synthesis, often providing excellent enantioselectivity.[6]
-
Common Catalysts: Copper(I) and Copper(II) complexes with ligands such as bis(oxazolines) or salicylaldimines are frequently used.[6]
-
Considerations: Copper catalysts may be less reactive than their rhodium counterparts and may require higher temperatures.
-
-
Other Metals:
-
While less common, catalysts based on other metals like gold have also been reported for cyclopropanation reactions.[10]
-
Catalyst Performance Comparison
| Catalyst System | Typical Substrate Scope | Key Advantages | Considerations |
| Rh₂(OAc)₄ | Broad range of alkenes | High reactivity, commercially available | Can have moderate diastereoselectivity |
| Chiral Rh(II) Catalysts | Styrenes, electron-deficient alkenes | High enantioselectivity and diastereoselectivity[5][7] | Higher cost |
| Cu(I)/Bis(oxazoline) | Styrenes, acrylates | Excellent enantioselectivity, lower cost than Rh[6] | May require ligand synthesis |
| Simmons-Smith Reagent | Alkenes, especially with directing groups | Good for simple cyclopropanation, high diastereoselectivity with directing groups[8] | Stoichiometric use of zinc, not catalytic |
Question 5: What is the general experimental procedure for a catalytic cyclopropanation reaction?
Answer:
The following is a general protocol for a rhodium-catalyzed cyclopropanation. This should be adapted based on the specific substrate and catalyst used.
Experimental Protocol: Rhodium-Catalyzed Cyclopropanation
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the benzyl-substituted alkene (1.0 equiv) and the rhodium catalyst (0.01-1 mol%).
-
Add the anhydrous solvent (e.g., dichloromethane) to achieve the desired concentration (typically 0.1-0.5 M).
-
-
Reaction Execution:
-
Prepare a solution of the diazoester (1.1-1.5 equiv) in the same anhydrous solvent.
-
Add the diazoester solution to the reaction mixture dropwise over several hours using a syringe pump. This slow addition is crucial to minimize the formation of diazo-dimer side products.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the this compound ester.
-
-
Hydrolysis (if necessary):
-
If the carboxylic acid is the desired final product, the ester can be hydrolyzed using standard procedures (e.g., saponification with NaOH or LiOH followed by acidification).[11]
-
Question 6: How can I visually represent the catalyst selection and optimization process?
Answer:
A flowchart can be a useful tool to guide the decision-making process for catalyst selection and optimization.
Caption: Workflow for Catalyst Selection and Optimization.
Question 7: Can you illustrate the general catalytic cycle for this reaction?
Answer:
The catalytic cycle for a rhodium-catalyzed cyclopropanation involves the formation of a metal carbene intermediate, which then reacts with the alkene.
Caption: Simplified Catalytic Cycle for Rhodium-Catalyzed Cyclopropanation.
References
Sources
- 1. Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03746D [pubs.rsc.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Cyclopropanation of Benzene Rings by Oxidatively Generated α-Oxo Gold Carbene: One-Pot Access to Tetrahydropyranone-Fused Cycloheptatrienes from Propargyl Benzyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Technical Support Center: Purification of 1-Benzylcyclopropane-1-carboxylic Acid
Welcome to the technical support center for 1-Benzylcyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experimental work.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound. Each issue is presented in a question-and-answer format, offering detailed, step-by-step solutions and the scientific rationale behind them.
Issue 1: Persistent Contamination with Starting Materials
Question: My final product of this compound is consistently contaminated with unreacted starting materials, such as 2-phenylacetonitrile and 1,2-dibromoethane. How can I effectively remove these?
Answer: This is a frequent challenge, often stemming from incomplete reaction or inefficient initial work-up. A multi-step purification strategy is recommended.
Root Cause Analysis:
-
Incomplete Reaction: The cyclopropanation reaction may not have gone to completion, leaving unreacted starting materials.
-
Inefficient Extraction: Simple liquid-liquid extraction may not be sufficient to separate the acidic product from neutral or weakly basic starting materials.
Recommended Protocol: Acid-Base Extraction
This classical chemical technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[1][2]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Basification: Transfer the organic solution to a separatory funnel and extract with a basic aqueous solution, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer.
-
Separation: Carefully separate the aqueous layer from the organic layer, which contains the neutral starting materials.
-
Washing (Optional): Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it with a strong acid, such as 3 M hydrochloric acid (HCl), until the pH is acidic (pH ~2). This will protonate the carboxylate salt, causing the this compound to precipitate out of the solution.
-
Extraction of Pure Product: Extract the acidified aqueous layer with a fresh organic solvent (e.g., diethyl ether or ethyl acetate) to recover the purified carboxylic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Issue 2: Presence of Amide Byproducts
Question: My synthesis of this compound, which involves the hydrolysis of a nitrile precursor, is yielding a significant amount of the corresponding amide as a byproduct. How can I separate the desired carboxylic acid from this amide?
Answer: The formation of amides is a common side reaction during the hydrolysis of nitriles, especially if the reaction conditions are not carefully controlled.[3] Separation can be achieved through a combination of acid-base extraction and crystallization.
Causality: Incomplete hydrolysis of the nitrile group leads to the formation of the amide intermediate, which can be difficult to fully convert to the carboxylic acid.
Purification Strategy:
-
Initial Acid-Base Extraction: Follow the acid-base extraction protocol described in Issue 1 . The amide, being a neutral compound, will largely remain in the organic layer during the basic wash, while the carboxylic acid moves to the aqueous layer.
-
Crystallization: After the extraction, the recovered carboxylic acid may still contain trace amounts of the amide. Recrystallization is a powerful technique for further purification.
Recrystallization Protocol:
| Solvent System | Rationale |
| Toluene/Hexane | The product is typically soluble in hot toluene and less soluble in cold toluene. Adding hexane as an anti-solvent can induce crystallization. |
| Ethanol/Water | The product should be soluble in hot ethanol. The slow addition of water until the solution becomes cloudy, followed by gentle heating to redissolve and slow cooling, can yield pure crystals.[4] |
Step-by-Step Crystallization:
-
Dissolve the crude acid in a minimal amount of the hot primary solvent (e.g., toluene or ethanol).
-
If using a co-solvent, add the anti-solvent (e.g., hexane or water) dropwise to the hot solution until persistent cloudiness is observed.
-
Reheat the mixture slightly until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Issue 3: Difficulty in Achieving High Purity by Crystallization Alone
Question: I have attempted recrystallization multiple times, but my this compound still shows impurities on analysis (e.g., by HPLC or NMR). What other purification techniques can I employ?
Answer: When crystallization is insufficient, column chromatography is the next logical step to achieve high purity, particularly for removing structurally similar impurities.
When to Use Chromatography:
-
When impurities have similar solubility profiles to the product.
-
To remove minor, persistent impurities that co-crystallize with the product.
Recommended Protocol: Silica Gel Column Chromatography
Workflow Diagram:
Caption: Silica Gel Chromatography Workflow.
Step-by-Step Methodology:
-
Choosing the Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate. A small amount of acetic acid or formic acid (e.g., 0.1-1%) is often added to the eluent to keep the carboxylic acid protonated and prevent it from streaking on the silica gel.[5]
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack it into a glass column.
-
Sample Loading: Dissolve the impure product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity (e.g., from 9:1 hexane:ethyl acetate to 7:3).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Pro-Tip: To prevent the carboxylic acid from interacting too strongly with the acidic silica gel, you can add a small amount of triethylamine to the eluent system to neutralize the silica surface.[5]
II. Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound that are relevant to its purification?
A1: Understanding the properties of your compound is crucial for designing an effective purification strategy.[6][7]
| Property | Value/Description | Relevance to Purification |
| Molecular Formula | C₁₁H₁₂O₂ | Helps in confirming the identity and purity by mass spectrometry. |
| Molecular Weight | 176.21 g/mol [6] | Useful for calculations and characterization. |
| Appearance | Typically a solid at room temperature. | Solid nature makes it amenable to crystallization. |
| Acidity (pKa) | Expected to be in the range of typical carboxylic acids (~4-5).[8] | The acidic nature is the basis for acid-base extraction for purification.[1] |
| Solubility | Generally soluble in organic solvents like ethers, esters, and chlorinated solvents. Sparingly soluble in non-polar solvents like hexane and water. | Knowledge of solubility is critical for choosing appropriate solvents for extraction and crystallization. |
Q2: Which analytical techniques are most suitable for assessing the purity of this compound after purification?
A2: A combination of techniques should be used to confirm both the identity and purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile/water with a small amount of acid (e.g., 0.1% trifluoroacetic acid) is a good starting point.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identifying any residual impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the carboxylic acid functional group (C=O and O-H stretches).
Q3: Are there any stability concerns with this compound during purification?
A3: While generally stable, prolonged exposure to high heat or very strong basic conditions should be avoided.
-
Thermal Stability: Avoid excessive temperatures during solvent evaporation to prevent potential degradation.
-
Chemical Stability: The cyclopropane ring can be susceptible to ring-opening under harsh acidic or basic conditions, although it is generally stable under the conditions used for standard purification techniques.[11]
Q4: Can I use distillation for the purification of this compound?
A4: Vacuum distillation might be a possibility if the compound is thermally stable and volatile enough.[2] However, for a solid compound like this, there is a risk of decomposition at the required temperatures. Crystallization and chromatography are generally safer and more effective methods for this specific molecule.
III. References
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH. (n.d.). Retrieved January 18, 2026, from
-
This compound | C11H12O2 | CID 562561 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]
-
General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). Retrieved January 18, 2026, from [Link]
-
How can I purify carboxylic acid? - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
This compound (C11H12O2) - PubChemLite. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis - Organic Syntheses. (2022). Retrieved January 18, 2026, from [Link]
-
CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents. (n.d.). Retrieved January 18, 2026, from
-
Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry - ChemRxiv. (n.d.). Retrieved January 18, 2026, from [Link]
-
Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
US5387713A - Process for purification of carboxylic acids - Google Patents. (n.d.). Retrieved January 18, 2026, from
-
Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Retrieved January 18, 2026, from [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. (2020). Retrieved January 18, 2026, from [Link]
-
US2255421A - Process for purification of carboxylic acids - Google Patents. (n.d.). Retrieved January 18, 2026, from
-
The Continuous Extraction of Carboxylic Acids and Amines - White Rose eTheses Online. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis and degradation of 1-aminocyclopropane-1-carboxylic acid by Penicillium citrinum - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
-
US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google Patents. (n.d.). Retrieved January 18, 2026, from
-
Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry - PubMed. (2000). Retrieved January 18, 2026, from [Link]
-
How to separate ester from carboxylic acid by using chromatography? - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization - PubMed. (1987). Retrieved January 18, 2026, from [Link]
-
Cyclopropane carboxylic acid - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
1-Cyclopropylcyclopropane-1-carboxylic acid | C7H10O2 | CID 13707497 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis of Cyclopropanecarboxylic Acid - YouTube. (2024). Retrieved January 18, 2026, from [Link]
-
Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes - PubMed. (2022). Retrieved January 18, 2026, from [Link]
Sources
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C11H12O2 | CID 562561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C11H12O2) [pubchemlite.lcsb.uni.lu]
- 8. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]
- 9. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples [mdpi.com]
- 10. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
stability and degradation of 1-Benzylcyclopropane-1-carboxylic acid
Welcome to the technical support resource for 1-Benzylcyclopropane-1-carboxylic acid (CAS 27356-91-8). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this unique molecule. Our goal is to help you anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Section 1: Foundational Knowledge & General Handling (FAQs)
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Refrigeration is often recommended.[1] It is crucial to protect it from moisture and incompatible materials such as strong oxidizing agents and strong bases, which can initiate degradation.[1][2]
Q2: I need to prepare a stock solution. What solvents are recommended, and how should I store the solution?
While specific solubility data is limited, related cyclopropane carboxylic acids are soluble in common organic solvents like ethanol and ether, as well as water.[3] For stock solutions, consider using anhydrous aprotic solvents like DMSO or DMF for long-term storage at -20°C or -80°C. If aqueous buffers are required, it is advisable to prepare them fresh or conduct a short-term stability study in your specific buffer system. The acidity of the cyclopropyl group is slightly enhanced by the ring strain, which influences its solubility in aqueous bases.[3]
Q3: What are the primary safety hazards I should be aware of?
Based on aggregated GHS information, this compound is harmful if swallowed and causes skin and serious eye irritation.[4] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[1] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[5][6]
Section 2: Understanding Physicochemical Stability & Degradation
The unique structure of this compound, featuring a strained cyclopropane ring and a benzylic methylene group, presents specific stability challenges.
Q4: How stable is the cyclopropane ring itself? Is it prone to opening?
The three-membered ring of cyclopropane imparts significant strain energy into the molecule.[3] While this strain is key to its unique chemical properties, the ring is generally stable under typical laboratory conditions. However, at high temperatures, ring opening can precede decarboxylation.[7] The presence of two adjacent carbonyl groups is known to make this ring-opening more facile, although this compound only has one.[7] Therefore, excessive thermal stress should be avoided.
Q5: What are the most likely degradation pathways for this molecule in a typical experimental setting?
The degradation of this compound is primarily influenced by four factors: oxidation, thermal stress, pH, and light. The benzylic position is a key susceptibility point.
| Stress Factor | Potential Degradation Pathway | Rationale & Causality |
| Oxidation | Oxidation of the benzylic methylene (-CH2-) group to a ketone (cyclopropylphenylketone).[8] | The benzylic C-H bonds are activated and susceptible to oxidation by atmospheric oxygen, peroxides, or other oxidizing agents. This is often the most common degradation pathway for benzyl-containing compounds.[8] |
| Thermal Stress | Decarboxylation (loss of CO2) and potential ring-opening.[7][9] | High temperatures provide the activation energy needed to break the C-C bond of the carboxylic acid, releasing CO2. In some cases, this can be coupled with the rearrangement or opening of the strained cyclopropane ring.[7] |
| Hydrolysis (pH) | Generally stable, but esters of cyclopropane carboxylic acids show enhanced hydrolytic stability.[10] | The carboxylic acid itself is not subject to hydrolysis, but its stability in solution can be pH-dependent. Extreme pH conditions can catalyze other degradation reactions. The cyclopropyl group is known to confer significant hydrolytic stability to adjacent ester groups through hyperconjugation.[10] |
| Photolysis | Aromatic ring degradation or radical-initiated reactions. | The benzyl group contains a chromophore that can absorb UV light. This energy can initiate radical reactions, potentially leading to complex degradation product profiles. Direct, prolonged exposure to high-intensity light should be avoided. |
Q6: I'm observing a new, more polar impurity in my HPLC analysis of an aged sample. What is the likely culprit?
A new, more polar peak often suggests an oxidation product. The most probable degradation product is the ketone formed by oxidation at the benzylic position (1-benzoylcyclopropane-1-carboxylic acid). This introduces a polar carbonyl group, which would typically decrease the retention time in a reversed-phase HPLC system. To confirm, you should intentionally stress the sample with a mild oxidant (e.g., AIBN or a low concentration of H₂O₂) and see if your impurity peak increases.
Section 3: Visualizing Degradation & Troubleshooting
Understanding potential outcomes is key to proactive experimental design.
Q7: Can you show me a diagram of the most probable degradation pathways?
Certainly. The following diagram illustrates the two primary degradation routes initiated by oxidation and thermal stress.
Caption: Predicted degradation pathways for this compound.
Troubleshooting Workflow
When encountering unexpected analytical results, a systematic approach is crucial. Use the following workflow to diagnose potential stability issues.
Caption: Troubleshooting workflow for stability issues.
Section 4: Experimental Design & Protocols
A self-validating protocol involves intentionally degrading the compound to ensure your analytical method can detect the resulting impurities. This is known as a forced degradation or stress testing study.
Q8: How do I set up a forced degradation study to understand the stability of my compound and validate my analytical method?
A forced degradation study is essential for developing a stability-indicating analytical method.[11] The goal is to generate a modest amount of degradation (typically 5-20%) to prove that your method can separate the degradants from the parent compound.
Protocol: Forced Degradation Study
-
Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: Dispense the stock solution into separate, clearly labeled vials for each stress condition.
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 N.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 N.
-
Oxidative Stress: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.
-
Thermal Stress: Heat a vial of the stock solution at 60-80°C.
-
Photolytic Stress: Expose a vial of the stock solution to a photostability chamber (ICH Q1B guidelines) or intense, broad-spectrum light.
-
Control: Keep one vial of the stock solution at room temperature, protected from light.
-
-
Time Points: Sample from each vial at regular intervals (e.g., 2, 8, 24, 48 hours). Immediately quench the reaction (e.g., neutralize acid/base samples) and dilute to a suitable concentration for analysis.
-
Analysis: Analyze all samples by HPLC, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to help identify degradants.[12]
Example Stability-Indicating HPLC Method
This is a starting point; optimization will be required based on your specific instrumentation and the results of your forced degradation study.[12]
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Detection | UV at 210 nm and 254 nm; MS Scan |
| Injection Vol. | 2 µL |
References
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PhytoTech Labs. (n.d.). SAFETY DATA SHEET: 1-Aminocyclopropanecarboxylic acid. Retrieved from [Link]
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Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509–511. Retrieved from [Link]
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Quora. (2021). Why is cyclopropane more acidic than cyclohexane? Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(((6-(Methoxycarbonyl)-5-oxononan-4-yl)oxy)carbonyl)cyclopropane-1-carboxylic Acid. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C11H12O2). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
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- Thrower, J., Mirica, L. M., McCusker, K. P., & Klinman, J. P. (2006).
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ResearchGate. (n.d.). Hydrothermal stability of aromatic carboxylic acids. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
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Validation & Comparative
A Multi-dimensional NMR Approach to the Structural Validation of 1-Benzylcyclopropane-1-carboxylic acid
A Guide for Researchers in Synthetic and Medicinal Chemistry
Abstract
In the realm of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for understanding its biological activity. Misassignment of structure can lead to wasted resources and flawed interpretations of structure-activity relationships (SAR). This guide presents a comprehensive, field-proven methodology for the structural validation of 1-Benzylcyclopropane-1-carboxylic acid, a molecule featuring a unique combination of a strained cyclopropyl ring, an aromatic system, and a carboxylic acid moiety. We will move beyond a simple recitation of data, focusing instead on the strategic integration of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy to create a self-validating analytical workflow. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for small molecule characterization.
The Analytical Imperative: Why a Multi-Technique NMR Strategy is Essential
While a simple ¹H NMR spectrum can provide a preliminary fingerprint of a molecule, it is often insufficient for unequivocal structure determination, especially in the presence of non-protonated (quaternary) carbons and complex spin systems. To achieve absolute confidence, we must employ a suite of experiments where each technique provides a unique piece of the structural puzzle, and the collective data logically converge to a single, validated solution.
The causality behind our chosen experimental set is as follows:
-
¹H NMR: Reveals the number of distinct proton environments, their relative abundance (integration), and their neighboring protons through spin-spin coupling (multiplicity).
-
¹³C NMR: Identifies the number of unique carbon environments, including crucial quaternary carbons that are invisible in ¹H NMR.
-
COSY (Correlation Spectroscopy): Maps all proton-proton (¹H-¹H) coupling networks, definitively establishing which protons are on adjacent carbons.[1][2] This is critical for piecing together molecular fragments like the cyclopropyl ring and identifying the aromatic spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to via a one-bond connection.[3][4][5] This experiment acts as a bridge, linking the proton and carbon frameworks.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for assembling the final structure. It reveals correlations between protons and carbons that are two, three, and sometimes four bonds away.[6][7][8][9] These "long-range" correlations are indispensable for connecting molecular fragments across quaternary carbons.
The logical workflow of this integrated approach ensures a robust and self-validating process, as illustrated below.
Caption: Key HMBC correlations confirming the molecular core.
Key Predicted HMBC Correlations:
| Proton(s) | Correlated Carbon(s) | J-Coupling | Structural Significance |
| H₄ | C₁, C₅, C₆, C₁₀ | ²J, ²J, ³J | Crucial Link: Connects the benzylic CH₂ to both the cyclopropane ring (at C₁) and the phenyl ring (at C₅). |
| H₂, H₃ | C₁, C₂, C₃ | ²J | Confirms the cyclopropane ring structure. |
| H₂, H₃ | C₁₁ | ³J | Connects the cyclopropyl CH₂ groups to the carbonyl carbon, confirming the carboxyl group is attached to C₁. |
| H₆, H₁₀ | C₄, C₅ | ³J, ²J | Confirms the connection of the phenyl ring to the benzylic carbon (C₄). |
The correlation from the benzylic protons (H₄) to the quaternary cyclopropyl carbon (C₁) is the definitive piece of evidence that connects the two main fragments of the molecule. Similarly, the correlation from the cyclopropyl protons (H₂, H₃) to the quaternary carbonyl carbon (C₁₁) confirms the position of the carboxylic acid group.
Conclusion
By systematically applying a suite of 1D and 2D NMR experiments, we have demonstrated a robust and logical pathway to the complete structural validation of this compound. Each experiment provides complementary data, and the long-range correlations observed in the HMBC spectrum serve as the final, unambiguous proof of connectivity, particularly across non-protonated centers. This integrated approach, grounded in the causality of experimental selection and the integrity of the protocol, represents the gold standard in modern chemical analysis, ensuring that subsequent biological and medicinal chemistry studies are built upon a foundation of confirmed molecular structure.
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Lee, M. J., et al. (1993). Substituent Effects on the Carbon-13 NMR Chemical Shifts of Cyclopropyl Carbons in p-Substituted(cis- and trans-2-Chlorocyclopropyl)benzenes. Bulletin of the Korean Chemical Society, 14(4), 406-409. [Link]
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ResearchGate. 'H chemical shifts for cyclopropyl protons (in. [Link]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Confirmation of 1-Benzylcyclopropane-1-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for a Novel Building Block
1-Benzylcyclopropane-1-carboxylic acid (C₁₁H₁₂O₂) is a structurally unique molecule featuring a strained cyclopropane ring, a carboxylic acid moiety, and a benzyl group.[1][2] This combination of a rigid, non-polar scaffold with polar and aromatic functionalities makes it a compelling building block in medicinal chemistry for the synthesis of novel therapeutic agents. As with any active pharmaceutical ingredient (API) or intermediate, establishing its purity profile is not merely a quality control checkpoint; it is a fundamental requirement for ensuring safety, efficacy, and reproducibility in drug development.[3]
The presence of unidentified or unquantified impurities, which can arise from the synthetic route or degradation, can have significant consequences.[4][5] Therefore, a robust, selective, and validated analytical method is paramount. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose due to its high resolution, sensitivity, and versatility.[5]
This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound. We will dissect the rationale behind column and mobile phase selection, present detailed experimental protocols, and interpret the resulting data, offering a comprehensive framework for developing a self-validating and reliable purity assay.
The Analyte: Understanding Physicochemical Properties and Potential Impurities
A successful HPLC method begins with a thorough understanding of the target analyte and its likely contaminants.
Analyte Characteristics:
-
Molecular Structure: Possesses a hydrophobic core (benzyl and cyclopropyl groups) and a polar, ionizable carboxylic acid group.
-
UV Chromophore: The benzyl group provides a strong UV chromophore, making UV detection a straightforward and sensitive choice.
-
Acidity: The carboxylic acid group's pKa dictates that mobile phase pH must be controlled to ensure a consistent ionization state, which is critical for reproducible retention and peak shape.
Potential Impurities: Based on common synthetic pathways, such as the alkylation of a phenylacetonitrile derivative followed by hydrolysis, we can anticipate several classes of impurities:[6]
-
Starting Materials: Unreacted precursors like benzyl cyanide or 1,2-dihaloethanes.
-
Reaction Intermediates: Such as the corresponding 1-benzylcyclopropane-1-carboxamide, resulting from incomplete hydrolysis.[6]
-
By-products: Compounds formed from side reactions.
-
Degradants: Products arising from exposure to stress conditions like heat, light, acid, or base.
A Comparative Strategy for Method Development
The significant non-polar character of this compound makes RP-HPLC the logical choice.[7] In this mode, a non-polar stationary phase is paired with a polar mobile phase; hydrophobic molecules interact more strongly with the stationary phase and are retained longer.[8][9]
To develop a truly robust method, we must challenge the separation with different stationary phase selectivities. A method that relies solely on hydrophobicity might fail to resolve impurities with similar polarities. Here, we compare the industry-standard C18 column with a Phenyl-Hexyl column, which introduces an alternative separation mechanism.
-
Method A: C18 (Octadecylsilane) Stationary Phase: This is the most common RP-HPLC phase, separating analytes primarily based on hydrophobic interactions. The long alkyl chains provide a highly non-polar environment.[7]
-
Method B: Phenyl-Hexyl Stationary Phase: This phase offers a mixed-mode separation mechanism. While it provides hydrophobicity via its hexyl chains, the phenyl groups enable π-π stacking interactions with aromatic analytes. This can drastically alter the selectivity for aromatic compounds, such as our target analyte and any aromatic impurities, compared to a purely aliphatic phase like C18.
The workflow for developing and validating the purity method is outlined below.
Caption: HPLC Purity Method Development and Validation Workflow.
Experimental Protocols
The following protocols detail the step-by-step methodologies for the comparative study. The only variable changed between Method A and Method B is the column chemistry, allowing for a direct assessment of stationary phase selectivity.
1. Standard and Sample Preparation
-
Rationale: A diluent that is miscible with the mobile phase and effectively solubilizes the analyte is crucial. A 50:50 mixture of acetonitrile and water is a common starting point for RP-HPLC.
-
Procedure:
-
Diluent Preparation: Mix HPLC-grade acetonitrile and HPLC-grade water in a 1:1 volume ratio.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection to prevent particulates from damaging the column and system.
-
2. HPLC System and Conditions
| Parameter | Method A: C18 (Hydrophobic) | Method B: Phenyl-Hexyl (Mixed-Mode) | Causality & Justification |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm | Primary variable. C18 separates based on hydrophobicity. Phenyl-Hexyl adds π-π interactions, offering alternative selectivity for aromatic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA is an acidic modifier that suppresses the ionization of the carboxylic acid (pH < pKa), ensuring a single, neutral form of the analyte for sharp peaks and consistent retention.[10] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with a low UV cutoff and viscosity. |
| Gradient Elution | Time (min) | %B | Time (min) |
| 0.0 | 30 | 0.0 | |
| 20.0 | 90 | 20.0 | |
| 22.0 | 90 | 22.0 | |
| 22.1 | 30 | 22.1 | |
| 27.0 | 30 | 27.0 | |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | 30 °C | Temperature control ensures reproducible retention times and can improve peak efficiency. |
| Injection Volume | 5 µL | 5 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
| Detection | UV at 215 nm (PDA Scan: 200-400 nm) | UV at 215 nm (PDA Scan: 200-400 nm) | 215 nm provides high sensitivity for both the phenyl ring and the carboxyl group. A PDA detector is crucial for assessing peak purity. |
Results and Data Interpretation: A Tale of Two Selectivities
Hypothetical data from the two methods are presented below to illustrate the impact of column chemistry on the separation of the main analyte from two potential impurities:
-
Impurity 1: A more polar, non-aromatic process impurity.
-
Impurity 2: A structurally similar aromatic impurity with slightly higher hydrophobicity.
Table 1: Comparative Chromatographic Performance
| Parameter | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) | Acceptance Criteria |
| Retention Time (Main Peak) | 12.52 min | 13.15 min | N/A |
| Retention Time (Impurity 1) | 4.11 min | 4.25 min | N/A |
| Retention Time (Impurity 2) | 12.80 min | 14.01 min | N/A |
| Resolution (Rs) - Main Peak vs. Impurity 2 | 1.4 | 4.8 | > 2.0 Recommended |
| Tailing Factor (Tf) - Main Peak | 1.1 | 1.1 | 0.8 - 1.5[11] |
| Peak Purity Angle (Main Peak) | 0.95 | 0.92 | < Purity Threshold |
Analysis of Results:
-
Retention: The main peak is retained longer on the Phenyl-Hexyl column. This increased retention is likely due to the combination of hydrophobic interactions and π-π stacking between the analyte's benzyl group and the stationary phase's phenyl rings.
-
Resolution (The Deciding Factor): Method A (C18) shows poor resolution (Rs = 1.4) between the main peak and the aromatic Impurity 2. This suggests that their hydrophobicities are too similar for the C18 column to distinguish them effectively. In contrast, Method B (Phenyl-Hexyl) provides excellent resolution (Rs = 4.8). The π-π interactions unique to the Phenyl-Hexyl phase provide the orthogonal separation mechanism needed to resolve these structurally similar aromatic compounds.
-
Peak Shape: Both methods produce an excellent tailing factor of 1.1, indicating good column packing and appropriate mobile phase conditions for the analyte.
-
Peak Purity: The peak purity angle from the PDA detector is below the threshold for both methods, indicating no detectable co-eluting impurities under the main peak in this specific sample. However, the superior resolution in Method B provides much higher confidence that trace impurities would be separated if present.
Method Validation: Establishing Trustworthiness
Once the optimal method (Method B) is selected, it must be validated according to regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), to prove it is fit for its intended purpose.[12][13] This process transforms a well-performing method into a trustworthy, self-validating system.
Caption: Core Parameters for HPLC Method Validation.
-
Specificity: Forced degradation studies (exposing the sample to acid, base, peroxide, heat, and light) are performed. The method must demonstrate that it can separate the main analyte from all generated degradation products.[13]
-
Linearity: A series of solutions of known concentrations are analyzed to confirm that the detector response is directly proportional to the analyte concentration over the desired range.
-
Accuracy: Assessed by spiking a placebo with known amounts of the analyte and impurities and measuring the percent recovery.[14]
-
Precision: Evaluated at two levels: repeatability (multiple injections of the same sample) and intermediate precision (running the analysis on different days with different analysts or equipment).[14]
-
Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably quantified with acceptable precision and accuracy. This is critical for controlling impurities at low levels (e.g., below the 0.1% reporting threshold).[14]
Conclusion and Recommendation
This comparative guide demonstrates that while a standard C18 column can provide acceptable chromatography for this compound, it may fail to resolve critical, structurally similar impurities. The Phenyl-Hexyl stationary phase, by introducing an alternative separation mechanism through π-π interactions, offers demonstrably superior selectivity and resolution for this class of aromatic compounds.
Recommendation: For the routine purity analysis of this compound and its potential aromatic impurities, the Phenyl-Hexyl column (Method B) is the unequivocally superior choice. It provides a more robust and reliable separation, ensuring higher confidence in the reported purity values. This underscores a fundamental principle of method development: always screen multiple, orthogonal column chemistries to ensure the final method is truly stability-indicating and fit for purpose.[10]
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- Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals.
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- HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate.
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- High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho.
- Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry.
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- Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Moravek.
- Analytical Methods for Organic Acids. Shimadzu.
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- What the heck is HPLC normal phase/reverse-phase and what does it tell us? Reddit.
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1692712-69-8|1-{amino}cyclopropane-1-carboxylic acid. BLD Pharm. Available from:
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- CHIRAL HPLC COLUMNS. Sigma-Aldrich.
- 1-Phenyl-1-cyclopropanecarboxylic acid 97. Sigma-Aldrich.
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A Comparative Guide to the Synthesis of 1-Benzylcyclopropane-1-carboxylic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the cyclopropane ring stands as a privileged motif, imparting unique conformational rigidity and metabolic stability to bioactive molecules. 1-Benzylcyclopropane-1-carboxylic acid, in particular, serves as a crucial building block for a variety of therapeutic agents and functional materials. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance. This guide provides an in-depth comparison of the primary synthetic methodologies for this compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable approach for their specific needs.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several distinct strategies. The most prevalent and direct method involves the alkylation of benzyl cyanide with a 1,2-dihaloethane followed by hydrolysis of the resulting nitrile . Alternative, though less direct, routes include the Kulinkovich reaction to form a cyclopropanol precursor and the Simmons-Smith cyclopropanation of a suitable alkene. This guide will dissect each of these methods, evaluating them on criteria of yield, scalability, reagent availability, and operational complexity.
Method 1: Alkylation of Benzyl Cyanide and Subsequent Hydrolysis
This two-step approach is arguably the most established and straightforward route to this compound. The core of this synthesis lies in the formation of the cyclopropane ring via an intramolecular nucleophilic substitution, followed by the conversion of the nitrile functionality to the desired carboxylic acid.
Mechanistic Rationale
The synthesis commences with the deprotonation of benzyl cyanide at the benzylic position. The resulting carbanion, stabilized by the adjacent phenyl and cyano groups, acts as a potent nucleophile. This carbanion then undergoes a tandem dialkylation with 1,2-dibromoethane. The first alkylation is an intermolecular SN2 reaction, followed by a rapid intramolecular SN2 reaction, which closes the three-membered ring. The use of a phase-transfer catalyst (PTC) is highly advantageous in this step, as it facilitates the transfer of the hydroxide or other base from the aqueous phase to the organic phase, thereby promoting efficient deprotonation of the benzyl cyanide.[1][2][3] The subsequent hydrolysis of the 1-benzylcyclopropane-1-carbonitrile can be achieved under either acidic or basic conditions to yield the final carboxylic acid.[4][5]
Diagram of the Alkylation-Hydrolysis Pathway
Caption: Synthetic pathway via alkylation and hydrolysis.
Experimental Protocols
Part A: Synthesis of 1-Benzylcyclopropane-1-carbonitrile
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add benzyl cyanide (1 equiv.), 1,2-dibromoethane (1.2 equiv.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 equiv.).
-
Addition of Base: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide (5 equiv.) dropwise to the reaction mixture. An exothermic reaction is expected.
-
Reaction Conditions: After the addition is complete, heat the mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC analysis.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-benzylcyclopropane-1-carbonitrile.
Part B: Hydrolysis to this compound
-
Acidic Hydrolysis:
-
Reaction Setup: To the crude nitrile, add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Reaction Conditions: Heat the mixture under reflux for 4-6 hours. The reaction progress can be monitored by the cessation of gas evolution (ammonia).
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. The carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry.[4][6]
-
-
Alkaline Hydrolysis:
-
Reaction Setup: To the crude nitrile, add a solution of sodium or potassium hydroxide in a mixture of water and a co-solvent like ethanol.
-
Reaction Conditions: Heat the mixture under reflux for 6-8 hours.
-
Work-up: After cooling, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent to remove any unreacted nitrile. Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of 1-2. The carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry.[4]
-
Performance and Considerations
| Parameter | Alkylation of Benzyl Cyanide |
| Yield | Good to excellent (typically 70-90% for the two steps) |
| Scalability | Readily scalable |
| Reagents | Commercially available and relatively inexpensive |
| Safety | Requires handling of cyanide and corrosive acids/bases |
| Byproducts | Dibenzylcyanide (from self-alkylation), elimination products |
Expertise & Experience: The use of phase-transfer catalysis is critical for achieving high yields and minimizing side reactions in the alkylation step. The choice of solvent and temperature can also significantly impact the outcome. For the hydrolysis, acidic conditions are often faster but may lead to charring with sensitive substrates. Alkaline hydrolysis is generally cleaner but may require longer reaction times.
Method 2: The Kulinkovich Reaction
The Kulinkovich reaction offers an alternative, albeit more complex, route to a precursor of the target molecule. This reaction synthesizes cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[1][2][3]
Mechanistic Rationale
The reaction of an ester of phenylacetic acid (e.g., methyl phenylacetate) with a Grignard reagent (like ethylmagnesium bromide) and a titanium catalyst generates a titanacyclopropane intermediate. This intermediate then reacts with another molecule of the ester to form a 1-benzyl-substituted cyclopropanol. The resulting cyclopropanol would then require a subsequent oxidation step to yield this compound.
Diagram of the Kulinkovich Reaction Pathway
Caption: Synthetic pathway via the Kulinkovich reaction.
Experimental Protocols
Part A: Synthesis of 1-Benzylcyclopropanol
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place a solution of titanium(IV) isopropoxide (1.2 equiv.) in anhydrous THF.
-
Formation of the Titanacyclopropane: Cool the solution to -78 °C and add a solution of ethylmagnesium bromide (2.4 equiv.) in THF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Reaction with Ester: Cool the mixture back to -78 °C and add a solution of methyl phenylacetate (1 equiv.) in THF dropwise.
-
Reaction Conditions: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water. Filter the mixture through celite and extract the filtrate with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Part B: Oxidation to this compound
-
Reaction Setup: Dissolve the 1-benzylcyclopropanol in acetone and cool to 0 °C.
-
Oxidation: Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until the orange color persists.
-
Reaction Conditions: Stir the reaction at 0 °C for 1-2 hours.
-
Work-up: Quench the reaction with isopropanol. Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate. Wash the organic layer with brine, dry, and concentrate to yield the carboxylic acid.
Performance and Considerations
| Parameter | Kulinkovich Reaction |
| Yield | Moderate (typically 40-60% over two steps) |
| Scalability | More challenging to scale due to cryogenic conditions and handling of pyrophoric reagents |
| Reagents | Requires anhydrous conditions and specialized reagents |
| Safety | Grignard reagents and chromium trioxide are hazardous |
| Byproducts | Complex mixture of byproducts can form |
Expertise & Experience: This method is more suited for smaller-scale synthesis and requires a good command of air- and moisture-sensitive techniques. The oxidation step can be problematic, and alternative, milder oxidation methods might be necessary depending on the substrate.
Method 3: Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic method for the cyclopropanation of alkenes.[4][7] To apply this to the synthesis of this compound, a suitable alkene precursor, such as 2-benzylpropenoic acid, is required.
Mechanistic Rationale
The Simmons-Smith reagent, typically prepared from diiodomethane and a zinc-copper couple, is a carbenoid species. This reagent reacts with the double bond of 2-benzylpropenoic acid in a concerted fashion to deliver a methylene group, thereby forming the cyclopropane ring. The stereochemistry of the starting alkene is retained in the product.
Diagram of the Simmons-Smith Cyclopropanation Pathway
Caption: Synthetic pathway via Simmons-Smith cyclopropanation.
Experimental Protocols
-
Preparation of the Simmons-Smith Reagent: In a flame-dried flask under an inert atmosphere, activate zinc dust by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. Add the activated zinc and copper(I) chloride to anhydrous diethyl ether and stir. Add diiodomethane dropwise to the suspension.
-
Cyclopropanation: To the prepared Simmons-Smith reagent, add a solution of 2-benzylpropenoic acid in diethyl ether dropwise.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Quench the reaction by the careful addition of saturated aqueous ammonium chloride. Filter the mixture and extract the filtrate with diethyl ether. Wash the organic layer with brine, dry, and concentrate. Purify the crude product by recrystallization or column chromatography.
Performance and Considerations
| Parameter | Simmons-Smith Cyclopropanation |
| Yield | Variable, highly dependent on the substrate and reagent quality |
| Scalability | Can be difficult to scale due to the heterogeneous nature of the reagent preparation |
| Reagents | Diiodomethane is a lachrymator and toxic |
| Safety | Requires careful handling of reactive organozinc species |
| Byproducts | Zinc salts and unreacted starting materials |
Expertise & Experience: The key to a successful Simmons-Smith reaction is the preparation of a highly active zinc-copper couple. The synthesis of the starting material, 2-benzylpropenoic acid, adds an extra step to the overall sequence, which may impact the overall efficiency.
Comparative Summary and Conclusion
| Method | Key Advantages | Key Disadvantages | Best Suited For |
| Alkylation of Benzyl Cyanide | High yield, scalability, cost-effective | Use of cyanide, multi-step | Large-scale production and general laboratory synthesis |
| Kulinkovich Reaction | Access to functionalized cyclopropanols | Lower yield, requires specialized conditions and reagents | Small-scale synthesis and exploration of analogs |
| Simmons-Smith Cyclopropanation | Stereospecific, well-established reaction | Requires a specific alkene precursor, scalability challenges | Stereocontrolled synthesis when the precursor is readily available |
This guide is intended to provide a comprehensive overview to aid in the selection of a synthetic route. Researchers should always conduct a thorough risk assessment and optimize reaction conditions for their specific laboratory setup and scale of operation.
References
-
Kulinkovich, O. G. The Kulinkovich Reaction. Chemical Reviews2004 , 104 (6), 2561-2586. [Link]
-
Kulinkovich Reaction - Organic Chemistry Portal. [Link]
-
Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society1958 , 80 (19), 5323-5324. [Link]
-
Charette, A. B.; Beauchemin, A. Simmons-Smith Cyclopropanation Reaction. Organic Reactions2001 , 1-415. [Link]
-
Adams, R.; Thal, A. F. Benzyl Cyanide. Organic Syntheses1922 , 2, 9. [Link]
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Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. [Link]
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Hydrolysis of nitriles with aqueous acid to give carboxylic acids – Master Organic Chemistry. [Link]
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- 7. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Biological Activity of 1-Benzylcyclopropane-1-carboxylic Acid and Its Analogs
For researchers and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical comparison of 1-benzylcyclopropane-1-carboxylic acid and its analogs, focusing on their potential as modulators of cellular metabolism, particularly as inhibitors of Carnitine Palmitoyltransferase 1 (CPT1). We will delve into the mechanistic underpinnings of their activity, explore structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation.
Introduction: The Therapeutic Potential of Cyclopropane Carboxylic Acid Derivatives
The cyclopropane ring, a unique three-membered carbocycle, imparts distinct conformational rigidity and electronic properties to molecules.[1] When incorporated into a carboxylic acid scaffold, it can lead to compounds with significant biological activities, ranging from enzyme inhibition to anticancer and antimicrobial effects.[1] this compound, with its characteristic benzyl group attached to the cyclopropane ring, serves as a key scaffold for exploring these therapeutic potentials.
A primary target of interest for this class of compounds is the inhibition of fatty acid oxidation (FAO), a critical metabolic pathway for energy production.[2][3] By modulating FAO, these molecules hold promise for the treatment of metabolic diseases and cancer.[4]
Mechanism of Action: Targeting Carnitine Palmitoyltransferase 1 (CPT1)
The rate-limiting step in mitochondrial fatty acid oxidation is the transport of long-chain fatty acids across the mitochondrial membrane, a process catalyzed by Carnitine Palmitoyltransferase 1 (CPT1).[5] CPT1 exists in three isoforms: CPT1A (liver), CPT1B (muscle and adipose tissue), and CPT1C (brain). By inhibiting CPT1, the entry of fatty acids into the mitochondria for β-oxidation is blocked, forcing cells to rely more on glucose metabolism for energy. This metabolic switch is a key strategy in various therapeutic approaches.[5]
The proposed mechanism of action for this compound and its analogs centers on their ability to act as competitive or allosteric inhibitors of CPT1. The carboxylic acid moiety is crucial for binding to the enzyme, while the substituted cyclopropane ring and the benzyl group contribute to the specificity and potency of the interaction.
Figure 1: Proposed mechanism of action for this compound and its analogs as inhibitors of CPT1, a key enzyme in fatty acid oxidation.
Structure-Activity Relationship (SAR) Analysis
While direct comparative studies on a wide range of this compound analogs are limited, we can infer key structure-activity relationships based on existing literature for related cyclopropane and carboxylic acid derivatives.
| Compound/Analog | R1 Group | R2 Group | Expected Biological Activity | Rationale |
| This compound | Benzyl | H | Moderate CPT1 Inhibition | The benzyl group provides hydrophobicity, potentially enhancing membrane permeability and interaction with the enzyme's active site. |
| Analog 1: Phenyl-substituted Benzyl | 4-Methoxybenzyl | H | Potentially Increased Activity | Electron-donating groups on the phenyl ring may enhance binding affinity through favorable electronic interactions. |
| Analog 2: Halogenated Benzyl | 4-Chlorobenzyl | H | Potentially Altered Activity | Halogen substitution can affect both steric and electronic properties, potentially leading to increased or decreased activity depending on the specific interaction with the binding pocket. |
| Analog 3: Alkyl Substitution | n-Butyl | H | Likely Reduced Activity | The aromaticity of the benzyl group is likely important for pi-stacking or other non-covalent interactions within the enzyme's active site. |
| Analog 4: Amide Derivative | Benzyl | -NH-R' | Activity Dependent on R' | Conversion of the carboxylic acid to an amide can impact the key interaction with the enzyme. The nature of the R' group will be critical for maintaining or enhancing activity. |
Key Inferences from SAR:
-
The Carboxylic Acid is Essential: The carboxylate group is likely a key pharmacophore, forming crucial ionic or hydrogen bond interactions within the CPT1 active site.
-
Aromaticity at R1 is Favored: The presence of an aromatic ring, such as the phenyl group in the benzyl moiety, appears to be important for potent inhibition, suggesting hydrophobic and/or pi-stacking interactions are at play.
-
Substitution on the Aromatic Ring Modulates Activity: Modifications to the phenyl ring of the benzyl group can fine-tune the inhibitory potency. Electron-donating or -withdrawing groups can alter the electronic distribution and steric profile, influencing binding affinity.
Experimental Protocols
To facilitate the comparative evaluation of this compound and its analogs, we provide detailed, step-by-step methodologies for key assays.
Synthesis of 1-Phenylcyclopropane Carboxylic Acid Derivatives
A general and efficient method for the synthesis of the core scaffold involves the α-alkylation of a substituted phenylacetonitrile followed by hydrolysis.
Sources
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A Comparative Guide to the Spectroscopic Analysis of 1-Benzylcyclopropane-1-carboxylic Acid and Its Precursors
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel molecular entities is paramount. 1-Benzylcyclopropane-1-carboxylic acid, a compound of interest for its unique structural motifs—a strained cyclopropane ring coupled with a benzyl group—presents a compelling case for a multi-faceted analytical approach. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to characterize this target molecule and its common precursors. We will delve into the "why" behind experimental choices, ensuring a robust and self-validating analytical workflow.
Introduction: The Significance of Spectroscopic Fidelity
The cyclopropane ring, a three-membered carbocycle, imparts conformational rigidity and unique electronic properties to a molecule, often leading to desirable pharmacological profiles. The addition of a benzyl group introduces aromatic interactions and potential metabolic pathways to consider. Accurate spectroscopic analysis of this compound is therefore not merely a confirmatory step but a crucial component of understanding its structure-activity relationship (SAR). This guide will focus on the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the context of a common synthetic route.
Synthetic Pathway: A Framework for Analysis
To contextualize the spectroscopic analysis of precursors, we will consider a plausible and efficient synthesis of this compound. A common strategy involves the benzylation of a cyclopropane-1,1-dicarboxylate ester, followed by hydrolysis and decarboxylation. A variation of this involves the direct alkylation of a cyclopropanecarboxylic acid derivative. For the purpose of this guide, we will focus on a synthetic strategy starting from cyclopropanecarboxylic acid.
Figure 1: A conceptual synthetic workflow for this compound.
I. Spectroscopic Characterization of Precursors
A thorough analysis of the starting materials is a foundational principle of good laboratory practice, ensuring the integrity of the subsequent reaction and simplifying the purification and characterization of the final product.
A. Cyclopropanecarboxylic Acid
Cyclopropanecarboxylic acid serves as the core scaffold. Its spectroscopic features are dominated by the cyclopropyl ring and the carboxylic acid functional group.
¹H NMR Spectroscopy: The proton NMR spectrum of cyclopropanecarboxylic acid is distinctive due to the shielded environment of the cyclopropyl protons.
-
Expected Chemical Shifts (δ):
-
~12.0 ppm (singlet, 1H): The acidic proton of the carboxylic acid. This peak is often broad and its chemical shift is concentration-dependent.[1][2]
-
~1.5-1.6 ppm (multiplet, 1H): The proton on the carbon bearing the carboxyl group (methine proton).
-
~0.9-1.2 ppm (multiplet, 4H): The methylene protons of the cyclopropane ring. These protons are diastereotopic and will exhibit complex splitting patterns.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon framework.
-
Expected Chemical Shifts (δ):
-
~180-185 ppm: The carbonyl carbon of the carboxylic acid.[2]
-
~13-15 ppm: The methine carbon of the cyclopropane ring.
-
~8-10 ppm: The methylene carbons of the cyclopropane ring.
-
IR Spectroscopy: The IR spectrum is characterized by the strong absorptions of the carboxylic acid group.
-
Key Absorptions (cm⁻¹):
Mass Spectrometry (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 86.
-
Key Fragments: Loss of the carboxyl group (m/z = 41, cyclopropyl cation) is a characteristic fragmentation pathway.
B. Benzyl Bromide
Benzyl bromide is the electrophile that introduces the benzyl group.
¹H NMR Spectroscopy:
-
Expected Chemical Shifts (δ):
-
~7.2-7.4 ppm (multiplet, 5H): Aromatic protons of the phenyl group.
-
~4.5 ppm (singlet, 2H): Methylene protons of the -CH₂Br group.
-
¹³C NMR Spectroscopy:
-
Expected Chemical Shifts (δ):
-
~137-138 ppm: Quaternary aromatic carbon attached to the methylene group.
-
~128-129 ppm: Aromatic CH carbons.
-
~33 ppm: Methylene carbon of the -CH₂Br group.
-
IR Spectroscopy:
-
Key Absorptions (cm⁻¹):
-
3030-3100 cm⁻¹ (medium): Aromatic C-H stretch.
-
1450, 1495, 1600 cm⁻¹ (medium to weak): Aromatic C=C stretching vibrations.
-
~1210 cm⁻¹ (strong): C-Br stretch.
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): m/z = 170 and 172 (approximately 1:1 ratio due to the presence of ⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragment: Loss of Br radical to form the stable benzyl cation (m/z = 91), which is often the base peak.
II. Spectroscopic Analysis of this compound
The combination of the cyclopropyl, benzyl, and carboxylic acid moieties in the final product leads to a more complex, yet interpretable, set of spectroscopic data.
| Spectroscopic Technique | Cyclopropanecarboxylic Acid | Benzyl Bromide | This compound |
| ¹H NMR (Key Signals) | ~12.0 (s, 1H, COOH), ~1.5-1.6 (m, 1H, CH), ~0.9-1.2 (m, 4H, CH₂) | ~7.2-7.4 (m, 5H, Ar-H), ~4.5 (s, 2H, CH₂Br) | ~12.0 (s, 1H, COOH), ~7.1-7.3 (m, 5H, Ar-H), ~3.0 (s, 2H, Ar-CH₂), ~1.0-1.5 (m, 4H, cyclopropyl CH₂) |
| ¹³C NMR (Key Signals) | ~180-185 (C=O), ~13-15 (CH), ~8-10 (CH₂) | ~137-138 (Ar-C), ~128-129 (Ar-CH), ~33 (CH₂Br) | ~180 (C=O), ~138 (Ar-C), ~129, 128, 126 (Ar-CH), ~40 (Ar-CH₂), ~25 (cyclopropyl C), ~15 (cyclopropyl CH₂) |
| IR (Key Absorptions, cm⁻¹) | 2500-3300 (O-H), ~1700 (C=O) | 3030-3100 (Ar C-H), ~1210 (C-Br) | 2500-3300 (O-H), ~1700 (C=O), 3030-3100 (Ar C-H) |
| MS (EI, Key m/z) | 86 (M⁺), 41 | 170/172 (M⁺), 91 | 176 (M⁺), 131, 91 |
Table 1: Comparative summary of key spectroscopic data.
A. ¹H NMR Spectroscopy
The ¹H NMR spectrum of the product confirms the successful incorporation of the benzyl group.
-
Expected Chemical Shifts (δ):
-
~12.0 ppm (broad singlet, 1H): The carboxylic acid proton, which will disappear upon D₂O exchange.[1][2]
-
~7.1-7.3 ppm (multiplet, 5H): The five aromatic protons of the benzyl group.
-
~3.0 ppm (singlet, 2H): The benzylic methylene protons. The singlet nature indicates no adjacent protons.
-
~1.0-1.5 ppm (multiplets, 4H): The four protons of the cyclopropane ring. These protons are diastereotopic and will likely appear as two separate multiplets, each integrating to 2H.
-
B. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a carbon count and confirms the connectivity of the different groups.
-
Expected Chemical Shifts (δ):
-
~180 ppm: The carbonyl carbon of the carboxylic acid.[2]
-
~138 ppm: The quaternary aromatic carbon of the benzyl group attached to the methylene.
-
~129, 128, 126 ppm: The protonated aromatic carbons.
-
~40 ppm: The benzylic methylene carbon.
-
~25 ppm: The quaternary carbon of the cyclopropane ring.
-
~15 ppm: The two equivalent methylene carbons of the cyclopropane ring.
-
C. IR Spectroscopy
The IR spectrum will show characteristic absorptions from both the carboxylic acid and the benzyl group.
-
Key Absorptions (cm⁻¹):
D. Mass Spectrometry (EI)
The mass spectrum provides the molecular weight and valuable structural information through fragmentation patterns.
-
Molecular Ion (M⁺): m/z = 176.
-
Proposed Fragmentation Pattern:
-
Loss of COOH (m/z = 131): Cleavage of the carboxylic acid group to form a benzylcyclopropyl cation.
-
Formation of the tropylium ion (m/z = 91): Cleavage of the bond between the cyclopropane ring and the methylene group, leading to the highly stable benzyl cation, which can rearrange to the tropylium ion. This is often the base peak.
-
Figure 2: Proposed key fragmentation pathways for this compound in EI-MS.
III. Alternative and Complementary Analytical Techniques
While NMR, IR, and MS are the workhorses of structural elucidation, other techniques can provide valuable, often orthogonal, information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound (e.g., its methyl ester), GC-MS can be a powerful tool for both separation and identification, especially in complex mixtures.[5] Derivatization is often necessary to increase the volatility of carboxylic acids for GC analysis.[5][6]
-
X-ray Crystallography: If a suitable single crystal of the compound or a derivative can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and solid-state conformation.[7] This can be particularly insightful for understanding the steric and electronic effects of the cyclopropyl and benzyl groups.
IV. Experimental Protocols
Adherence to standardized protocols is essential for reproducible and reliable data.
A. NMR Sample Preparation (General Protocol)
-
Sample Weighing: Accurately weigh 5-10 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good first choice for many organic molecules.
-
Dissolution: Vortex the vial until the sample is completely dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Transfer: Carefully transfer the solution to a 5 mm NMR tube.
-
Shimming: Before data acquisition, the instrument's magnetic field must be shimmed to ensure homogeneity, which results in sharp, symmetrical peaks.
B. Quantitative NMR (qNMR) Considerations
For determining purity or concentration, qNMR requires more stringent experimental parameters:
-
Internal Standard: An internal standard of known purity and concentration must be used. It should have a simple spectrum that does not overlap with the analyte signals.
-
Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T₁ relaxation time of the protons of interest) must be used to ensure complete relaxation of all protons between scans, allowing for accurate integration.
-
Pulse Angle: A 90° pulse is often recommended to maximize the signal-to-noise ratio.
Conclusion: A Holistic Approach to Structural Verification
The spectroscopic analysis of this compound and its precursors is a clear illustration of the power of a multi-technique approach. Each method provides a unique piece of the structural puzzle. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides molecular weight and fragmentation information that corroborates the proposed structure. By carefully analyzing the precursors and the final product, and by considering complementary techniques such as GC-MS and X-ray crystallography, researchers can have a high degree of confidence in the identity and purity of their target molecule. This rigorous analytical workflow is not just good practice; it is the bedrock of reliable and reproducible scientific research.
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comparative study of the reactivity of 1-Benzylcyclopropane-1-carboxylic acid
An In-Depth Comparative Guide to the Reactivity of 1-Benzylcyclopropane-1-carboxylic Acid
Introduction
The cyclopropane motif, a three-membered carbocycle, is a cornerstone of modern organic synthesis, prized for its unique structural and electronic properties.[1] The inherent ring strain, approximately 27.5 kcal/mol, imbues the C-C bonds with significant p-character, leading to reactivity patterns that mimic those of unsaturated systems.[2][3] When functionalized, the cyclopropane ring becomes a versatile building block for constructing complex molecular architectures.
This guide focuses on this compound (BCCA), a molecule that marries the reactivity of a strained ring with that of a carboxylic acid. The presence of a benzyl group, capable of stabilizing adjacent radicals and cations, and a carboxyl group, an electron-withdrawing moiety that can activate the ring, creates a fascinating interplay of reactivity.[4][5] We will provide a comparative analysis of BCCA's chemical behavior, contrasting its reactions at the carboxylic acid with those involving the cyclopropane ring. This study aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of BCCA's synthetic potential, supported by experimental data and mechanistic insights.
Synthesis of this compound
A common and effective route to substituted cyclopropanecarboxylic acids involves the alkylation of an activated methylene compound followed by hydrolysis. For BCCA, a plausible and efficient synthesis starts with commercially available benzyl cyanide (2-phenylacetonitrile). The benzylic position is sufficiently acidic to be deprotonated by a strong base, and subsequent reaction with 1,2-dibromoethane in a phase-transfer catalyzed cyclization yields the cyclopropyl nitrile. This intermediate is then subjected to vigorous acidic or basic hydrolysis to afford the target carboxylic acid.[6]
I. Reactivity at the Carboxylic Acid Moiety
The carboxylic acid group in BCCA undergoes the full range of classical transformations, largely unperturbed by the adjacent strained ring under standard conditions. Its reactivity is comparable to that of non-strained analogues like 3-phenylpropanoic acid and the parent cyclopropanecarboxylic acid.
A. Esterification
Ester formation is a fundamental transformation of carboxylic acids. Two primary methods are commonly employed:
-
Fischer Esterification: This equilibrium-controlled process involves reacting the carboxylic acid with an alcohol under acidic catalysis.[7][8] To drive the reaction to completion, water is typically removed, or an excess of the alcohol is used.[7]
-
SN2-type Esterification: A more direct route involves the deprotonation of the carboxylic acid to form a carboxylate salt, which then acts as a nucleophile, displacing a halide or other suitable leaving group from an alkyl halide.[7]
For BCCA, both methods are effective and proceed with efficiencies similar to those of its analogues.
Table 1: Comparative Esterification Data
| Compound | Method | Reagents | Solvent | Yield | Reference |
| This compound | Fischer (modeled) | MeOH, H₂SO₄ (cat.) | MeOH | Good | Modeled on[8] |
| Cyclopropanecarboxylic acid | Lewis Acid Catalyzed | Alcohol, Lewis Acid (e.g., Hf(IV)) | Toluene | High | [9] |
| 3-Phenylpropanoic acid | Fischer | EtOH, H₂SO₄ (cat.) | EtOH | >90% | Standard |
B. Amide Bond Formation
Direct reaction between a carboxylic acid and an amine is generally inefficient for amide synthesis due to the rapid formation of a stable ammonium carboxylate salt.[10] To overcome this, the carboxylic acid's carbonyl group must be activated. This is achieved using coupling reagents, which convert the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. Reagents like dicyclohexylcarbodiimide (DCC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are highly effective for this purpose.[6][10][11]
The reactivity of BCCA in amide coupling reactions is standard, allowing for the synthesis of a wide array of carboxamides with high yields.
Table 2: Comparative Amide Coupling Data
| Compound | Amine | Coupling Reagent | Base | Solvent | Yield | Reference |
| This compound | Benzylamine | HATU | DIEA | DMF | High | Modeled on[6] |
| 1-Phenylcyclopropane-1-carboxylic acid | Various Amines | HATU | DIEA | DMF | Good | [6] |
| General Carboxylic Acid | Primary/Secondary | DCC | None | DCM | High | [10][11] |
II. Reactivity Involving the Cyclopropane Ring
The defining feature of BCCA is the reactivity conferred by its strained three-membered ring. The combination of ring strain and the electronic properties of the benzyl and carboxyl substituents makes BCCA susceptible to ring-opening reactions that are inaccessible to its acyclic analogues.[12][13]
Causality of Ring Strain Reactivity
The C-C bonds in cyclopropane are weaker than typical alkane C-C bonds and possess higher p-character, often described as "bent" or "banana" bonds.[2] This makes the ring behave as a σ-electrophile, particularly when substituted with an electron-withdrawing group like a carboxylic acid, which polarizes and further weakens the adjacent C-C bonds.[12][14] Concurrently, the benzyl group is adept at stabilizing cationic or radical intermediates at the adjacent carbon, providing a low-energy pathway for ring cleavage.
A. Ring-Opening Reactions
Ring-opening can be initiated by various means, typically under conditions that generate a reactive intermediate capable of attacking the strained ring.
-
Lewis/Brønsted Acid-Catalyzed Opening: Lewis or Brønsted acids can activate the BCCA system in two ways: by coordinating to the carbonyl oxygen of the carboxyl group or by direct interaction with the "pseudo-pi" system of the cyclopropane ring.[2] This activation facilitates nucleophilic attack, leading to the cleavage of one of the internal C-C bonds. The resulting carbocationic intermediate is stabilized by the adjacent benzyl group, directing the regioselectivity of the opening.
-
Radical-Mediated Opening: The cyclopropane ring is also susceptible to attack by radicals. A common pathway involves the formation of a cyclopropylcarbinyl radical, which undergoes an extremely rapid ring-opening to form a more stable homoallylic radical.[3][15] This process can be initiated by photoredox catalysis or traditional radical initiators.
B. Decarboxylation
While decarboxylation is not a typical reaction for simple alkyl carboxylic acids, the structure of BCCA presents unique possibilities. Thermal decarboxylation of cyclopropanecarboxylic acids can occur, but often proceeds via initial ring-opening to an unsaturated butenoic acid intermediate.[16] In the case of 1-phenylcycloparaffin-1-carboxylic acids, decarboxylation has been shown to yield phenylcycloparaffins, though sometimes accompanied by rearrangement products like styrene or allylbenzene, indicating ring instability during the reaction.[17] The presence of the benzyl group in BCCA would likely facilitate such a process, potentially leading to benzylcyclopropane or rearranged olefinic products under thermal stress.
Table 3: Comparative Reactivity of the Cyclopropane Ring
| Compound | Key Feature | Ring-Opening Propensity | Rationale |
| This compound | Benzyl (stabilizing) + COOH (activating) | High | The carboxyl group polarizes the ring, making it susceptible to nucleophilic/radical attack. The benzyl group provides excellent stabilization for cationic or radical intermediates formed upon ring cleavage. |
| Cyclopropanecarboxylic acid | COOH (activating) only | Moderate | The ring is activated by the electron-withdrawing carboxyl group but lacks a substituent to effectively stabilize the reactive intermediates of ring-opening, requiring harsher conditions.[9] |
| Benzylcyclopropane | Benzyl (stabilizing) only | Low to Moderate | Lacks the activating effect of an electron-withdrawing group. Ring-opening requires forcing conditions to generate a high-energy intermediate, although once formed, the benzyl group can stabilize it. |
| 1-Phenylcyclopropane-1-carboxylic acid | Phenyl (stabilizing/conjugating) + COOH (activating) | High | Similar to BCCA, the phenyl group provides resonance stabilization for intermediates. The primary difference lies in the nature of the stabilization (direct conjugation vs. inductive/hyperconjugative stabilization from the benzylic CH₂).[6] |
Experimental Protocols
Protocol 1: Amide Coupling of BCCA using HATU
Causality: This protocol uses HATU, a highly efficient coupling reagent that minimizes side reactions and racemization. Diisopropylethylamine (DIEA) is a non-nucleophilic base used to scavenge the HCl produced, driving the reaction forward.[10]
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.5 M), add HATU (1.1 eq) and DIEA (2.5 eq).
-
Stirring: Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a molecule of compelling dual reactivity. Its carboxylic acid functional group behaves predictably, readily undergoing standard transformations such as esterification and amide bond formation with high efficiency. This allows for its straightforward incorporation into larger molecular frameworks.
However, the true synthetic versatility of BCCA lies in the reactivity of its strained cyclopropane ring. The synergistic effect of the electron-withdrawing carboxylic acid and the intermediate-stabilizing benzyl group renders the ring highly susceptible to cleavage. This allows access to a variety of linear, functionalized structures via controlled ring-opening reactions under cationic or radical conditions. This guide demonstrates that by selecting appropriate reaction conditions, chemists can selectively target either the carboxylic acid moiety for derivatization or the cyclopropane ring for strategic fragmentation, making BCCA a powerful and versatile intermediate in the synthetic chemist's toolbox.
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The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Chemistry Portal. [Link]
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A New Synthesis of Cyclopropanecarboxylic Acids. ACS Publications. [Link]
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Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes. NIH National Library of Medicine. [Link]
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Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. RSC Publishing. [Link]
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Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc. [Link]
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Esterification of Carboxylic Acids. YouTube. [Link]
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mechanism of amide formation with DCC. YouTube. [Link]
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A Comparative Cost-Benefit Analysis of Synthetic Routes to 1-Benzylcyclopropane-1-carboxylic Acid
Introduction
1-Benzylcyclopropane-1-carboxylic acid is a valuable building block in medicinal chemistry and drug development, finding application in the synthesis of a variety of biologically active molecules. Its rigid cyclopropane scaffold, coupled with the lipophilic benzyl group, allows for the exploration of unique chemical space in drug design. The efficient and cost-effective synthesis of this key intermediate is therefore of significant interest to researchers and process chemists. This guide provides an in-depth, comparative cost-benefit analysis of two primary synthetic routes to this compound: the Benzyl Cyanide Route and the Malonic Ester Route. The analysis is grounded in experimental data, cost of starting materials, and safety and environmental considerations to provide a comprehensive resource for laboratory and industrial-scale production.
Route 1: The Benzyl Cyanide Pathway
This route proceeds via a two-step sequence involving the α-alkylation of benzyl cyanide with 1,2-dibromoethane to form 1-benzyl-1-cyanocyclopropane, followed by hydrolysis of the nitrile to the desired carboxylic acid.
start [label="Benzyl Cyanide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="1-Benzyl-1-cyanocyclopropane"]; end [label="1-Benzylcyclopropane-\n1-carboxylic acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
reagent1 [label="1,2-Dibromoethane, Base (e.g., NaOH)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; reagent2 [label="Acid or Base Hydrolysis\n(e.g., H2SO4 or KOH)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];
start -> step1 [label="Cyclopropanation"]; step1 -> end [label="Hydrolysis"];
reagent1 -> start [style=invis]; reagent2 -> step1 [style=invis]; }
Figure 1: Reaction scheme for the Benzyl Cyanide Route.
Experimental Protocol: Benzyl Cyanide Route
Step 1: Synthesis of 1-Benzyl-1-cyanocyclopropane
A simple and effective method for the α-alkylation of phenylacetonitrile derivatives involves the use of a strong base and a phase-transfer catalyst to facilitate the reaction between the organic substrate and the alkylating agent.[1]
-
To a stirred solution of benzyl cyanide (1 equivalent) in a suitable solvent such as toluene or dichloromethane, add a 50% aqueous solution of sodium hydroxide.
-
Add a catalytic amount of a phase-transfer catalyst, for example, tetrabutylammonium bromide (TBAB).
-
To this biphasic mixture, add 1,2-dibromoethane (1.1-1.5 equivalents) dropwise at a controlled temperature, typically between 20-30°C.
-
The reaction mixture is stirred vigorously for several hours until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 1-benzyl-1-cyanocyclopropane.
-
Purification can be achieved by vacuum distillation.
Step 2: Hydrolysis of 1-Benzyl-1-cyanocyclopropane
The hydrolysis of the nitrile to the carboxylic acid can be performed under either acidic or basic conditions.
-
Acidic Hydrolysis:
-
The crude 1-benzyl-1-cyanocyclopropane is refluxed in a mixture of concentrated sulfuric acid and water.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled and poured onto ice.
-
The precipitated solid is filtered, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford this compound.
-
-
Basic Hydrolysis:
-
The crude nitrile is refluxed in an aqueous or alcoholic solution of a strong base, such as potassium hydroxide or sodium hydroxide.
-
After the reaction is complete, the alcohol (if used) is removed under reduced pressure.
-
The aqueous solution is washed with a non-polar solvent (e.g., ether) to remove any unreacted nitrile.
-
The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The product is collected by filtration, washed with cold water, and recrystallized.
-
Cost-Benefit Analysis: Benzyl Cyanide Route
| Factor | Analysis |
| Cost of Starting Materials | Moderate. Benzyl cyanide and 1,2-dibromoethane are commercially available at a moderate cost. The use of common bases and solvents keeps the overall raw material cost competitive. |
| Yield and Efficiency | Moderate. The cyclopropanation step can achieve yields in the range of 45-60%.[1] The subsequent hydrolysis is typically high-yielding (80-95%). The overall yield is therefore moderate. |
| Safety and Environmental Impact | High Concern. Both benzyl cyanide and 1,2-dibromoethane are highly toxic. Benzyl cyanide is fatal if inhaled and toxic if swallowed or in contact with skin.[2][3][4][5] 1,2-Dibromoethane is a suspected carcinogen and is also highly toxic.[6][7][8][9][10] The use of these reagents requires stringent safety precautions, including working in a well-ventilated fume hood with appropriate personal protective equipment. Waste disposal is a significant concern, as both cyanide and halogenated hydrocarbon waste streams require specialized and costly treatment.[11][12] |
| Scalability | Challenging. The high toxicity of the starting materials and the generation of hazardous waste can present significant challenges for large-scale production. The use of phase-transfer catalysis can be advantageous for industrial applications.[3][13][14][15] |
Route 2: The Malonic Ester Pathway
This classic approach involves the benzylation of a malonic ester, followed by cyclopropanation with a 1,2-dihaloethane, and finally hydrolysis and decarboxylation to yield the target carboxylic acid.
start [label="Diethyl Malonate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Diethyl Benzylmalonate"]; step2 [label="Diethyl 1-Benzylcyclopropane-\n1,1-dicarboxylate"]; end [label="1-Benzylcyclopropane-\n1-carboxylic acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
reagent1 [label="Benzyl Halide (e.g., Benzyl Bromide),\nBase (e.g., NaOEt)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; reagent2 [label="1,2-Dibromoethane,\nBase (e.g., NaOEt)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; reagent3 [label="Hydrolysis & Decarboxylation\n(e.g., KOH, then H3O+, heat)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];
start -> step1 [label="Benzylation"]; step1 -> step2 [label="Cyclopropanation"]; step2 -> end [label="Hydrolysis &\nDecarboxylation"];
reagent1 -> start [style=invis]; reagent2 -> step1 [style=invis]; reagent3 -> step2 [style=invis]; }
Figure 2: Reaction scheme for the Malonic Ester Route.
Experimental Protocol: Malonic Ester Route
Step 1: Synthesis of Diethyl Benzylmalonate
A detailed procedure for the synthesis of diethyl benzylmalonate is available in Organic Syntheses.[16]
-
Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal in ethanol.
-
To this solution, add diethyl malonate.
-
Then, add benzyl chloride or benzyl bromide dropwise.
-
Reflux the mixture until the reaction is complete (neutral to moist litmus paper).
-
Distill off the ethanol.
-
Add water to the residue and separate the organic layer.
-
Purify the crude diethyl benzylmalonate by vacuum distillation.
Step 2: Cyclopropanation of Diethyl Benzylmalonate
This step is analogous to the synthesis of cyclopropane-1,1-dicarboxylic acid from diethyl malonate.[11]
-
Prepare a solution of a strong base, such as sodium ethoxide in ethanol or a concentrated aqueous solution of sodium hydroxide with a phase-transfer catalyst.
-
To this, add diethyl benzylmalonate.
-
Then, add 1,2-dibromoethane and stir the mixture vigorously.
-
The reaction is typically exothermic and may require cooling.
-
After the reaction is complete, the crude diethyl 1-benzylcyclopropane-1,1-dicarboxylate is isolated by extraction.
Step 3: Hydrolysis and Decarboxylation
This is a standard procedure in malonic ester synthesis.[17][18][19]
-
The crude dicarboxylate from the previous step is refluxed with a strong base (e.g., KOH in ethanol/water) to hydrolyze both ester groups.
-
After hydrolysis is complete, the reaction mixture is cooled and acidified with a strong mineral acid (e.g., HCl).
-
The acidified mixture is then heated to induce decarboxylation of the resulting malonic acid derivative.
-
The final product, this compound, precipitates upon cooling and can be collected by filtration and purified by recrystallization.
Cost-Benefit Analysis: Malonic Ester Route
| Factor | Analysis |
| Cost of Starting Materials | Low to Moderate. Diethyl malonate, benzyl halides, and 1,2-dibromoethane are all readily available and relatively inexpensive commodity chemicals. |
| Yield and Efficiency | Good to High. Each step in this sequence is generally high-yielding. The benzylation of diethyl malonate can proceed in yields of 51-57% or higher.[16] The subsequent cyclopropanation and hydrolysis/decarboxylation steps are also typically efficient, leading to a good overall yield. |
| Safety and Environmental Impact | Moderate Concern. While this route avoids the use of highly toxic cyanides, it still employs 1,2-dibromoethane, a hazardous substance.[6][7][8][9][10] The use of sodium metal to prepare sodium ethoxide requires careful handling. The generation of halogenated hydrocarbon waste is also a consideration. Overall, the safety and environmental profile is more favorable than the benzyl cyanide route. |
| Scalability | Favorable. The malonic ester synthesis is a well-established and scalable reaction. The starting materials are relatively inexpensive and the reaction conditions are generally amenable to industrial-scale production. The avoidance of highly toxic cyanides makes it a more attractive option for scale-up. |
Comparative Summary and Recommendation
| Feature | Benzyl Cyanide Route | Malonic Ester Route |
| Number of Steps | 2 | 3 |
| Overall Yield | Moderate | Good to High |
| Cost of Reagents | Moderate | Low to Moderate |
| Safety Hazards | High (Highly toxic reagents) | Moderate (Hazardous reagents) |
| Environmental Impact | High (Cyanide and halogenated waste) | Moderate (Halogenated waste) |
| Scalability | Challenging | Favorable |
topic [label="Synthesis of this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
route1 [label="Benzyl Cyanide Route", fillcolor="#EA4335", fontcolor="#FFFFFF"]; route2 [label="Malonic Ester Route", fillcolor="#34A853", fontcolor="#FFFFFF"];
pros1 [label="Pros:\n- Fewer steps", fillcolor="#F1F3F4", fontcolor="#202124"]; cons1 [label="Cons:\n- High toxicity of reagents\n- Hazardous waste\n- Moderate yield\n- Scalability challenges", fillcolor="#F1F3F4", fontcolor="#202124"];
pros2 [label="Pros:\n- Higher overall yield\n- Lower cost of reagents\n- Better safety profile\n- More scalable", fillcolor="#F1F3F4", fontcolor="#202124"]; cons2 [label="Cons:\n- More steps\n- Use of hazardous reagent (1,2-dibromoethane)", fillcolor="#F1F3F4", fontcolor="#202124"];
topic -> route1; topic -> route2;
route1 -> pros1; route1 -> cons1;
route2 -> pros2; route2 -> cons2; }
Figure 3: Comparative overview of the two synthetic routes.
Recommendation:
For laboratory-scale synthesis where the primary goal is to obtain the target molecule and the handling of highly toxic materials can be managed with appropriate safety infrastructure, the Benzyl Cyanide Route offers a quicker, two-step approach.
However, for larger-scale production and in environments where safety and environmental concerns are paramount, the Malonic Ester Route is the superior choice. Despite having an additional step, it offers a higher overall yield, utilizes less hazardous starting materials, and is more amenable to industrial scale-up. The lower cost of the starting materials for the malonic ester route also contributes to its favorability for bulk synthesis. The significant safety and environmental drawbacks associated with the Benzyl Cyanide Route make it a less desirable option for sustainable and responsible chemical manufacturing.
References
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ToxFAQs™ for 1,2-Dibromoethane. Agency for Toxic Substances and Disease Registry (ATSDR), Centers for Disease Control and Prevention (CDC). [Link]
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1,2-dibromoethane - Incident management. GOV.UK. [Link]
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Malonic acid, benzoyl-, diethyl ester. Organic Syntheses Procedure. [Link]
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1,2-dibromoethane: general information. GOV.UK. [Link]
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Benzyl cyanide. Grokipedia. [Link]
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Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure. [Link]
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HEALTH EFFECTS - Toxicological Profile for 1,2-Dibromoethane. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). [Link]
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PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). [Link]
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Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). [Link]
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Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). [Link]
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Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
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Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]
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21.10: Malonic Ester Synthesis. Chemistry LibreTexts. [Link]
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The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
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Cyclopropanation. Wikipedia. [Link]
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Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). [Link]
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11.11 Malonic Ester Synthesis. YouTube. [Link]
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dl-PHENYLALANINE. Organic Syntheses Procedure. [Link]
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analytical techniques for the quality control of 1-Benzylcyclopropane-1-carboxylic acid
An In-Depth Guide to the Analytical Quality Control of 1-Benzylcyclopropane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Rigorous Quality Control
This compound is a valuable building block in synthetic organic chemistry, often utilized in the development of novel pharmaceutical agents. Its unique strained cyclopropane ring coupled with the benzyl and carboxylic acid moieties makes it a versatile scaffold. The purity, identity, and stability of this compound are paramount; impurities or structural isomers can lead to undesired side reactions, lower yields, and potentially introduce toxic components into a drug development pipeline. Therefore, a multi-faceted analytical approach is not just recommended, but essential for ensuring its quality.
This guide compares the primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—evaluating their strengths and weaknesses in the context of controlling the quality of this compound.
The Analytical Framework: A Multi-Technique Approach
No single analytical technique can fully characterize a chemical compound. A robust quality control (QC) strategy employs an orthogonal set of methods, where each technique provides a different piece of the quality puzzle. The relationship between the quality attribute and the chosen analytical technique is a cornerstone of good science.
Caption: Logical workflow for selecting analytical techniques based on the quality attribute.
Chromatographic Techniques: The Workhorse for Purity Assessment
Chromatographic methods are fundamental for separating the target compound from any impurities, including starting materials, by-products, or degradation products.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: For a non-volatile, UV-active molecule like this compound, Reverse-Phase HPLC (RP-HPLC) is the gold standard for purity determination. The carboxylic acid moiety requires careful consideration of the mobile phase pH. An acidic modifier (e.g., formic or phosphoric acid) is added to the mobile phase to suppress the ionization of the carboxyl group (-COOH -> -COO⁻). This ensures the compound is in a single, neutral form, leading to sharp, symmetrical peaks and reproducible retention times. The benzyl group provides a strong chromophore for reliable UV detection.
Trustworthiness: Method validation is achieved by analyzing a certified reference standard to confirm retention time and detector response. System suitability tests, including peak symmetry, theoretical plates, and injection precision, must be performed before any analysis to ensure the system is operating correctly.
Comparison with Alternatives:
-
Gas Chromatography (GC): GC is unsuitable for the direct analysis of this compound due to its low volatility and high polarity. It would require derivatization to convert the carboxylic acid into a more volatile ester, adding complexity and potential sources of error to the analysis.[1] However, Headspace GC is the preferred method for analyzing residual solvents from the synthesis process.
-
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers faster analysis times and higher resolution compared to traditional HPLC but operates on the same principles.[2] It is an excellent alternative if throughput is a concern.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on polarity in the liquid phase. | Separation based on volatility and polarity in the gas phase. |
| Applicability | Excellent. Ideal for non-volatile compounds. | Poor (for parent compound). Requires derivatization. |
| Primary Use | Purity, assay, impurity profiling. | Residual solvent analysis, volatile impurities. |
| Detection | UV (due to benzyl group), MS. | FID, MS (after derivatization). |
| Advantages | Robust, reproducible, quantitative, widely available. | High resolution for volatile compounds. |
| Disadvantages | Slower than GC, higher solvent consumption. | Not suitable for non-volatile or thermally labile compounds. |
Experimental Protocol: HPLC Purity Method
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-20 min: 30% B to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% B to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
Spectroscopic Techniques: Unambiguous Structural Confirmation
While chromatography assesses purity, spectroscopy confirms that the compound is, in fact, this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for unambiguous structure elucidation.[3][4] Both ¹H and ¹³C NMR should be employed. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR confirms the number of unique carbon atoms. For this compound, specific resonances are expected that, when taken together, form a unique fingerprint of the molecule. The acidic proton of the carboxyl group is a key diagnostic signal, typically appearing as a broad singlet far downfield (>10 ppm).[5][6][7]
Trustworthiness: The chemical shifts and coupling constants are highly reproducible physical properties. The data should be compared against a reference spectrum or predicted values. The use of deuterated solvents is necessary, and the choice of solvent can slightly alter chemical shifts.[3]
Caption: Workflow for structural confirmation using NMR spectroscopy.
Experimental Protocol: NMR for Structural Identity
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Expected Resonances:
-
~11-12 ppm (broad singlet, 1H): -COOH proton.
-
~7.2-7.4 ppm (multiplet, 5H): Aromatic protons of the benzyl group.
-
~3.0 ppm (singlet, 2H): Methylene protons (-CH₂-Ph).
-
~1.0-1.6 ppm (multiplets, 4H): Cyclopropane ring protons.
-
-
-
¹³C NMR Acquisition:
Mass Spectrometry (MS) and FTIR Spectroscopy
Mass Spectrometry (MS): MS provides the molecular weight of the compound, serving as a crucial identity check. The molecular ion peak for this compound (C₁₁H₁₂O₂) should be observed at an m/z corresponding to its monoisotopic mass (176.08 Da).[8] When coupled with HPLC (LC-MS), it becomes an incredibly powerful tool for identifying unknown impurities by providing their molecular weights.[9][10] The primary fragmentation often involves the loss of the carboxyl group.[6][11]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and straightforward technique for confirming the presence of key functional groups. It is an excellent screening tool for identity verification. For this molecule, the spectrum is dominated by two key features: a very broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹) and a sharp, strong C=O stretch (~1710 cm⁻¹).
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | FTIR Spectroscopy |
| Principle | Nuclear spin transitions in a magnetic field. | Mass-to-charge ratio of ionized molecules. | Vibrational transitions from IR absorption. |
| Primary Use | Definitive structure elucidation. | Molecular weight confirmation, impurity ID. | Functional group identification. |
| Advantages | Unambiguous structural information. | High sensitivity, couples well with LC/GC. | Fast, simple, non-destructive. |
| Disadvantages | Lower sensitivity, requires more sample. | Provides limited structural information alone. | Not quantitative, limited structural detail. |
Conclusion and Recommendations
For comprehensive quality control of this compound, a combination of analytical techniques is indispensable.
-
For Identity: A full structural confirmation must be performed using ¹H and ¹³C NMR spectroscopy . This should be supplemented with Mass Spectrometry to confirm the molecular weight and FTIR as a rapid check for correct functional groups.
-
For Purity and Assay: HPLC with UV detection is the most suitable method. It should be properly validated to quantify the main component and profile any related impurities.
-
For Residual Solvents: Headspace Gas Chromatography (GC) should be used to quantify any remaining solvents from the synthesis and purification process.
By implementing this multi-technique strategy, researchers and drug developers can ensure the quality and consistency of this compound, building confidence in the integrity of their downstream applications.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 562561, this compound. Available: [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC. (n.d.). Available: [Link]
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PubChemLite - this compound (C11H12O2). (n.d.). Available: [Link]
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Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4933. Available: [Link]
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Merey, H. A., & Zaazaa, H. E. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods. Available: [Link]
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CIPAC. (2020). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL. Available: [Link]
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Savidge, R. A., & Rehill, K. J. (1987). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. Analytical Biochemistry, 167(1), 31–36. Available: [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Available: [Link]
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Hay, M. B., & Myneni, S. C. B. (2007). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 45(4). Available: [Link]
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Journal of Comprehensive Pharmacy. (2023). Techniques for Quality Control in Pharmaceutical Analysis. Available: [Link]
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ResearchGate. (n.d.). FTIR spectrum of benzilic acid. Available: [Link]
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Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Available: [Link]
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OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Available: [Link]
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University of Calgary. (n.d.). Structure Identification By 1H NMR. Available: [Link]
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Oregon State University. (2020). Spectroscopy of Carboxylic Acids. Available: [Link]
-
Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Available: [Link]
-
SIELC Technologies. (n.d.). Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. Available: [Link]
-
Breitmaier, E. (n.d.). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Available: [Link]
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ResearchGate. (2001). Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry. Available: [Link]
-
Petritis, K., et al. (2001). Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. Journal of Chromatography A, 930(1-2), 151-159. Available: [Link]
-
Padarauskas, A., & Judžentienė, A. (2012). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 23(1), 47-52. Available: [Link]
-
Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3537-3550. Available: [Link]
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Chem Ed. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available: [Link]
-
Pharmaffiliates. (n.d.). 1-(4-(1-Carboxyethyl)benzyl)-2-oxocyclopentane-1-carboxylic Acid. Available: [Link]
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Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Available: [Link]
-
Lanneluc-Sanson, D., et al. (1986). Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry. Analytical Biochemistry, 155(2), 322-327. Available: [Link]
-
Darko, E., & Thurbide, K. B. (n.d.). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. University of Calgary. Available: [Link]
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-
ResearchGate. (2007). Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives. Available: [Link]
-
Garg, N. K., et al. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325. Available: [Link]
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A Senior Application Scientist's Guide to the Analysis of 1-Benzylcyclopropane-1-carboxylic Acid: A Comparative Review of Peer-Reviewed Methodologies
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 1-Benzylcyclopropane-1-carboxylic Acid
This compound (BCCA) is a molecule of interest in medicinal chemistry and drug discovery, belonging to a class of compounds characterized by a strained cyclopropane ring coupled with an aromatic moiety. The unique conformational constraints imposed by the cyclopropane scaffold can impart favorable pharmacological properties. As with any compound destined for therapeutic consideration, the ability to accurately and reliably quantify and characterize BCCA in various matrices is paramount. This guide provides an in-depth comparison of established, peer-reviewed analytical techniques, moving beyond mere procedural lists to explore the causal logic behind methodological choices. Our focus is on providing a self-validating framework for analysis, grounded in authoritative scientific principles.
Core Analytical Strategies: A Triad of Chromatographic and Spectroscopic Techniques
The analysis of BCCA, a non-volatile polar compound containing a carboxylic acid group and a UV-active benzene ring, is primarily approached through a combination of chromatography and spectroscopy. The selection of a specific method is dictated by the analytical goal, whether it be quantification in a complex matrix, structural confirmation, or purity assessment. We will dissect three principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
HPLC is arguably the most versatile and widely applicable technique for the analysis of BCCA, particularly for quantitative purposes in complex environments like biological fluids or reaction mixtures. Its operation at ambient temperature preserves the integrity of the molecule, a key advantage over thermally demanding techniques.
Causality Behind the Method: Why HPLC?
The presence of the benzyl group in BCCA provides a strong chromophore, making it an ideal candidate for UV detection, a standard and robust HPLC detector. Furthermore, the carboxylic acid functional group allows for manipulation of retention behavior through pH control of the mobile phase, a cornerstone of reversed-phase chromatography. For enhanced sensitivity and specificity, coupling HPLC with mass spectrometry (LC-MS) is the definitive approach.
Method Comparison: HPLC-UV vs. LC-MS/MS
| Parameter | Reversed-Phase HPLC with UV Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Primary Use Case | Routine quantification, purity analysis, in-process control. | Trace-level quantification, analysis in complex matrices (e.g., plasma), metabolite identification. |
| Selectivity | Moderate; relies on chromatographic separation. Co-eluting impurities with similar UV spectra can interfere. | Very High; relies on both chromatographic separation and unique mass-to-charge (m/z) transitions. |
| Sensitivity | Good (typically low µg/mL to high ng/mL). | Excellent (typically low ng/mL to pg/mL). |
| Derivatization | Not required. | Can be beneficial to improve ionization efficiency but often not necessary.[1] |
| Cost & Complexity | Lower cost, simpler operation and maintenance. | Higher capital and operational cost, requires specialized expertise. |
Experimental Workflow: HPLC Analysis
The logical flow for analyzing BCCA via HPLC involves sample preparation, chromatographic separation, and detection.
Caption: HPLC workflow for BCCA analysis.
Detailed Protocol: Reversed-Phase HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Chemicals and Reagents: HPLC-grade acetonitrile (ACN), purified water, and an acid modifier such as formic acid or phosphoric acid. A reference standard of this compound is required.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid.[2] The acidic modifier ensures the carboxylic acid group is protonated, leading to better retention and sharp peak shapes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (to detect the benzene ring).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the BCCA reference standard in acetonitrile (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range.
-
Prepare unknown samples by dissolving them in the mobile phase to a concentration within the calibration range and filtering through a 0.22 µm filter.
-
-
Analysis and Quantification:
-
Inject the calibration standards to construct a calibration curve (peak area vs. concentration).
-
Inject the prepared samples.
-
Determine the concentration of BCCA in the samples by interpolating their peak areas from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool Post-Derivatization
While HPLC is often the first choice, GC-MS offers superior chromatographic resolution and definitive identification through mass spectral libraries. However, its application to a polar, non-volatile compound like BCCA is not direct and requires a critical chemical modification step.
Causality Behind the Method: The Need for Derivatization
Carboxylic acids are generally unsuitable for direct GC analysis due to their low volatility and high polarity, which lead to poor peak shape and strong adsorption onto the GC column.[3] The solution is derivatization , a chemical reaction that converts the polar -COOH group into a less polar, more volatile functional group (e.g., an ester or a silyl ether).[4] This step is not merely procedural; it is essential to make the analyte "GC-amenable."
Common Derivatization Strategies
| Derivatization Method | Reagent Example | Resulting Derivative | Rationale & Considerations |
| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) ester | Highly effective and common. Produces a volatile derivative. Reagents are sensitive to moisture.[4] |
| Alkylation (Esterification) | Methanolic HCl or Diazomethane | Methyl ester | Forms a stable, volatile ester. Diazomethane is highly effective but also toxic and explosive.[3] |
Experimental Workflow: GC-MS Analysis
Caption: GC-MS workflow for BCCA analysis including derivatization.
Detailed Protocol: GC-MS with Silylation
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or ion trap) with an Electron Ionization (EI) source.
-
Chemicals and Reagents: Anhydrous solvent (e.g., pyridine or acetonitrile), silylating agent (e.g., BSTFA with 1% TMCS).
-
Derivatization Procedure:
-
Evaporate a known amount of the sample to dryness under a stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Data Interpretation:
-
The TMS-derivatized BCCA will have a molecular weight of 176 + 72 = 248 g/mol .
-
Expect to see characteristic fragment ions. The PubChem database indicates major fragments for the underivatized molecule at m/z 91 (the tropylium ion from the benzyl group) and m/z 130.[5] The derivatized spectrum will show different fragmentation but the m/z 91 fragment is likely to persist.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
Unlike chromatographic techniques focused on separation and quantification, NMR spectroscopy provides unparalleled insight into the precise chemical structure of a molecule. It is the definitive method for unambiguous identification and for assessing the purity of a reference standard.
Causality Behind the Method: Why NMR?
NMR detects the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing information about the chemical environment of every atom in the molecule. This allows for a complete "map" of the compound's connectivity and stereochemistry. For BCCA, NMR can confirm the presence and connectivity of the benzyl group, the cyclopropane ring, and the carboxylic acid proton.
Expected Spectral Features
Based on general principles of NMR spectroscopy, the following signals can be predicted for BCCA.[6][7]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~12.0 | Broad Singlet | Carboxylic Acid (-COH ) |
| 7.2 - 7.4 | Multiplet | Aromatic Protons (-C₆H ₅) | |
| ~3.0 | Singlet | Benzylic Protons (-CH ₂-Ph) | |
| 1.0 - 1.6 | Multiplets | Cyclopropane Protons (-CH ₂CH ₂-) | |
| ¹³C | 175 - 185 | Singlet | Carboxyl Carbon (-C OOH)[5][8] |
| 125 - 140 | Multiple Signals | Aromatic Carbons (-C ₆H₅) | |
| ~40 | Singlet | Benzylic Carbon (-C H₂-Ph) | |
| ~20-30 | Multiple Signals | Cyclopropane Carbons |
Detailed Protocol: Sample Preparation for NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent Selection: Choose a deuterated solvent in which the sample is soluble (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable acid proton.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the BCCA sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
For full structural confirmation, 2D NMR experiments like COSY and HSQC can be performed to establish proton-proton and proton-carbon correlations, respectively.
-
Conclusion: Selecting the Optimal Method
The choice of an analytical method for this compound is fundamentally tied to the research question. For routine quantification and purity checks where speed and cost are factors, RP-HPLC-UV is an excellent and robust choice. When trace-level sensitivity and absolute certainty in complex matrices are required, LC-MS/MS is the superior technique. For situations demanding high-resolution separation and definitive identification, particularly when creating a reference standard, GC-MS after derivatization provides an orthogonal and powerful approach. Finally, for absolute structural confirmation and characterization of new batches or related analogs, NMR spectroscopy is indispensable and non-negotiable. A comprehensive analytical package for BCCA in a drug development setting would leverage all three techniques to build a complete profile of the molecule's identity, purity, and quantity.
References
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PubChem Compound Summary for CID 562561, this compound. National Center for Biotechnology Information. [Link]
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-
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-
Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. PubMed. [Link]
-
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-
Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. [Link]
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Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Royal Society of Chemistry. [Link]
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Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]
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Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. PubMed. [Link]
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3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. MDPI. [Link]
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Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. LMA leidykla. [Link]
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Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]
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Assignment of the absolute configuration of alpha-chiral carboxylic acids by 1H NMR spectroscopy. ResearchGate. [Link]
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Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. MDPI. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Benzylcyclopropane-1-carboxylic Acid
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 1-Benzylcyclopropane-1-carboxylic acid. Developed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with practical laboratory applications to ensure operational safety and environmental compliance. Our commitment is to empower scientific advancement by providing robust safety information that builds a foundation of trust and reliability.
Hazard Identification and Risk Assessment
This compound (CAS No. 27356-91-8) is a specialized organic compound whose handling and disposal require a thorough understanding of its potential hazards. A comprehensive risk assessment is the cornerstone of a safe laboratory environment.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several health hazards.[1] It is crucial to internalize these risks not as procedural hurdles, but as the scientific basis for the stringent protocols that follow.
GHS Hazard Classifications:
-
H302: Harmful if swallowed (Acute toxicity, oral)[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
These classifications mandate that the compound be handled with appropriate personal protective equipment (PPE) and engineering controls at all times. The acidic nature of the carboxyl group, combined with the organic structure, necessitates careful segregation from incompatible materials to prevent dangerous reactions.
| Hazard Class | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if ingested.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes irritation upon skin contact.[1] |
| Serious Eye Damage/Irritation | Category 2A | Causes significant eye irritation.[1] |
| Specific Target Organ Toxicity | Category 3 | May cause irritation to the respiratory tract.[1] |
Immediate Safety and Handling Precautions
Before beginning any work that involves this compound, ensure all safety measures are in place. These protocols are designed to protect personnel from exposure and to mitigate the impact of accidental spills.
Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against chemical exposure. All personnel handling this compound must wear:
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[2]
-
Splash Goggles and Face Shield: Due to its classification as a serious eye irritant, both splash goggles and a face shield must be worn to provide complete protection.[2][3]
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
Engineering Controls
All handling of this compound, especially when dealing with powders or creating solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2] The fume hood provides a controlled environment that protects the user and the surrounding lab space.
Spill Management
Accidents can happen, but a prepared response minimizes risk.
-
Minor Spills: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.[2] Do not use combustible materials like paper towels to absorb the initial spill. Once absorbed, the material should be swept into a designated, properly labeled hazardous waste container.[2]
-
Large Spills: In the event of a large spill, evacuate the immediate area and follow your institution's emergency procedures.[2] Alert your Environmental Health and Safety (EHS) department immediately.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[4] This chemical waste must be treated as hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the drain. [5]
The following diagram illustrates the decision-making process for handling waste generated from this compound.
Waste Identification and Segregation
The first and most critical step is proper identification and segregation.
-
Identify: All waste containing this compound must be identified as hazardous chemical waste. This includes pure compound, contaminated solutions, and spill cleanup materials.
-
Segregate: Carboxylic acids are incompatible with bases, oxidizing agents, and reducing agents.[2][6] Mixing these can cause violent exothermic reactions or the release of toxic gases. Therefore, this waste stream must be kept in a separate container from other waste types.[7] Specifically:
Containerization
The choice of container is critical to prevent leaks and reactions.
-
Select a Compatible Container: Use a leak-proof container made of high-density polyethylene (HDPE) or glass.[2] If possible, use the original manufacturer's container.[7] Do not use metal containers, as acids can corrode them.[4]
-
Maintain Container Integrity: Ensure the container is in good condition, free from cracks or degradation. The container must have a securely fitting cap.[7][9]
-
Fill Level: Do not fill the waste container beyond 90% of its capacity to allow for expansion of vapors and to prevent spills during transport.[4]
Labeling
Proper labeling is a strict EPA requirement and ensures safe handling by all personnel.[10][11]
-
Affix a Hazardous Waste Label: As soon as waste is first added to the container, it must be labeled.
-
Complete the Label: The label must include the following information:
Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7][10][11]
-
Designate the SAA: The SAA must be under the control of the laboratory personnel generating the waste.
-
Secondary Containment: Liquid waste containers should be placed in a secondary containment bin or tray to contain any potential leaks.[5]
-
Storage Time Limits: Partially filled containers can remain in an SAA for up to one year.[7] However, once a container is full, it must be moved from the SAA to the central accumulation area within three days.[7] It is best practice to contact your institution's EHS department for pickup as soon as the container is full.
The following diagram outlines the lifecycle of the hazardous waste from your lab to its final destination.
Final Disposal Procedures
The ultimate disposal of hazardous waste is a highly regulated process that must be managed by trained professionals.
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) department is responsible for the collection and proper disposal of hazardous waste. Do not attempt to dispose of the waste yourself.
-
Waste Pickup: Schedule a pickup with your EHS department. They will transport the sealed and labeled container from your SAA to a central accumulation area before it is picked up by a licensed hazardous waste disposal vendor.
-
Documentation: Maintain records of your waste generation and disposal as required by your institution and local regulations. This "cradle-to-grave" tracking is a key component of hazardous waste management.[10]
By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure the responsible stewardship of our environment.
References
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- Safety Data Sheet for 1-Fluoro-cyclopropane-1-carboxylic acid.AK Scientific, Inc.
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A Senior Application Scientist's Guide to the Safe Handling of 1-Benzylcyclopropane-1-carboxylic acid
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The proper handling of specialized chemical reagents is paramount to protecting ourselves, our colleagues, and the integrity of our work. This guide provides essential, experience-driven safety and logistical information for the handling of 1-Benzylcyclopropane-1-carboxylic acid, moving beyond a simple checklist to instill a deep understanding of why these procedures are critical.
Understanding the Hazard Profile of this compound
Before any handling, a thorough understanding of the compound's intrinsic hazards is non-negotiable. This compound is classified with several GHS hazard statements that dictate our handling protocols.[1]
| Hazard Statement | Classification | Implication for Handling |
| H302 | Harmful if swallowed | Acute toxicity, oral. Ingestion can lead to significant adverse health effects. |
| H315 | Causes skin irritation | Skin corrosion/irritation. Direct contact can cause redness, itching, and inflammation. |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation. Contact can result in pain, redness, and potential damage to the eye. |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure. Inhalation of dust can irritate the respiratory tract. |
These classifications firmly place this compound in the category of corrosive and irritant solids, necessitating a stringent set of personal protective equipment (PPE) and handling procedures.[2][3]
Core Directive: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection of PPE is not a matter of preference but a direct response to the identified hazards. The principle is to establish a complete barrier between you and the chemical, preventing all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory.
Eye and Face Protection: Shielding from Irritation and Injury
Given the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient.[1]
-
Mandatory: Chemical safety goggles are required to provide a seal around the eyes, protecting against dust particles and potential splashes.[4][5]
-
Recommended for High-Risk Operations: When handling larger quantities or during procedures with a higher risk of splashing (e.g., transfers, dissolution), a face shield should be worn in addition to safety goggles.[2][5][6] A face shield alone does not provide adequate eye protection.[2]
Hand and Body Protection: Preventing Dermal Contact
As a skin irritant (H315), direct contact must be avoided.[1]
-
Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are appropriate choices for handling carboxylic acids.[5][7] Before each use, visually inspect gloves for any signs of degradation or punctures.
-
Lab Coat: A clean, buttoned lab coat serves as a removable barrier to protect your skin and personal clothing from contamination.[7]
-
Additional Protection: For tasks involving significant quantities of the solid, a chemical-resistant apron may be worn over the lab coat for an added layer of protection.[4]
Respiratory Protection: Mitigating Inhalation Risks
The H335 classification ("May cause respiratory irritation") indicates that inhaling the dust of this solid compound is a primary concern.[1]
-
Engineering Controls: The primary method for controlling respiratory hazards is to use engineering controls. All handling of this compound powder should be conducted within a certified chemical fume hood to capture and exhaust any airborne particles.[2][3]
-
Respiratory Masks: In situations where a fume hood is not available or as a supplementary precaution, a NIOSH-approved respirator with the appropriate particulate filter may be necessary.[5] Adherence to your institution's respiratory protection program is mandatory.[8]
Operational Plan: Step-by-Step Handling Protocol
This protocol is designed to be a self-validating system, ensuring safety at each step of the process.
Preparation and Handling Workflow
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
